3-Methoxyisoxazole-5-carboxylic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 303798. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-methoxy-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO4/c1-9-4-2-3(5(7)8)10-6-4/h2H,1H3,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMMGHBYADJNEOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NOC(=C1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40316495 | |
| Record name | 3-Methoxyisoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40316495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13626-59-0 | |
| Record name | 13626-59-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303798 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Methoxyisoxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40316495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-methoxy-1,2-oxazole-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
synthesis of 3-methoxyisoxazole-5-carboxylic acid
An In-Depth Technical Guide to the Synthesis of 3-Methoxyisoxazole-5-carboxylic Acid
Abstract
This technical guide provides a comprehensive overview of the synthetic pathways leading to this compound, a heterocyclic compound of significant interest in medicinal chemistry and drug development. Isoxazole moieties are prevalent in a wide array of pharmacologically active agents, valued for their roles in anticancer, anti-inflammatory, and antibacterial therapeutics.[1] This document details robust and validated methodologies for the synthesis of the target compound, focusing on the chemical principles, experimental protocols, and critical process parameters that ensure high purity and yield. The primary route discussed involves the strategic methylation of a 3-hydroxyisoxazole precursor followed by ester hydrolysis. This guide is intended for researchers, chemists, and professionals in the field of drug development seeking a practical and scientifically grounded resource for the preparation of this key synthetic building block.
Introduction and Strategic Overview
The isoxazole ring is a privileged scaffold in modern pharmacology.[2] The specific substitution pattern of this compound makes it a versatile intermediate for constructing more complex molecular architectures. The synthesis of this molecule presents a dual challenge: the construction of the isoxazole core and the precise installation of the methoxy and carboxylic acid functional groups at the C3 and C5 positions, respectively.
The most reliable and commonly employed strategy hinges on a two-step sequence starting from a readily accessible precursor, methyl 3-hydroxyisoxazole-5-carboxylate. This approach offers excellent control over regioselectivity and functional group manipulation. The core logic is as follows:
-
O-Methylation: The acidic proton of the 3-hydroxyl group is selectively removed by a suitable base, and the resulting alkoxide is alkylated with a methylating agent. This step converts the 3-hydroxy functionality to the desired 3-methoxy group.
-
Saponification: The ester at the C5 position is hydrolyzed under basic conditions to yield the corresponding carboxylate salt. Subsequent acidification affords the final product, this compound.
This guide will elaborate on the mechanistic underpinnings and provide detailed, field-proven protocols for each of these critical steps.
Figure 1: High-level synthetic strategy for this compound.
Core Synthesis Pathway: From Hydroxyester to Target Acid
Step 1: O-Methylation of Methyl 3-hydroxyisoxazole-5-carboxylate
The initial transformation involves the etherification of the 3-hydroxyl group. This group exhibits enolic character, rendering its proton sufficiently acidic to be removed by a moderately strong base like potassium carbonate (K₂CO₃). The choice of K₂CO₃ is strategic; it is strong enough to facilitate deprotonation without being so aggressive as to cause premature hydrolysis of the C5-ester functionality.
The reaction is typically performed in a polar aprotic solvent such as dimethylformamide (DMF), which effectively solvates the potassium cation and promotes the nucleophilic attack of the resulting oxygen anion on the methylating agent, methyl iodide (CH₃I), via an Sₙ2 mechanism.[3]
Experimental Protocol: Methylation
A detailed protocol for this methylation has been established based on literature procedures.[3]
-
Reagent Preparation: To a solution of methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Reaction Initiation: Cool the mixture to 0°C. Add methyl iodide (CH₃I, 1.5 eq) dropwise.
-
Reaction Progression: Allow the mixture to warm to room temperature and stir for approximately 14 hours.
-
Workup and Isolation: Pour the reaction mixture into an ice-cold aqueous solution of dilute HCl (e.g., 0.5 M). Extract the aqueous layer multiple times with an organic solvent such as diethyl ether (Et₂O).
-
Purification: Combine the organic layers, wash with a saturated aqueous solution of Na₂CO₃, and dry over anhydrous magnesium sulfate (MgSO₄). Filter the solution and concentrate the solvent under reduced pressure. The crude product, methyl 3-methoxyisoxazole-5-carboxylate, can be further purified by silica gel column chromatography.[3]
Step 2: Saponification of Methyl 3-methoxyisoxazole-5-carboxylate
The final step is the hydrolysis of the methyl ester to the carboxylic acid. This classic transformation, known as saponification, is achieved by treating the ester with a strong base, typically an aqueous solution of sodium hydroxide (NaOH) or lithium hydroxide.[4][5] The reaction is often conducted in a mixed solvent system, such as tetrahydrofuran (THF), methanol (MeOH), and water, to ensure the solubility of both the organic substrate and the inorganic base.[4][6]
The mechanism involves the nucleophilic acyl substitution, where a hydroxide ion attacks the ester's carbonyl carbon. This is followed by the elimination of methoxide, forming the sodium salt of the carboxylic acid. A critical final step is the acidification of the reaction mixture with a strong acid like hydrochloric acid (HCl) to a pH of approximately 2.[4][6] This protonates the carboxylate anion, precipitating the neutral this compound, which can then be isolated by extraction.
Figure 2: Step-by-step workflow for the saponification and isolation of the target acid.
Experimental Protocol: Saponification
The following protocol is a robust method for the hydrolysis of the ester.[4][6]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-methoxyisoxazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (MeOH).
-
Base Addition: Add an aqueous solution of sodium hydroxide (NaOH, ~2.0 eq) dropwise to the solution.
-
Reaction: Stir the reaction mixture at room temperature for 18-20 hours, typically under an inert atmosphere (e.g., argon).
-
Acidification: Transfer the mixture to a separatory funnel and carefully adjust the pH to 2 by adding 1N hydrochloric acid (HCl).
-
Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic extracts and wash once with saturated brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure.
-
Isolation: The resulting white solid is this compound, often of sufficient purity to be used in subsequent reactions without further purification.[4][6]
Data Summary
The following table summarizes typical reaction parameters and outcomes for the key synthetic steps.
| Reaction Step | Key Reagents | Solvent System | Temperature | Time | Typical Yield | Reference |
| O-Methylation | Methyl 3-hydroxyisoxazole-5-carboxylate, CH₃I, K₂CO₃ | DMF | 0°C to RT | 14 h | ~66% | [3] |
| Saponification | Methyl 3-methoxyisoxazole-5-carboxylate, NaOH | THF / MeOH / H₂O | Room Temp. | 18-20 h | ~90% | [4][6] |
Alternative Synthetic Considerations: The Cycloaddition Approach
While the functional group interconversion route is highly effective, it is instructive to consider a foundational approach for constructing the isoxazole ring itself: the [3+2] cycloaddition of a nitrile oxide with an alkyne.[2] This method is a cornerstone of heterocyclic chemistry.
To synthesize this compound via this route, one would theoretically react methoxyacetonitrile oxide (the "3" component) with a propiolate derivative (the "2" component), such as ethyl propiolate. The subsequent hydrolysis of the resulting ester would yield the target acid. While powerful, this route can present challenges related to the stability and handling of the nitrile oxide intermediate and potential regioselectivity issues, making the previously described pathway a more practical choice for many laboratory applications.
Conclusion
The is most reliably and efficiently achieved through a two-step sequence involving the O-methylation of methyl 3-hydroxyisoxazole-5-carboxylate, followed by the basic hydrolysis of the resulting ester. This methodology provides excellent control over the placement of functional groups and consistently delivers the target compound in high yield and purity. The detailed protocols and mechanistic insights provided in this guide offer a solid foundation for researchers and drug development professionals to successfully prepare this valuable synthetic intermediate.
References
- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 3. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. guidechem.com [guidechem.com]
- 6. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [chemicalbook.com]
An In-Depth Technical Guide to 3-Methoxyisoxazole-5-carboxylic Acid: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 3-methoxyisoxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry. While specific data for this molecule is limited in publicly available literature, this document synthesizes information from analogous compounds and established chemical principles to offer a robust resource for researchers. Particular emphasis is placed on its synthetic pathways, potential reactivity, and the broader context of isoxazole derivatives in therapeutic development.
Introduction: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a cornerstone in modern drug discovery, valued for its metabolic stability, ability to engage in various non-covalent interactions, and its role as a versatile synthetic intermediate.[1][2][3][4][5] Isoxazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][4][5] The substituent at the 3-position of the isoxazole ring, in this case, a methoxy group, significantly influences the molecule's electronic properties and potential biological activity.
Physicochemical Properties
| Property | Value (Predicted/Inferred) | Source/Analogy |
| Molecular Formula | C₅H₅NO₄ | - |
| Molecular Weight | 143.10 g/mol | - |
| Appearance | Likely a white to off-white solid | Analogy to similar isoxazole carboxylic acids. |
| Melting Point | Not available. Expected to be a solid at room temperature with a relatively high melting point due to the carboxylic acid group enabling hydrogen bonding. | Analogy to 3-methylisoxazole-5-carboxylic acid (m.p. 210-211 °C).[2] |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, and DMSO. Limited solubility in nonpolar solvents. The carboxylate salt would be water-soluble. | General solubility of carboxylic acids. |
| pKa | Estimated to be in the range of 2-3. | Analogy to 3-methylisoxazole-5-carboxylic acid (predicted pKa ~2.36).[2] |
| CAS Number | Not definitively assigned in public databases. | - |
Synthesis and Reactivity
The synthesis of this compound can be approached through a multi-step pathway, starting from readily available precursors. The key steps involve the formation of the isoxazole ring, followed by functional group manipulations.
Synthetic Pathway
A plausible synthetic route involves the methylation of a 3-hydroxyisoxazole precursor, followed by the hydrolysis of the corresponding ester.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocols
This protocol is adapted from a literature procedure for the synthesis of a derivative.[6]
Materials:
-
Methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq)
-
Potassium carbonate (K₂CO₃) (1.5 eq)
-
Methyl iodide (CH₃I) (1.5 eq)
-
Dimethylformamide (DMF)
Procedure:
-
Dissolve methyl 3-hydroxyisoxazole-5-carboxylate in DMF in a round-bottom flask and cool the solution to 0°C in an ice bath.
-
Add potassium carbonate to the solution, followed by the dropwise addition of methyl iodide.
-
Allow the reaction mixture to warm to room temperature and stir for 14 hours.
-
Pour the reaction mixture into an ice-cold aqueous solution of hydrochloric acid (0.5 M).
-
Extract the aqueous phase with diethyl ether.
-
Combine the organic layers, wash with a saturated aqueous solution of sodium carbonate, dry over magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield methyl 3-methoxyisoxazole-5-carboxylate.
This is a general procedure for the hydrolysis of a similar isoxazole ester and may require optimization.[1]
Materials:
-
Methyl 3-methoxyisoxazole-5-carboxylate (1.0 eq)
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (2.0 eq)
-
Tetrahydrofuran (THF) or Methanol
-
Water
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate
Procedure:
-
Dissolve methyl 3-methoxyisoxazole-5-carboxylate in a mixture of THF (or methanol) and water.
-
Add a solution of LiOH or NaOH in water dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 18-20 hours, monitoring the reaction progress by TLC.
-
Upon completion, remove the organic solvent under reduced pressure.
-
Acidify the aqueous residue to a pH of 2 with 1N HCl.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield this compound.
Reactivity Profile
The reactivity of this compound is dictated by its two primary functional groups: the carboxylic acid and the isoxazole ring.
-
Carboxylic Acid Group: This group can undergo standard transformations such as esterification, amidation, and reduction to the corresponding alcohol. These reactions are crucial for the synthesis of derivatives with diverse biological activities.
-
Isoxazole Ring: The isoxazole ring is generally stable but can undergo ring-opening reactions under certain reductive or basic conditions. The electron-donating methoxy group at the 3-position can influence the regioselectivity of electrophilic substitution on the ring, although such reactions are not common for this system.
Spectral Characterization (Predicted)
While experimental spectra are not available, the expected spectral data can be predicted based on the structure.
-
¹H NMR:
-
A singlet for the methoxy protons (O-CH₃) around 3.9-4.1 ppm.
-
A singlet for the isoxazole ring proton (C4-H) around 6.5-7.0 ppm.
-
A broad singlet for the carboxylic acid proton (COOH) above 10 ppm, which is exchangeable with D₂O.
-
-
¹³C NMR:
-
A signal for the methoxy carbon around 55-60 ppm.
-
Signals for the isoxazole ring carbons, with C3 and C5 being significantly downfield due to their attachment to heteroatoms and the methoxy/carboxyl groups.
-
A signal for the carboxylic acid carbonyl carbon around 160-170 ppm.
-
-
IR Spectroscopy:
-
A broad O-H stretch from the carboxylic acid at approximately 2500-3300 cm⁻¹.
-
A sharp C=O stretch from the carboxylic acid at around 1700-1730 cm⁻¹.
-
C-O stretching vibrations for the methoxy group and the isoxazole ring.
-
C=N stretching of the isoxazole ring.
-
-
Mass Spectrometry:
-
The molecular ion peak (M⁺) would be observed at m/z = 143.02.
-
Applications in Drug Development and Research
The isoxazole moiety is a privileged scaffold in medicinal chemistry. Derivatives of 3-substituted-isoxazole-5-carboxylic acids are explored for a variety of therapeutic targets.
Caption: Potential applications of this compound derivatives in drug discovery.
While specific biological activities for this compound have not been reported, its structural similarity to other biologically active isoxazoles suggests its potential as a building block for developing novel therapeutics. The carboxylic acid handle allows for the straightforward synthesis of amides and esters, enabling the exploration of structure-activity relationships.
Safety and Handling
Specific safety data for this compound is not available. However, based on the GHS classifications of similar compounds, it should be handled with care in a laboratory setting.
-
General Precautions: Use in a well-ventilated area, preferably a fume hood.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.
-
Hazards (Inferred): May cause skin and eye irritation. May be harmful if swallowed or inhaled.
Refer to the Safety Data Sheet (SDS) of analogous compounds like 3-methylisoxazole-5-carboxylic acid for more detailed safety information.
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. While it appears to be a less-explored molecule, its synthesis is feasible from known precursors. This guide provides a foundational understanding of its predicted properties, synthetic routes, and potential applications, offering a valuable starting point for researchers interested in exploring the therapeutic potential of novel isoxazole derivatives. Further experimental investigation is warranted to fully characterize this compound and unlock its potential in the development of new medicines.
References
- 1. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. 4857-42-5 CAS MSDS (3-METHYLISOXAZOLE-5-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [amp.chemicalbook.com]
- 6. 3-Methyl-5-isoxazolecarboxylic acid | C5H5NO3 | CID 76947 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Methoxyisoxazole-5-carboxylic Acid (CAS No. 13626-59-0)
This technical guide provides a comprehensive overview of 3-methoxyisoxazole-5-carboxylic acid, a heterocyclic compound of interest to researchers and professionals in drug development and medicinal chemistry. This document delves into its chemical identity, synthesis, physicochemical properties, and potential applications, with a focus on the scientific principles and experimental causality that underpin its study and use.
Introduction: The Significance of the Isoxazole Scaffold
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is a privileged scaffold in medicinal chemistry, appearing in numerous FDA-approved drugs.[1] The isoxazole core's unique electronic properties and its ability to act as a versatile building block have led to its incorporation into a wide array of therapeutic agents with diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[2][3][4] The substitution pattern on the isoxazole ring plays a crucial role in modulating the pharmacological profile of these molecules. The presence of a methoxy group, as in this compound, can significantly influence the compound's polarity, metabolic stability, and interaction with biological targets.
Chemical Identity and Properties
IUPAC Name: 3-methoxy-1,2-oxazole-5-carboxylic acid CAS Number: 13626-59-0
Physicochemical and Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₅H₅NO₄ | |
| Molecular Weight | 143.10 g/mol | |
| Appearance | Solid (predicted) | |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Soluble in organic solvents (predicted) | |
| ¹H NMR | Data not publicly available. Predicted shifts would show a methoxy singlet (~4.0 ppm), an isoxazole proton singlet, and a carboxylic acid proton singlet. | |
| ¹³C NMR | Data not publicly available. | |
| Mass Spectrometry | Data not publicly available. |
Note: Comprehensive, experimentally-derived physicochemical and spectroscopic data for this compound is not widely available in public databases. The information provided is based on supplier data and chemical structure predictions.
Synthesis of this compound
The synthesis of this compound is a multi-step process that typically begins with the formation of the isoxazole ring, followed by functional group interconversions. A key precursor for this synthesis is methyl 3-hydroxyisoxazole-5-carboxylate.
Synthesis of the Precursor: Methyl 3-methoxyisoxazole-5-carboxylate
A common and effective method for the synthesis of the methyl ester precursor involves the O-methylation of methyl 3-hydroxyisoxazole-5-carboxylate.[2]
Reaction: Methyl 3-hydroxyisoxazole-5-carboxylate + CH₃I --(K₂CO₃, DMF)--> Methyl 3-methoxyisoxazole-5-carboxylate
Causality of Experimental Choices:
-
Methyl 3-hydroxyisoxazole-5-carboxylate: This starting material provides the core isoxazole-5-carboxylate structure.
-
Methyl Iodide (CH₃I): A common and reactive methylating agent.
-
Potassium Carbonate (K₂CO₃): A mild base used to deprotonate the hydroxyl group, forming a more nucleophilic alkoxide that readily attacks the methyl iodide.
-
Dimethylformamide (DMF): A polar aprotic solvent that is well-suited for Sₙ2 reactions, as it solvates the potassium cation without strongly solvating the alkoxide, thus enhancing its nucleophilicity.
Experimental Protocol: Synthesis of Methyl 3-methoxyisoxazole-5-carboxylate
This protocol is adapted from a literature procedure for the synthesis of a derivative.[2]
-
To a solution of methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 1.5 eq).
-
Cool the mixture to 0°C in an ice bath.
-
Add methyl iodide (CH₃I, 1.5 eq) dropwise to the stirred suspension.
-
Allow the reaction mixture to warm to room temperature and stir for 14 hours.
-
Pour the reaction mixture into an ice-cold aqueous solution of hydrochloric acid (0.5 M).
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with a saturated aqueous solution of sodium carbonate, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford methyl 3-methoxyisoxazole-5-carboxylate.
Hydrolysis to this compound
The final step in the synthesis is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This is a standard transformation in organic synthesis.
Reaction: Methyl 3-methoxyisoxazole-5-carboxylate --(Base or Acid)--> this compound
Causality of Experimental Choices:
-
Base-catalyzed hydrolysis (Saponification): Using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in a mixture of water and an organic solvent (e.g., methanol, THF) is a common and generally irreversible method. The reaction produces the carboxylate salt, which is then protonated in a separate acidic workup step to yield the carboxylic acid.[4]
-
Acid-catalyzed hydrolysis: While possible, this method is reversible and often requires harsher conditions (e.g., refluxing in strong acid), which could potentially lead to degradation of the isoxazole ring.
Experimental Protocol: Hydrolysis of Methyl 3-methoxyisoxazole-5-carboxylate
This is a general protocol for ester hydrolysis and may require optimization for this specific substrate.
-
Dissolve methyl 3-methoxyisoxazole-5-carboxylate (1.0 eq) in a mixture of methanol and water.
-
Add a solution of sodium hydroxide (NaOH, 2.0 eq) in water dropwise.
-
Stir the reaction mixture at room temperature for 18-20 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, remove the methanol under reduced pressure.
-
Acidify the aqueous residue to pH 2 with 1N hydrochloric acid.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound.
Synthetic Workflow Diagram
References
- 1. ijpca.org [ijpca.org]
- 2. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 4. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
Navigating the Isoxazole Scaffold: A Technical Guide to 3-Methylisoxazole-5-carboxylic Acid as a Surrogate for Methoxy Derivatives
An Important Note on Scope: Initial investigation into the specified topic, 3-methoxyisoxazole-5-carboxylic acid (CAS 13626-59-0)[1], revealed a significant scarcity of detailed, peer-reviewed literature regarding its specific synthesis, characterization, and biological applications. To provide a robust and authoritatively referenced technical guide that adheres to the principles of scientific integrity, this document will focus on the closely related and well-characterized analog, 3-Methylisoxazole-5-carboxylic acid (CAS 4857-42-5) . The principles of its synthesis, characterization, and utility as a chemical scaffold are highly representative of small 3-substituted isoxazole-5-carboxylic acids and provide a scientifically grounded framework for researchers in the field.
Introduction: The Isoxazole Core in Medicinal Chemistry
The isoxazole ring is a five-membered heterocycle that represents a "privileged scaffold" in drug discovery.[2] Its unique electronic properties, ability to engage in hydrogen bonding, and structural rigidity make it a cornerstone for the synthesis of a vast array of biologically active molecules.[3] Compounds incorporating the isoxazole moiety have demonstrated a wide spectrum of therapeutic activities, including anti-inflammatory, antimicrobial, and anticancer effects.[4] 3-Methylisoxazole-5-carboxylic acid serves as a quintessential example of a versatile building block, providing a carboxylic acid handle for further chemical elaboration while featuring a stable, substituted heterocyclic core.
Molecular Structure and Physicochemical Properties
The molecular structure of 3-methylisoxazole-5-carboxylic acid consists of a central isoxazole ring substituted with a methyl group at the 3-position and a carboxylic acid group at the 5-position. The relative positioning of the nitrogen and oxygen atoms, along with the electron-withdrawing nature of the carboxylic acid, dictates the molecule's reactivity and intermolecular interaction potential.
Caption: Figure 1. 2D Structure of 3-Methylisoxazole-5-carboxylic Acid.
The key physicochemical properties of this compound are summarized below, providing essential data for experimental design and safety considerations.
| Property | Value | Reference(s) |
| CAS Number | 4857-42-5 | [5][6][7] |
| Molecular Formula | C₅H₅NO₃ | [6][8] |
| Molecular Weight | 127.10 g/mol | [8] |
| Appearance | White to off-white solid | [5] |
| Melting Point | 206 °C (decomposes) | [4] |
| SMILES | CC1=NOC(=C1)C(=O)O | [6] |
| InChIKey | HXIYCKAAQPHZBM-UHFFFAOYSA-N | [6] |
| XLogP3 | 0.7 | [8] |
Synthesis and Mechanistic Rationale
The most common and reliable synthesis of 3-methylisoxazole-5-carboxylic acid is achieved through the alkaline hydrolysis of its corresponding ester, such as methyl or ethyl 3-methylisoxazole-5-carboxylate. This method is efficient and yields a high-purity product.[5] The general workflow is depicted below.
Caption: Figure 2. General workflow for the synthesis of 3-methylisoxazole-5-carboxylic acid via ester hydrolysis.
Detailed Experimental Protocol:
Materials:
-
Methyl 3-methylisoxazole-5-carboxylate (1 equivalent)
-
Tetrahydrofuran (THF)
-
Sodium hydroxide (NaOH) (2 equivalents)
-
Deionized water
-
1N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve methyl 3-methylisoxazole-5-carboxylate (e.g., 5.8 mmol, 900 mg) in tetrahydrofuran (THF, ~2.0 mL).[5]
-
Hydrolysis: Prepare a solution of sodium hydroxide (e.g., 11.6 mmol, 465 mg) in water (~2 mL). Add this aqueous solution dropwise to the stirred solution of the ester. Add methanol (~4 mL) to ensure homogeneity. Allow the reaction mixture to stir at room temperature for 18-20 hours.[5]
-
Causality: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This saponification reaction cleaves the ester bond. The extended reaction time ensures complete conversion. Methanol is added as a co-solvent to increase the solubility of the reactants.
-
-
Acidification and Workup: Transfer the reaction mixture to a separatory funnel. Slowly add 1N HCl until the pH of the aqueous phase is approximately 2.[5]
-
Causality: Acidification protonates the carboxylate salt (R-COO⁻Na⁺) formed during hydrolysis, converting it into the neutral carboxylic acid (R-COOH). This makes the product significantly less soluble in water and readily extractable into an organic solvent.
-
-
Extraction: Extract the aqueous layer three times with ethyl acetate (3 x ~35 mL).[5]
-
Washing and Drying: Combine the organic extracts and wash once with brine (~50 mL). Dry the combined organic layer over anhydrous magnesium sulfate.[5]
-
Causality: The brine wash removes residual water and water-soluble impurities from the organic phase. Anhydrous MgSO₄ is a drying agent that removes trace amounts of water from the ethyl acetate.
-
-
Isolation: Filter the mixture to remove the drying agent. Concentrate the filtrate under reduced pressure (in vacuo) to yield 3-methylisoxazole-5-carboxylic acid as a white solid. The product is often of high purity (>90%) and may not require further purification.[5]
Spectroscopic Characterization
The structural confirmation of 3-methylisoxazole-5-carboxylic acid relies on standard spectroscopic techniques. The expected characteristic signals are summarized below.
| Technique | Characteristic Features | Reference(s) |
| IR Spectroscopy | Very broad O-H stretch (~2500-3300 cm⁻¹); Strong C=O stretch (~1710 cm⁻¹); C=N and C=C stretches of the isoxazole ring. | [7][9] |
| ¹H NMR | Singlet for the isoxazole ring proton (C4-H); Singlet for the methyl protons (C3-CH₃); Very broad singlet for the carboxylic acid proton (-COOH, ~12 ppm, may be exchangeable with D₂O). | [2][7][9] |
| ¹³C NMR | Signal for the carboxylic carbon (~165-185 ppm); Signals for the isoxazole ring carbons (C3, C4, C5); Signal for the methyl carbon. | [2][7][9][10] |
| Mass Spectrometry | Molecular ion peak [M]⁺ or protonated molecule [M+H]⁺ corresponding to the exact mass (127.0269 g/mol ). | [8] |
Applications in Research and Drug Development
3-Methylisoxazole-5-carboxylic acid is primarily utilized as a key intermediate in the synthesis of more complex molecules for pharmaceutical and agrochemical applications.[4] Its bifunctional nature—a stable heterocyclic core and a reactive carboxylic acid group—makes it an ideal starting point for building molecular diversity.
-
Pharmaceutical Synthesis: The carboxylic acid can be readily converted into amides, esters, or other functional groups, allowing it to be coupled to other pharmacophores. It is a valuable precursor for developing novel anti-inflammatory and antimicrobial agents.[4]
-
Agrochemical Development: The isoxazole scaffold is present in various herbicides and fungicides. This compound serves as a building block for creating new crop protection agents.[4]
-
Biochemical Probes: Researchers can employ this acid in the study of metabolic pathways and enzyme activity by incorporating it into larger molecules designed to interact with specific biological targets.[4]
References
- 1. 3-Methoxy-1,2-oxazole-5-carboxylic acid [synhet.com]
- 2. BJOC - Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides [beilstein-journals.org]
- 3. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]
- 4. mdpi.com [mdpi.com]
- 5. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [chemicalbook.com]
- 6. 3-Methylisoxazole-5-carboxylic acid, 97% | Fisher Scientific [fishersci.ca]
- 7. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [amp.chemicalbook.com]
- 8. 3-Methyl-5-isoxazolecarboxylic acid | C5H5NO3 | CID 76947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. scbt.com [scbt.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
An In-depth Technical Guide to the Physical Properties of 3-Methoxyisoxazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isoxazoles and Their Physicochemical Characterization
The isoxazole moiety is a cornerstone in medicinal chemistry, valued for its role as a versatile pharmacophore in a multitude of therapeutic agents.[1] Its unique electronic properties and ability to participate in hydrogen bonding interactions have led to its incorporation into drugs targeting a wide array of diseases. 3-Methoxyisoxazole-5-carboxylic acid (CAS Number: 13626-59-0), with its distinct substitution pattern, represents a key building block for the synthesis of novel pharmaceutical candidates. A thorough understanding of its physical properties is not merely an academic exercise; it is a critical prerequisite for successful drug discovery and development. Properties such as melting point, acidity (pKa), and solubility govern a molecule's behavior from synthesis and purification to formulation and ultimately, its pharmacokinetic and pharmacodynamic profile in vivo.
This guide provides a comprehensive overview of the essential physical properties of this compound. In the absence of extensive experimental data for this specific molecule, we will draw upon data from closely related analogues, such as 3-methylisoxazole-5-carboxylic acid, to provide context and predictive insights. More importantly, this document will serve as a practical manual, detailing the experimental methodologies required to determine these properties with precision and offering insights into the theoretical underpinnings of these techniques.
Core Physical Properties of this compound
A summary of the available and predicted data for this compound and its methyl analogue is presented below.
| Physical Property | This compound | 3-Methylisoxazole-5-carboxylic Acid (Analogue for Comparison) |
| Molecular Formula | C₅H₅NO₄ | C₅H₅NO₃[2] |
| Molecular Weight | 143.10 g/mol | 127.10 g/mol [2][3] |
| Appearance | Solid | White to almost white crystalline powder[4] |
| Melting Point | No data available | 206 °C (dec.)[4], 210-211 °C[5] |
| Boiling Point | No data available | 307.8±22.0 °C (Predicted)[5] |
| pKa | No data available | 2.36±0.10 (Predicted)[5] |
| Solubility | Expected to be soluble in polar organic solvents. Limited solubility in water is anticipated for isoxazole derivatives in general.[6][7] | Data not available |
I. Thermal Properties: Melting Point Determination by Differential Scanning Calorimetry (DSC)
The melting point of a crystalline solid is a fundamental physical property that provides information about its purity. For pharmaceutical compounds, the melting point is a critical parameter for identification and quality control. Differential Scanning Calorimetry (DSC) is a powerful thermoanalytical technique used to determine the melting point and enthalpy of fusion.[8]
The Rationale Behind Using DSC
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[9] When a sample undergoes a phase transition, such as melting, it absorbs energy (an endothermic process), which is detected by the instrument as a change in heat flow.[10] This allows for a highly accurate and reproducible determination of the melting temperature. Compared to traditional capillary methods, DSC provides more comprehensive information, including the onset of melting, the peak melting temperature, and the enthalpy of fusion (the amount of energy required to melt the solid).[11]
Experimental Protocol for DSC Analysis
-
Sample Preparation :
-
Instrument Setup :
-
Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Purge the cell with an inert gas, such as nitrogen, to prevent oxidative degradation of the sample.[13]
-
-
Thermal Program :
-
Equilibrate the sample at a temperature well below the expected melting point.
-
Ramp the temperature at a constant rate, typically 10 °C/min.[12]
-
The temperature range should encompass the expected melting point.
-
-
Data Analysis :
-
The melting point is typically reported as the onset temperature of the endothermic peak in the DSC thermogram.[13]
-
The area under the peak corresponds to the enthalpy of fusion.
-
Caption: Workflow for Melting Point Determination using DSC.
II. Acidity: pKa Determination via Potentiometric Titration
The acid dissociation constant (pKa) is a quantitative measure of the strength of an acid in solution. For a drug molecule, the pKa is a critical determinant of its ionization state at physiological pH, which in turn influences its solubility, absorption, distribution, metabolism, and excretion (ADME) properties.
The Principle of Potentiometric Titration
Potentiometric titration is a highly accurate method for determining the pKa of a substance. It involves the gradual addition of a titrant (a strong base in the case of an acidic analyte) to a solution of the analyte, while monitoring the pH of the solution with a pH meter. The pKa can be determined from the resulting titration curve, specifically at the half-equivalence point where the concentrations of the acidic and conjugate base forms are equal, and thus pH = pKa.
Experimental Protocol for pKa Determination
-
Solution Preparation :
-
Prepare a standard solution of this compound of known concentration (e.g., 0.01 M) in a suitable solvent, typically a mixture of water and an organic co-solvent like methanol or DMSO if the compound has low water solubility.
-
Prepare a standardized solution of a strong base, such as 0.1 M NaOH.
-
-
Titration Procedure :
-
Calibrate the pH meter using standard buffer solutions.
-
Place a known volume of the analyte solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode in the solution.
-
Add the NaOH titrant in small, precise increments, recording the pH after each addition.
-
-
Data Analysis :
-
Plot the measured pH values against the volume of titrant added to generate a titration curve.
-
The equivalence point is determined from the point of maximum slope on the curve (often found by taking the first derivative).
-
The pKa is the pH at the half-equivalence point (half the volume of titrant required to reach the equivalence point).
-
Caption: Workflow for pKa Determination by Potentiometric Titration.
III. Solubility Profile
Solubility is a crucial physicochemical property that affects a drug's bioavailability. Poor aqueous solubility is a major hurdle in drug development. The solubility of isoxazole derivatives can vary significantly based on their substitution patterns.[14] Generally, the presence of polar functional groups like carboxylic acids enhances solubility in polar solvents.[7]
Experimental Protocol for Thermodynamic Solubility Determination
-
Sample Preparation :
-
Add an excess amount of this compound to a series of vials containing different solvents of interest (e.g., water, phosphate-buffered saline pH 7.4, ethanol, DMSO).[15]
-
-
Equilibration :
-
Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
-
Sample Processing :
-
After equilibration, centrifuge the samples to separate the undissolved solid.
-
Carefully collect an aliquot of the supernatant.
-
-
Quantification :
-
Determine the concentration of the dissolved compound in the supernatant using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectroscopy, against a standard curve of known concentrations.
-
Caption: Workflow for Thermodynamic Solubility Determination.
IV. Spectroscopic Characterization
Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy provide detailed information about the carbon-hydrogen framework of a molecule.
-
¹H NMR : The proton NMR spectrum will reveal the number of different types of protons, their chemical environment (chemical shift), and their connectivity to neighboring protons (spin-spin splitting). For this compound, one would expect to see a singlet for the methoxy protons, a singlet for the isoxazole ring proton, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR : The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts of the carbonyl carbon and the isoxazole ring carbons will be characteristic.
General Protocol for NMR Sample Preparation and Analysis :
-
Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H and ¹³C NMR spectra on a high-field NMR spectrometer.[16]
-
Process the data (Fourier transformation, phasing, and baseline correction) and interpret the spectra to confirm the structure.[17]
B. Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the following characteristic absorptions are expected:
-
A very broad O-H stretch from the carboxylic acid, typically in the range of 2500-3300 cm⁻¹.[18]
-
A strong C=O stretch from the carboxylic acid, usually around 1710-1760 cm⁻¹.[18]
-
C-O stretches from the methoxy group and the isoxazole ring.
-
C=N and C=C stretching vibrations from the isoxazole ring.
Conclusion
The physical properties of this compound are fundamental to its application in research and drug development. While specific experimental data for this compound may be limited, a comprehensive understanding of its properties can be achieved through the systematic application of the well-established analytical techniques outlined in this guide. By employing methods such as DSC, potentiometric titration, and various spectroscopic techniques, researchers can obtain the critical data necessary to advance their discovery and development efforts. The protocols and principles detailed herein provide a robust framework for the thorough physicochemical characterization of this and other novel isoxazole derivatives.
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [chemicalbook.com]
- 3. 3-Methyl-5-isoxazolecarboxylic acid | C5H5NO3 | CID 76947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemimpex.com [chemimpex.com]
- 5. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [amp.chemicalbook.com]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]
- 9. Determine the structure of small organic molecule from 1H NMR experimental spectrum [cheminfo.org]
- 10. web.williams.edu [web.williams.edu]
- 11. researchgate.net [researchgate.net]
- 12. qualitest.ae [qualitest.ae]
- 13. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 14. researchgate.net [researchgate.net]
- 15. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 16. A guide to small-molecule structure assignment through computation of (1H and 13C) NMR chemical shifts | Springer Nature Experiments [experiments.springernature.com]
- 17. scribd.com [scribd.com]
- 18. chem.libretexts.org [chem.libretexts.org]
An In-depth Technical Guide to Isoxazole Carboxylic Acids: A Focus on 3-Methylisoxazole-5-carboxylic Acid
A Note to the Reader: Initial research for "3-methoxyisoxazole-5-carboxylic acid" revealed a significant scarcity of detailed, publicly available scientific literature and validated data for this specific compound. While its existence is plausible and general synthetic routes can be inferred, the lack of comprehensive information on its physicochemical properties, specific applications, and biological activity prevents the creation of an in-depth technical guide that would meet the rigorous standards required by researchers and drug development professionals.
Therefore, this guide will focus on a closely related, extensively studied, and commercially available analogue: 3-methylisoxazole-5-carboxylic acid . This compound shares the core isoxazole-5-carboxylic acid scaffold and serves as an excellent case study for the synthesis, properties, and applications of this important class of heterocyclic compounds. The principles and methodologies discussed herein are likely to be highly relevant to the study of other substituted isoxazoles like the 3-methoxy variant.
Technical Guide: 3-Methylisoxazole-5-carboxylic Acid
Nomenclature and Chemical Identity
The nomenclature of substituted isoxazoles can be complex due to isomerism. For the focus of this guide, it is crucial to establish the precise chemical identity.
-
Systematic IUPAC Name: 3-methyl-1,2-oxazole-5-carboxylic acid[1]
-
Common Names: 3-methylisoxazole-5-carboxylic acid, 5-carboxy-3-methylisoxazole[2]
-
Molecular Formula: C₅H₅NO₃[6]
-
Molecular Weight: 127.10 g/mol [6]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 3-methyl-1,2-oxazole-5-carboxylic acid[1] |
| CAS Number | 4857-42-5[3][4][5] |
| PubChem CID | 853085[5] |
| Canonical SMILES | CC1=NOC(=C1)C(=O)O[1] |
| InChI Key | HXIYCKAAQPHZBM-UHFFFAOYSA-N[1][2] |
Physicochemical and Spectroscopic Properties
Understanding the physicochemical properties of 3-methylisoxazole-5-carboxylic acid is fundamental to its application in synthesis and biological assays.
Table 2: Physicochemical Properties
| Property | Value | Source |
| Melting Point | 206 °C (decomposes) | Chem-Impex[7] |
| Boiling Point (est.) | 234.8 - 244.77 °C | Chemchart[2] |
| Water Solubility (est.) | 32,953 - 36,846 mg/L | Chemchart[2] |
| logP (est.) | 0.449 | SIELC Technologies[4] |
| pKa (est.) | Data not readily available |
Note: Some properties are estimated from computational models and should be confirmed experimentally.
Spectroscopic data is critical for the structural confirmation of synthesized 3-methylisoxazole-5-carboxylic acid. While a comprehensive dataset is proprietary to manufacturers, typical spectral characteristics would include:
-
¹H NMR: A singlet for the methyl protons, a singlet for the isoxazole ring proton, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR: Resonances for the methyl carbon, the two sp² carbons of the isoxazole ring, the quaternary carbon of the isoxazole ring, and the carboxyl carbon.
-
IR Spectroscopy: Characteristic peaks for O-H stretching of the carboxylic acid, C=O stretching of the carboxyl group, and C=N stretching of the isoxazole ring.
Synthesis and Reaction Mechanisms
The synthesis of 3-methylisoxazole-5-carboxylic acid is well-established and typically involves the hydrolysis of its corresponding ester.
3.1. General Synthesis Route: Ester Hydrolysis
A common and high-yielding method for the preparation of 3-methylisoxazole-5-carboxylic acid is the basic hydrolysis of a methyl or ethyl ester precursor.[3][4]
Diagram 1: Synthesis of 3-Methylisoxazole-5-carboxylic Acid via Ester Hydrolysis
References
- 1. Synthesis and cellular bioactivities of novel isoxazole derivatives incorporating an arylpiperazine moiety as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Methyl 5-methylisoxazole-3-carboxylate | C6H7NO3 | CID 88245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [chemicalbook.com]
- 4. Methyl 3-methylisoxazole-5-carboxylate | SIELC Technologies [sielc.com]
- 5. 3-Methylisoxazole-5-carboxylic acid, 97% | Fisher Scientific [fishersci.ca]
- 6. US3397209A - 3-hydroxy-5-isoxazole-carboxamide - Google Patents [patents.google.com]
- 7. chemimpex.com [chemimpex.com]
An In-depth Technical Guide to the Synthesis of 3-Methoxyisoxazole-5-carboxylic Acid
Foreword: The Strategic Importance of the Isoxazole Scaffold
The isoxazole ring is a privileged scaffold in medicinal chemistry and materials science, prized for its unique electronic properties, metabolic stability, and ability to act as a versatile bioisostere for other functional groups.[1][2][3] Specifically, 3-methoxyisoxazole-5-carboxylic acid serves as a crucial building block for numerous pharmacologically active compounds, where the methoxy and carboxylic acid moieties provide key points for molecular elaboration and interaction with biological targets. This guide provides a comprehensive overview of the principal synthetic strategies for this valuable intermediate, focusing on the critical selection of starting materials and the underlying mechanistic principles that govern the transformations. We will dissect the most prevalent and field-proven methodologies, offering researchers a robust framework for efficient and logical synthesis.
Core Retrosynthetic Analysis: The [3+2] Cycloaddition Logic
The synthesis of the five-membered isoxazole ring is most fundamentally and commonly achieved through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition.[4][5] This powerful transformation involves the reaction of a 1,3-dipole with a dipolarophile.
For the isoxazole core, the key components are:
-
The 1,3-Dipole: A nitrile oxide (R-C≡N⁺-O⁻).
-
The Dipolarophile: An alkyne (for isoxazoles) or an alkene (for isoxazolines).
Applying this logic to this compound, we can disconnect the ring at two primary locations, suggesting two major strategic pathways based on the chosen starting materials.
Caption: Core retrosynthetic strategies for the isoxazole ring.
Synthetic Route 1: The Methyl Propiolate Pathway
This strategy represents a direct and elegant approach to the isoxazole core, leveraging the high reactivity of methyl propiolate as a potent dipolarophile.[5] The alkyne's electrophilicity makes it an excellent reaction partner for in situ generated nitrile oxides.[5]
Key Starting Materials
-
Methyl Propiolate (HC₂CO₂CH₃): This commercially available ester serves as the C4-C5 synthon of the isoxazole ring.[6][7] Its electron-withdrawing ester group activates the alkyne for cycloaddition.
-
Hydroxylamine (NH₂OH): While the ultimate goal is to incorporate a "methoxy nitrile oxide," a more practical and robust laboratory approach involves forming a 3-hydroxyisoxazole intermediate first, which is subsequently methylated.[8] Hydroxylamine, reacting with a suitable dicarbonyl precursor, is the source of the N-O fragment.
Experimental Workflow & Causality
The most reliable execution of this strategy involves a multi-step sequence where the isoxazole ring is formed first, followed by functional group manipulation. This approach provides superior control and avoids handling potentially unstable or inaccessible intermediates.
Caption: Workflow for the synthesis via a 3-hydroxyisoxazole intermediate.
Expertise & Trustworthiness: This sequence is a self-validating system. The formation of the 3-hydroxyisoxazole-5-carboxylate intermediate is a classic and high-yielding heterocycle synthesis.[9] The subsequent O-methylation is a standard and highly specific transformation, minimizing byproduct formation.[8] Finally, ester hydrolysis (saponification) is a fundamental and reliable reaction.[10][11] This step-wise approach ensures that each intermediate can be isolated and characterized, guaranteeing the integrity of the final product.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 3-hydroxyisoxazole-5-carboxylate (This protocol is based on established methods for reacting β-ketoesters with hydroxylamine.)
-
Intermediate Formation: To a solution of sodium ethoxide in ethanol, a mixture of diethyl oxalate and methyl acetate is added dropwise at a controlled temperature (e.g., 0-10 °C). The reaction is stirred until the Claisen condensation is complete, forming the corresponding β-ketoester salt.
-
Cyclization: A solution of hydroxylamine hydrochloride in water is added to the reaction mixture.
-
Reaction: The mixture is heated to reflux for several hours. The hydroxylamine first forms an oxime with one carbonyl group, followed by intramolecular cyclization onto the second carbonyl and subsequent dehydration to yield the aromatic isoxazole ring.[9]
-
Workup: After cooling, the reaction is acidified with a mineral acid (e.g., HCl) to precipitate the product. The solid is collected by filtration, washed with cold water, and dried.
Protocol 2: O-Methylation of Methyl 3-hydroxyisoxazole-5-carboxylate [8]
-
Setup: To a solution of methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq) in dimethylformamide (DMF), potassium carbonate (K₂CO₃, 1.5 eq) is added.
-
Reagent Addition: The mixture is cooled to 0 °C, and methyl iodide (CH₃I, 1.5 eq) is added dropwise.
-
Reaction: The reaction is allowed to warm to room temperature and stirred for approximately 14 hours.
-
Workup: The mixture is poured into an ice-cold aqueous HCl solution and extracted multiple times with an organic solvent (e.g., diethyl ether). The combined organic layers are washed, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield methyl 3-methoxyisoxazole-5-carboxylate.
Protocol 3: Saponification to this compound [10][11]
-
Setup: Methyl 3-methoxyisoxazole-5-carboxylate is dissolved in a mixture of tetrahydrofuran (THF) and methanol.
-
Hydrolysis: An aqueous solution of sodium hydroxide (NaOH, 2.0 eq) is added dropwise. The reaction is stirred at room temperature for 18-20 hours.
-
Acidification: The reaction mixture is transferred to a separatory funnel, and the pH is carefully adjusted to ~2 by adding 1N hydrochloric acid. This protonates the carboxylate salt, causing the carboxylic acid to become less water-soluble.
-
Extraction & Isolation: The aqueous layer is extracted multiple times with ethyl acetate. The combined organic extracts are washed with brine, dried over magnesium sulfate, filtered, and concentrated in vacuo to yield the final product as a solid.
Synthetic Route 2: The 1,3-Dicarbonyl Condensation Pathway
This is a classic and highly versatile method for isoxazole synthesis that builds the carbon framework first and then introduces the heteroatoms.[9][12] It relies on the reaction between a 1,3-dicarbonyl compound (or an equivalent) and hydroxylamine.
Key Starting Materials
-
Hydroxylamine Hydrochloride (NH₂OH·HCl): As in the previous route, this provides the requisite N-O unit for the heterocycle.[9]
-
Dimethyl Oxalate & Acetone: This pair serves as a precursor to the 1,3-dicarbonyl system. Through a Claisen condensation, they generate an intermediate that can react with hydroxylamine.[13] This specific combination leads to 5-methylisoxazole-3-carboxylic acid derivatives, illustrating the principle, though not our exact target. For our target, a different dicarbonyl is required, as outlined in the workflow in Section 2.2.
Mechanistic Considerations
The core of this route is the condensation-cyclization reaction. The mechanism proceeds as follows:
-
The more nucleophilic amine group of hydroxylamine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound to form a hemiaminal, which dehydrates to an oxime.
-
The hydroxyl group of the oxime then performs an intramolecular nucleophilic attack on the second carbonyl carbon.
-
A final dehydration step occurs, leading to the formation of the stable aromatic isoxazole ring.
Caption: General mechanism for isoxazole formation from a 1,3-dicarbonyl.
Comparative Analysis and Field Insights
| Feature | Route 1 (via Methyl Propiolate Pathway) | Route 2 (via Dicarbonyl Condensation) |
| Starting Materials | Utilizes a functionalized alkyne. Requires a multi-step approach starting from simpler materials like oxalates and acetates. | Based on classic, inexpensive bulk chemicals like oxalate esters, acetone, and hydroxylamine.[13] |
| Key Transformation | 1,3-Dipolar Cycloaddition followed by functional group interconversion (methylation, hydrolysis).[4][8] | Claisen Condensation followed by a Condensation-Cyclization with hydroxylamine.[9] |
| Advantages | Can be highly convergent if the correct nitrile oxide and alkyne are available. | Extremely cost-effective for large-scale production. Uses robust, well-understood "workhorse" reactions. |
| Challenges | Direct cycloaddition requires generation of a potentially unstable nitrile oxide. The more practical, multi-step route is longer. | Regioselectivity can be a concern with unsymmetrical dicarbonyl compounds (though not an issue for the specific precursors to our target). |
| Expert Recommendation | Favorable for exploring derivatives where diverse alkynes are available. The multi-step variant is robust and reliable. | The preferred industrial and large-scale laboratory method due to its economic advantages and operational simplicity. |
Conclusion
The synthesis of this compound is most reliably and economically achieved through a well-orchestrated sequence that combines the principles of both major synthetic strategies. The most field-proven approach involves the initial construction of a methyl 3-hydroxyisoxazole-5-carboxylate core via the condensation of a β-ketoester (derived from an oxalate and acetate) with hydroxylamine. This stable intermediate provides a perfect handle for a clean and high-yielding O-methylation reaction, followed by a straightforward saponification to furnish the final product. This modular strategy offers high fidelity, scalability, and relies on readily accessible and cost-effective starting materials, making it the superior choice for researchers and drug development professionals.
References
- 1. The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Fruit juice mediated multicomponent reaction for the synthesis of substituted isoxazoles and their in vitro bio-evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]
- 5. Methyl propiolate - Wikipedia [en.wikipedia.org]
- 6. nbinno.com [nbinno.com]
- 7. Methyl propiolate synthesis - chemicalbook [chemicalbook.com]
- 8. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. youtube.com [youtube.com]
- 10. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 11. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [chemicalbook.com]
- 12. researchgate.net [researchgate.net]
- 13. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]
An In-depth Technical Guide to the Solubility of 3-Methoxyisoxazole-5-carboxylic Acid in Organic Solvents
This guide provides a comprehensive overview of the principles and practices for determining the solubility of 3-methoxyisoxazole-5-carboxylic acid in common organic solvents. Designed for researchers, scientists, and professionals in drug development, this document outlines the theoretical considerations, a detailed experimental protocol for solubility assessment, and best practices for data interpretation and presentation.
Introduction: Understanding the Solubility of a Key Heterocycle
This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Its molecular structure, featuring both a hydrogen bond donor (carboxylic acid) and acceptor (methoxy and isoxazole nitrogens), as well as a polar isoxazole ring, dictates its interactions with various solvents. Predicting and determining the solubility of this compound is a critical step in process development, formulation, and various analytical procedures.
The principle of "like dissolves like" is the cornerstone of solubility prediction. The polarity, hydrogen bonding capability, and dielectric constant of the solvent, in conjunction with the physicochemical properties of the solute, govern the extent of dissolution. For this compound, its carboxylic acid moiety suggests potential solubility in polar, protic solvents that can engage in hydrogen bonding. Conversely, its heterocyclic core may allow for some interaction with polar aprotic solvents.
Due to the limited availability of specific quantitative solubility data for this compound, this guide focuses on providing a robust framework for its experimental determination. Insights from structurally similar compounds, such as 5-methylisoxazole-3-carboxylic acid which is reported to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol, suggest that solubility in polar organic solvents is expected, though potentially limited.[1]
Physicochemical Properties and Their Influence on Solubility
While specific experimental data for this compound is scarce, we can infer its likely behavior by examining the properties of closely related analogs. For instance, 3-methylisoxazole-5-carboxylic acid is a white solid.[2][3] The presence of the carboxylic acid group will make the molecule's solubility highly dependent on the pH of the medium in aqueous systems, and its ability to hydrogen bond will be a key factor in organic solvents.
Key Physicochemical Parameters Influencing Solubility:
-
Polarity: The isoxazole ring and the methoxy and carboxylic acid functional groups impart significant polarity to the molecule.
-
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor, while the methoxy group and the nitrogen and oxygen atoms of the isoxazole ring can act as hydrogen bond acceptors.
-
Molecular Weight: The molecular weight of a related compound, 3-methylisoxazole-5-carboxylic acid, is 127.10 g/mol .[4] This relatively low molecular weight is generally favorable for solubility.
-
Crystal Lattice Energy: The strength of the intermolecular forces in the solid state will need to be overcome by solvent-solute interactions for dissolution to occur.
Experimental Determination of Solubility: A Step-by-Step Protocol
The following protocol provides a standardized and reliable method for determining the solubility of this compound in various organic solvents. This method is based on the principle of adding a known mass of the solute to a known volume of solvent until saturation is reached.[5][6][7]
Materials and Equipment
-
This compound (solid)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, dimethylformamide (DMF), dimethyl sulfoxide (DMSO))
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The overall workflow for determining the solubility is depicted in the following diagram:
Caption: Experimental workflow for solubility determination.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound (e.g., 10-20 mg) into a series of glass vials.
-
To each vial, add a precise volume (e.g., 1 mL) of the desired organic solvent.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure that saturation is reached. The system should be agitated continuously.
-
-
Sample Preparation for Analysis:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes) to pellet the excess solid.
-
Carefully withdraw an aliquot of the clear supernatant using a pipette.
-
Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Quantification:
-
Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method.
-
Analyze the diluted samples using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to ensure accurate quantification.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or mol/L using the measured concentration and the dilution factor.
-
Repeat the experiment at least in triplicate to ensure the reproducibility of the results.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical Solubility Data for this compound at 25 °C
| Solvent | Solvent Type | Solubility (mg/mL) | Molar Solubility (mol/L) |
| Methanol | Polar Protic | [Insert experimental value] | [Insert calculated value] |
| Ethanol | Polar Protic | [Insert experimental value] | [Insert calculated value] |
| Acetone | Polar Aprotic | [Insert experimental value] | [Insert calculated value] |
| Ethyl Acetate | Moderately Polar | [Insert experimental value] | [Insert calculated value] |
| Dichloromethane | Nonpolar | [Insert experimental value] | [Insert calculated value] |
| Dimethylformamide | Polar Aprotic | [Insert experimental value] | [Insert calculated value] |
| Dimethyl Sulfoxide | Polar Aprotic | [Insert experimental value] | [Insert calculated value] |
Safety Precautions
When handling this compound and organic solvents, it is crucial to adhere to standard laboratory safety procedures. Safety data sheets (SDS) for similar compounds indicate that they can cause skin and serious eye irritation.[2][8]
-
Always work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and vapors.
-
Consult the specific SDS for each solvent for detailed handling and disposal information.
Conclusion
This technical guide provides a comprehensive framework for understanding and experimentally determining the solubility of this compound in organic solvents. By following the detailed protocol and adhering to safety guidelines, researchers can obtain reliable and reproducible solubility data, which is essential for the successful development and application of this important heterocyclic compound. The principles and methodologies outlined herein are fundamental to a wide range of chemical and pharmaceutical research and development activities.
References
- 1. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [chemicalbook.com]
- 4. 3-Methyl-5-isoxazolecarboxylic acid | C5H5NO3 | CID 76947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 8. fishersci.com [fishersci.com]
A Technical Guide to the Biological Activities of Isoxazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic and structural properties allow for diverse molecular interactions, making it a cornerstone in the design of novel therapeutic agents.[1][3] Isoxazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[4][5] This guide provides an in-depth analysis of the core biological activities of isoxazole derivatives, detailing their mechanisms of action, structure-activity relationships, and the experimental protocols used for their evaluation. It aims to serve as a technical resource for researchers engaged in the discovery and development of next-generation therapeutics based on this versatile chemical entity.
The Isoxazole Scaffold: A Foundation for Pharmacological Diversity
The isoxazole moiety is an aromatic, five-membered ring (C₃H₃NO) whose utility in drug design is rooted in its distinct physicochemical properties.[1][6] The arrangement of the nitrogen and oxygen atoms creates a unique dipole moment and hydrogen bonding capability, influencing how these molecules interact with biological targets like enzymes and receptors.[1][7] Furthermore, the isoxazole ring is relatively stable but possesses a weak N-O bond that can be cleaved under specific reductive conditions, a feature that can be exploited in prodrug design or for creating useful synthetic intermediates.[2][8]
The incorporation of an isoxazole ring into a molecule can enhance its physicochemical properties and biological activity.[3][6] Modifications to the substituents at various positions on the ring allow for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile, making it a highly adaptable framework for drug development.[3][5]
General Synthesis Strategy
A common and versatile method for synthesizing the isoxazole core involves the reaction of a β-dicarbonyl compound (or its equivalent, like a chalcone) with hydroxylamine.[2][9] This condensation reaction provides a straightforward route to a wide array of substituted isoxazoles. Another powerful method is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes.[2][5]
Caption: A generalized workflow for the synthesis of isoxazole derivatives from chalcone precursors.
Anticancer Activity: Targeting Malignant Processes
Isoxazole derivatives have emerged as a significant class of compounds in oncology research, demonstrating potent activity against various cancer types.[10][11] Their mechanisms of action are diverse, often involving the inhibition of critical cellular machinery required for tumor growth and survival.[12][13]
Key Mechanisms of Anticancer Action
The anticancer effects of isoxazole derivatives are multifaceted and target-dependent. Key mechanisms include:
-
Enzyme Inhibition: Many derivatives act as potent inhibitors of enzymes crucial for cancer progression, such as protein kinases, topoisomerases, and histone deacetylases (HDACs).[12]
-
Apoptosis Induction: These compounds can trigger programmed cell death (apoptosis) in cancer cells by modulating signaling pathways involving caspases and other pro-apoptotic proteins.[12][13]
-
Tubulin Polymerization Disruption: Some isoxazoles interfere with microtubule dynamics by inhibiting tubulin polymerization, leading to cell cycle arrest and apoptosis.[11][13]
-
HSP90 Inhibition: Certain isoxazole compounds, like NVP-AUY922, are known to inhibit Heat Shock Protein 90 (HSP90), a chaperone protein that stabilizes numerous oncoproteins.[11]
Caption: Isoxazole derivatives can induce cancer cell death through multiple inhibitory pathways.
Structure-Activity Relationship (SAR) Insights
SAR studies reveal that the anticancer potency of isoxazole derivatives is highly dependent on the nature and position of substituents on the isoxazole ring and any appended phenyl rings.[3][12] For instance, the presence of electron-withdrawing groups like halogens or nitro groups on phenyl rings attached to the isoxazole core often enhances cytotoxic activity.[3]
| Compound Class | Target/Mechanism | Representative IC₅₀ Values | Reference |
| Phenyl-isoxazole-carboxamides | Cytotoxicity | 0.91 ± 1.03 µM (HeLa cells) | [5] |
| Indole-containing isoxazoles | sPLA₂ Inhibition | Potent activity reported | [14] |
| Scopoletin-isoxazole hybrids | Cytotoxicity | Similar to sunitinib | [11] |
| Isoxazole-based HSP90 inhibitors | HSP90 Inhibition | Strong in vivo tumor inhibition | [11] |
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity
The MTT assay is a colorimetric method fundamental for assessing the cytotoxic potential of a compound by measuring the metabolic activity of cells.
Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the isoxazole derivative in the appropriate cell culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol) to each well to dissolve the purple formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ (half-maximal inhibitory concentration) value is determined by plotting cell viability against the logarithm of the compound concentration.
Antimicrobial Activity: A Broad Spectrum of Action
Isoxazole derivatives are potent antimicrobial agents, exhibiting activity against a wide range of pathogenic bacteria and fungi.[7] Several FDA-approved drugs, such as Sulfamethoxazole and Cloxacillin, feature the isoxazole scaffold, underscoring its clinical importance in treating infectious diseases.[15]
Antibacterial and Antifungal Mechanisms
The antimicrobial action of isoxazoles often involves the disruption of essential cellular processes in pathogens.[7]
-
Bacteria: Mechanisms include the inhibition of folic acid synthesis (as seen with sulfonamides like Sulfamethoxazole) or interference with cell wall synthesis (as with β-lactam antibiotics like Cloxacillin).[8]
-
Fungi: Antifungal isoxazoles can inhibit the synthesis of crucial cell wall components like β-D-glucan.[3] For example, the drug Micafungin's mechanism involves blocking the production of 1,3-Beta-D-glucan.[3]
SAR studies have shown that specific substitutions can significantly enhance antibacterial activity. For example, the presence of methoxy or bromine groups on a C-5 phenyl ring and nitro or chlorine groups on a C-3 phenyl ring can increase potency.[3]
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: The MIC is the lowest concentration of a compound that prevents visible growth of a microorganism after overnight incubation.
Step-by-Step Methodology:
-
Compound Preparation: Prepare a stock solution of the isoxazole derivative and create a series of two-fold dilutions in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria).
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) adjusted to a specific concentration (e.g., 5 x 10⁵ CFU/mL).
-
Inoculation: Add the microbial inoculum to each well of the microtiter plate.
-
Controls: Include a growth control (broth + inoculum, no compound) and a sterility control (broth only). A standard antibiotic (e.g., Benzylpenicillin, Ketoconazole) should be run in parallel as a positive control.[9]
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth).
Anti-inflammatory and Immunomodulatory Effects
Many isoxazole derivatives exhibit significant anti-inflammatory and immunomodulatory properties.[16][17] This activity is exemplified by FDA-approved drugs like Leflunomide, used for treating rheumatoid arthritis, and Valdecoxib, a selective COX-2 inhibitor.[3][6]
Targeting Inflammatory Pathways
The anti-inflammatory effects of isoxazoles are often achieved by targeting key enzymes and cytokines in the inflammatory cascade.
-
COX/LOX Inhibition: Some derivatives can inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are responsible for producing pro-inflammatory mediators like prostaglandins and leukotrienes.[16]
-
Cytokine Modulation: Isoxazoles can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), often in response to stimuli like lipopolysaccharide (LPS).[16][17]
-
Macrophage Migration Inhibitory Factor (MIF) Inhibition: Certain isoxazoles have been identified as inhibitors of MIF, an inflammatory cytokine.[16]
One compound, MZO-2, demonstrated a potent inhibitory effect on carrageenan-induced paw inflammation in mice and was highly effective in reducing ear edema in a contact sensitivity model, comparable to the reference drug tacrolimus.[18]
Caption: A typical workflow for evaluating the anti-inflammatory potential of isoxazole derivatives.
Other Notable Biological Activities
The pharmacological versatility of the isoxazole scaffold extends to other therapeutic areas.[3][4]
-
Neuroprotective Activity: Certain isoxazole derivatives have shown promise in protecting neuronal cells from damage induced by oxidative stress, a factor implicated in neurodegenerative diseases like Alzheimer's and Parkinson's.[4][19][20] Some chroman-isoxazole hybrids displayed high neuroprotective activity with EC₅₀ values below 1 µM.[19]
-
Antiviral and Antitubercular Activity: The isoxazole ring is a component of compounds with documented antiviral and antitubercular properties.[2][3]
Conclusion and Future Perspectives
The isoxazole scaffold is a cornerstone of modern medicinal chemistry, consistently yielding derivatives with potent and diverse biological activities.[4][14] Its presence in numerous FDA-approved drugs is a testament to its therapeutic value.[21][22] Future research will likely focus on developing multi-targeted therapies and leveraging computational tools to design isoxazole derivatives with enhanced selectivity and improved pharmacokinetic profiles.[4][10] The continued exploration of this privileged structure promises to deliver novel and effective treatments for a wide range of human diseases, from cancer and infections to inflammatory and neurodegenerative disorders.[4][5]
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijpca.org [ijpca.org]
- 7. researchgate.net [researchgate.net]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. derpharmachemica.com [derpharmachemica.com]
- 10. espublisher.com [espublisher.com]
- 11. Isoxazole derivatives as anticancer agents_Chemicalbook [chemicalbook.com]
- 12. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Isoxazole Derivatives as Regulators of Immune Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Anti-inflammatory properties of an isoxazole derivative - MZO-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Isoxazole substituted chromans against oxidative stress-induced neuronal damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. nbinno.com [nbinno.com]
- 21. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
Methodological & Application
The Isoxazole Scaffold in Drug Discovery: A Case Study on Teriflunomide
Application Note & Protocol Guide for Researchers
Introduction: The Versatility of the Isoxazole Scaffold
Isoxazoles, a class of five-membered heterocyclic compounds, are recognized as privileged structures in medicinal chemistry.[1][2] Their unique electronic properties and ability to serve as bioisosteres for other functional groups make them valuable building blocks in the design of novel therapeutics.[1][3] The isoxazole ring is a feature of numerous approved drugs, demonstrating its broad therapeutic applicability in areas such as cancer, infectious diseases, and inflammatory disorders.[1][4] While specific reagents like 3-methoxyisoxazole-5-carboxylic acid serve as important intermediates in the synthesis of more complex molecules, a deeper understanding of the isoxazole scaffold's role in drug discovery can be gained by examining a well-characterized, clinically successful agent.[5][6]
This guide focuses on Teriflunomide , the active metabolite of the disease-modifying antirheumatic drug (DMARD) Leflunomide, as a prime example of an isoxazole-containing therapeutic.[7][8] Teriflunomide's development and mechanism of action provide a clear and instructive case study for researchers interested in leveraging the isoxazole scaffold in their own drug discovery programs.
Core Mechanism of Action: Inhibition of Dihydroorotate Dehydrogenase (DHODH)
Teriflunomide exerts its immunomodulatory effects primarily through the selective and reversible inhibition of dihydroorotate dehydrogenase (DHODH), a key mitochondrial enzyme.[9][10] DHODH is responsible for a critical step in the de novo pyrimidine synthesis pathway, which is essential for the production of DNA and RNA.[11][12]
Scientific Rationale: Rapidly proliferating cells, such as activated T and B lymphocytes that drive autoimmune diseases like multiple sclerosis and rheumatoid arthritis, have a high demand for pyrimidines.[9] These cells rely heavily on the de novo synthesis pathway to meet this demand.[9] In contrast, most other cell types can utilize a "salvage pathway" to recycle existing pyrimidines, making them less susceptible to DHODH inhibition.[9] By targeting DHODH, Teriflunomide effectively halts the cell cycle and proliferation of these key immune cells without causing widespread cell death (cytotoxicity), leading to a reduction in inflammation.[9]
The following diagram illustrates the central role of DHODH in the de novo pyrimidine synthesis pathway and the inhibitory action of Teriflunomide.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. scispace.com [scispace.com]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [chemicalbook.com]
- 7. Leflunomide - Wikipedia [en.wikipedia.org]
- 8. Teriflunomide - Wikipedia [en.wikipedia.org]
- 9. Teriflunomide and Its Mechanism of Action in Multiple Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. What is the mechanism of Teriflunomide? [synapse.patsnap.com]
- 11. Pyrimidine metabolism - Wikipedia [en.wikipedia.org]
- 12. Pyrimidine Biosynthesis | PPTX [slideshare.net]
Application Notes: 3-Methoxyisoxazole-5-carboxylic Acid as a Versatile Synthetic Building Block
Abstract
This guide provides an in-depth analysis of 3-methoxyisoxazole-5-carboxylic acid, a heterocyclic building block of significant interest in medicinal chemistry and materials science. We explore its fundamental properties, core reactivity, and role as a versatile scaffold in synthetic applications. Detailed, field-tested protocols for key transformations—amide bond formation and Steglich esterification—are presented, emphasizing the mechanistic rationale behind procedural choices. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the unique chemical attributes of the isoxazole core for the synthesis of novel molecules.
Introduction: The Strategic Value of the Isoxazole Scaffold
The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a privileged structure in drug discovery.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding interactions make it an effective bioisostere for other functional groups, enhancing pharmacological profiles such as potency, selectivity, and pharmacokinetics.[1][3] The incorporation of an isoxazole ring can lead to compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[2][4][5]
This compound emerges as a particularly valuable building block for several reasons:
-
Orthogonal Functional Handles: It possesses two distinct reactive sites—a carboxylic acid at the C5 position and a methoxy group at the C3 position. The carboxylic acid is a prime handle for elaboration, most commonly via amide bond formation, connecting the scaffold to other molecular fragments.[6][7]
-
Modulation of Properties: The 3-methoxy group can influence the electronic nature of the isoxazole ring and offers a potential site for further modification via nucleophilic substitution, allowing for late-stage diversification of derivatives.
-
Structural Rigidity: The aromatic isoxazole core imparts a degree of conformational rigidity to molecules, which can be advantageous for optimizing binding interactions with biological targets.
This guide will detail the practical applications of this reagent, providing robust protocols to facilitate its use in the modern synthesis laboratory.
Physicochemical Properties and Handling
A thorough understanding of the physical and chemical properties of a building block is critical for its effective and safe use.
| Property | Value | Source |
| CAS Number | 4857-42-5 | [8][9][10] |
| Molecular Formula | C₅H₅NO₃ | [8][10][11] |
| Molecular Weight | 127.10 g/mol | [8][10][12] |
| Appearance | White to off-white crystalline powder | [8][9] |
| Melting Point | 206 °C (decomposition) | [8] |
Safety & Handling:
-
Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves.
-
Handle in a well-ventilated area or a chemical fume hood.
-
Avoid inhalation of dust and contact with skin and eyes.
-
Store in a cool, dry place away from incompatible materials. Refer to the Safety Data Sheet (SDS) for comprehensive handling information.
Core Reactivity and Synthetic Strategy
The primary utility of this compound stems from the reactivity of its carboxylic acid group. This functional group is an electrophilic anchor, readily activated for coupling with a vast array of nucleophiles, particularly amines and alcohols.
Caption: Key reactive pathways for this compound.
The most common synthetic operations involve the activation of the carboxylic acid to form a highly reactive intermediate, which is then trapped by a nucleophile. Carbodiimide-based reagents are frequently employed for this purpose due to their efficiency and mild reaction conditions.[6]
Application Protocol 1: Amide Bond Formation via EDC/HOBt Coupling
Amide bond formation is arguably the most frequent reaction in medicinal chemistry.[7][13] The use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with an additive like 1-hydroxybenzotriazole (HOBt) provides a reliable method for coupling carboxylic acids with amines. EDC activates the carboxylic acid to form a reactive O-acylisourea intermediate.[14] HOBt traps this intermediate to form an HOBt-ester, which minimizes side reactions and reduces the risk of racemization, particularly with chiral amines.[15][16]
Objective: To synthesize an amide derivative from this compound and a primary or secondary amine.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Equivalents |
| This compound | 127.10 | 1.0 |
| Amine (R¹R²NH) | Varies | 1.1 |
| EDC·HCl | 191.70 | 1.2 |
| HOBt | 135.12 | 1.2 |
| N,N-Diisopropylethylamine (DIPEA) | 129.24 | 2.0 |
| N,N-Dimethylformamide (DMF) | - | - |
| Ethyl Acetate (EtOAc) | - | - |
| 1M HCl (aq) | - | - |
| Saturated NaHCO₃ (aq) | - | - |
| Brine | - | - |
| Anhydrous Na₂SO₄ or MgSO₄ | - | - |
Step-by-Step Protocol:
-
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add this compound (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF.
-
Reagent Addition: Add the amine (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq) to the solution.
-
Activation: Cool the mixture to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise, ensuring the internal temperature remains low.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 2-12 hours.[13]
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure amide.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. The recent progress of isoxazole in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. hepatochem.com [hepatochem.com]
- 7. growingscience.com [growingscience.com]
- 8. chemimpex.com [chemimpex.com]
- 9. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [chemicalbook.com]
- 10. scbt.com [scbt.com]
- 11. 3-Methyl-5-isoxazolecarboxylic acid | C5H5NO3 | CID 76947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 5-Methylisoxazole-3-carboxylic acid 3405-77-4 [sigmaaldrich.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. luxembourg-bio.com [luxembourg-bio.com]
- 15. peptide.com [peptide.com]
- 16. Reactive deep eutectic solvents for EDC-mediated amide synthesis - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01673K [pubs.rsc.org]
Application Notes and Protocols for Amide Coupling with 3-Methoxyisoxazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Amide Synthesis with a Privileged Heterocycle
The isoxazole moiety is a cornerstone in medicinal chemistry, appearing in a multitude of clinically approved drugs and late-stage development candidates. Its unique electronic properties and ability to participate in hydrogen bonding interactions make it a valuable scaffold in drug design. 3-Methoxyisoxazole-5-carboxylic acid, in particular, offers a versatile entry point for the synthesis of novel amides, leveraging the isoxazole core to explore new chemical space. Amide bond formation is one of the most frequently utilized reactions in drug discovery.[1]
This application note provides a detailed experimental guide for the successful amide coupling of this compound with a variety of amine nucleophiles. We will delve into the rationale behind reagent selection, provide step-by-step protocols for two robust coupling methods, and discuss critical aspects of reaction monitoring and product purification. The aim is to equip researchers with the practical knowledge and theoretical understanding to confidently and efficiently synthesize novel isoxazole amides.
Understanding the Substrate: The Nature of this compound
This compound is a heterocyclic carboxylic acid. The isoxazole ring is an electron-deficient system, which can influence the reactivity of the carboxylic acid. The methoxy group at the 3-position is an electron-donating group, which can modulate the electronic properties of the ring. For the purpose of amide coupling, the primary focus is on the activation of the carboxylic acid moiety to facilitate nucleophilic attack by an amine.
Choosing Your Weapon: A Comparative Overview of Amide Coupling Reagents
The direct condensation of a carboxylic acid and an amine to form an amide is generally inefficient. Therefore, the use of coupling reagents to activate the carboxylic acid is standard practice.[2][3] The choice of coupling reagent is crucial and depends on factors such as the steric and electronic properties of the substrates, desired reaction time, and the need to suppress side reactions like racemization in the case of chiral amines.[2]
Here, we present a comparison of two highly effective and commonly used coupling systems for the synthesis of isoxazole amides:
| Coupling Reagent System | Additive | Base | Typical Solvent(s) | Key Advantages | Potential Challenges |
| HATU | None | DIPEA, Triethylamine | DMF, DCM | High coupling efficiency, fast reaction rates, low epimerization.[4][5] | Byproducts can sometimes be challenging to remove.[6] |
| EDC / HOBt | HOBt | DIPEA, Triethylamine, DMAP (catalytic) | DMF, DCM | Water-soluble byproducts, making for an easier workup.[1][7] | Can be slower than HATU, and may be less effective for hindered substrates.[8] |
HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is a uronium-based coupling reagent known for its high efficiency and rapid reaction times.[4][5] It activates the carboxylic acid by forming a highly reactive OAt-active ester.[4][9]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) is a water-soluble carbodiimide that activates carboxylic acids to form an O-acylisourea intermediate.[3] The addition of HOBt (Hydroxybenzotriazole) is crucial as it traps the activated intermediate to form an HOBt ester, which is less prone to side reactions and racemization.[1][10]
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the amide coupling of this compound.
Protocol 1: HATU-Mediated Amide Coupling
This protocol is recommended for a broad range of amines, including those that may be less reactive.
Materials:
-
This compound
-
Amine of choice
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine) or Triethylamine
-
Anhydrous DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equivalent).
-
Dissolution: Dissolve the carboxylic acid in anhydrous DMF or DCM (a typical concentration is 0.1-0.5 M).
-
Addition of Reagents: To the stirred solution, add the amine (1.0-1.2 equivalents), followed by DIPEA or triethylamine (2.0-3.0 equivalents).
-
Activation and Coupling: Add HATU (1.1-1.2 equivalents) portion-wise to the reaction mixture. A slight exotherm may be observed.
-
Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11] A typical reaction time is 1-4 hours.
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer with saturated aqueous NaHCO₃ solution (2 x), followed by brine (1 x).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.[12]
Mechanism of HATU Coupling:
References
- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. hepatochem.com [hepatochem.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. HATU - Wikipedia [en.wikipedia.org]
- 5. peptide.com [peptide.com]
- 6. m.youtube.com [m.youtube.com]
- 7. organic-synthesis.com [organic-synthesis.com]
- 8. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 9. Amine to Amide Mechanism - HATU [commonorganicchemistry.com]
- 10. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
Applications of Isoxazole Compounds in Medicinal Chemistry: A Technical Guide for Drug Discovery Professionals
This document provides an in-depth guide for researchers, scientists, and drug development professionals on the multifaceted applications of isoxazole-containing compounds in medicinal chemistry. It offers a blend of foundational principles, mechanistic insights, and detailed experimental protocols to empower the scientific community in harnessing the therapeutic potential of this versatile heterocyclic scaffold.
I. The Isoxazole Moiety: A Privileged Scaffold in Drug Design
The isoxazole ring, a five-membered heterocycle with adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in medicinal chemistry.[1] Its unique physicochemical properties make it a cornerstone in the design of novel therapeutic agents.[2]
-
Electronic and Structural Features : The isoxazole ring's electron-deficient nature and rigidity allow for specific and strong interactions with biological targets. It often serves as a bioisostere for amide bonds, enhancing metabolic stability and pharmacokinetic profiles.[2][3]
-
Synthetic Accessibility : A key advantage of the isoxazole core is its synthetic tractability. Robust and versatile synthetic methodologies, such as the 1,3-dipolar cycloaddition of nitrile oxides and alkynes, enable the creation of diverse compound libraries for high-throughput screening.[4][5]
-
Broad Biological Activity : Isoxazole derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, antiviral, and anticonvulsant effects.[1][3][6][7]
II. Therapeutic Applications and Mechanisms of Action
The versatility of the isoxazole scaffold is evident in the range of approved drugs and clinical candidates across various disease areas.
A. Anti-inflammatory Agents: Selective COX-2 Inhibition
A notable success of isoxazole-based drug design is the development of selective cyclooxygenase-2 (COX-2) inhibitors for treating inflammation and pain.[8]
-
Mechanism of Action : COX-2 is an enzyme upregulated during inflammation, catalyzing the production of pain- and inflammation-mediating prostaglandins. Isoxazole-containing drugs, like Valdecoxib, selectively bind to the active site of COX-2. This selectivity spares the related COX-1 enzyme, which is crucial for gastric protection, thereby reducing gastrointestinal side effects associated with non-selective NSAIDs.[5][8]
B. Central Nervous System (CNS) Disorders: GABA-A Receptor Modulation
Isoxazole derivatives have been instrumental in the study and modulation of the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the CNS.[9][10]
-
Mechanism of Action : Compounds containing the isoxazole ring can act as agonists or antagonists at the GABA-A receptor.[11] Positive allosteric modulators, for example, enhance the effect of GABA, leading to sedative and anxiolytic effects by increasing the influx of chloride ions and hyperpolarizing the neuron.[12] The isoxazole moiety can mimic the endogenous ligand GABA, facilitating binding to the receptor.
C. Anticancer Therapeutics
The isoxazole scaffold is a promising framework for the development of novel anticancer agents that target various aspects of cancer biology.[13][14]
-
Mechanisms of Action : Isoxazole-containing compounds have been shown to induce apoptosis (programmed cell death), inhibit key enzymes involved in cancer progression like VEGFR2, and disrupt critical signaling pathways.[1][14][15][16] Their versatility allows for the design of molecules that can target specific cancer cell vulnerabilities.[13]
D. Antibacterial Agents
Several clinically important antibacterial drugs feature an isoxazole ring, which is often crucial for their efficacy and spectrum of activity.
-
Mechanism of Action : In β-lactam antibiotics like Cloxacillin and Dicloxacillin, the bulky isoxazole group sterically shields the β-lactam ring from degradation by bacterial penicillinase enzymes, overcoming a common resistance mechanism. Other compounds, like Sulfamethoxazole, act by inhibiting essential metabolic pathways in bacteria.
III. Experimental Protocols for Synthesis and Biological Evaluation
This section provides detailed, step-by-step methodologies for the synthesis and evaluation of isoxazole compounds, designed for practical application in a research setting.
Protocol 1: Synthesis of 5-Arylisoxazole Derivatives
This protocol details a straightforward and environmentally benign synthesis of 5-arylisoxazole derivatives in an aqueous medium.[17]
Objective : To synthesize a series of 5-arylisoxazole compounds for biological screening.
Materials :
-
3-(Dimethylamino)-1-arylprop-2-en-1-one (1 mmol)
-
Hydroxylamine hydrochloride (1 mmol)
-
Deionized water (5 mL)
-
25-mL round-bottom flask
-
Magnetic stirrer with hotplate
-
Suction filtration apparatus
Procedure :
-
Combine 3-(dimethylamino)-1-arylprop-2-en-1-one (1 mmol) and hydroxylamine hydrochloride (1 mmol) in a 25-mL round-bottom flask.
-
Add 5 mL of deionized water to the flask.
-
Stir the mixture at 50 °C for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the resulting precipitate by suction filtration.
-
The product can be used without further purification for initial screening. Purity and structure should be confirmed by NMR and mass spectrometry.
Causality and Validation : This method relies on a Michael addition followed by intramolecular cyclization and dehydration.[17] Its simplicity, use of water as a solvent, and high yields make it a reliable and green chemistry approach for generating a library of isoxazole analogs.[17]
Diagram 1: Synthetic and Screening Workflow for Novel Isoxazoles
Caption: A comprehensive workflow from design to lead candidate identification.
Protocol 2: Fluorometric In Vitro COX-2 Inhibitor Screening Assay
This protocol is adapted from commercially available kits and provides a reliable method for high-throughput screening of COX-2 inhibitors.[2][3][13]
Objective : To determine the COX-2 inhibitory activity of synthesized isoxazole compounds.
Materials :
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe (e.g., Amplex™ Red or similar fluorogenic probe)
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control inhibitor)
-
DMSO (solvent for compounds)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex/Em = ~535/587 nm)
Procedure :
-
Reagent Preparation :
-
Reconstitute and dilute enzymes and reagents according to the supplier's instructions. Keep enzymes on ice.
-
Prepare a 10 mM stock solution of test compounds in DMSO. Create a 10x serial dilution of the test compounds in COX Assay Buffer.
-
-
Assay Plate Setup :
-
Enzyme Control (EC) : Add 10 µL of COX Assay Buffer.
-
Inhibitor Control (IC) : Add 2 µL of Celecoxib and 8 µL of COX Assay Buffer.
-
Sample Screen (S) : Add 10 µL of each diluted test compound.
-
Solvent Control (SC) : If solvent effects are a concern, include wells with the final concentration of DMSO used for the test compounds.
-
-
Reaction Mix Preparation :
-
Prepare a Reaction Mix for the number of assays. For each well, combine COX Assay Buffer, COX Probe, and COX Cofactor as per kit instructions.
-
-
Assay Execution :
-
Add 80 µL of the Reaction Mix to each well.
-
Add 10 µL of diluted human recombinant COX-2 to all wells except the background control.
-
Incubate the plate at 25 °C for 5-10 minutes.
-
Initiate the reaction by adding 10 µL of diluted Arachidonic Acid to all wells simultaneously using a multichannel pipette.
-
-
Measurement :
-
Immediately measure the fluorescence in kinetic mode at 25 °C for 5-10 minutes (Ex/Em = 535/587 nm).
-
-
Data Analysis :
-
Calculate the rate of reaction (slope) for each well from the linear portion of the kinetic curve.
-
Calculate the percent inhibition using the formula: % Inhibition = [(Rate_EC - Rate_S) / Rate_EC] * 100.
-
Plot percent inhibition versus the logarithm of the compound concentration and fit to a dose-response curve to determine the IC₅₀ value.
-
Table 1: Representative Data for COX-2 Inhibition Assay
| Compound | Concentration (µM) | % Inhibition | IC₅₀ (µM) |
| Isoxazole-A | 0.1 | 15.2 | \multirow{3}{}{1.5} |
| 1.0 | 45.8 | ||
| 10.0 | 88.9 | ||
| Celecoxib | 0.01 | 20.5 | \multirow{3}{}{0.04} |
| 0.1 | 65.1 | ||
| 1.0 | 95.3 |
Protocol 3: In Vitro Anticancer Cytotoxicity (MTT Assay)
The MTT assay is a standard colorimetric method to assess the cytotoxic effects of novel compounds on cancer cell lines.[15][18]
Objective : To determine the IC₅₀ of synthesized isoxazole compounds against various cancer cell lines.
Materials :
-
Human cancer cell lines (e.g., HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (for formazan solubilization)
-
96-well sterile cell culture plates
-
Microplate reader (absorbance at 570 nm)
Procedure :
-
Cell Seeding :
-
Culture cancer cells to ~80% confluency.
-
Trypsinize, count, and seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of medium.
-
Incubate for 24 hours at 37 °C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment :
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include vehicle control (DMSO) and positive control (e.g., Doxorubicin) wells.
-
Incubate for 48-72 hours.
-
-
MTT Addition :
-
Add 10 µL of MTT solution to each well.
-
Incubate for an additional 4 hours at 37 °C. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization :
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement :
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis :
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of cell viability against the log of the compound concentration and determine the IC₅₀ value.[15]
-
Protocol 4: Antibacterial Susceptibility Testing (Broth Microdilution)
This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible bacterial growth.[19][20]
Objective : To determine the MIC of synthesized isoxazole compounds against bacterial strains.
Materials :
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds and a standard antibiotic (e.g., Cloxacillin)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure :
-
Inoculum Preparation :
-
From a fresh culture, suspend several bacterial colonies in sterile broth.
-
Adjust the turbidity to a 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).
-
Dilute this suspension to achieve a final concentration of ~5 x 10⁵ CFU/mL in the test wells.
-
-
Compound Dilution :
-
In a 96-well plate, perform a two-fold serial dilution of the test compounds in MHB to obtain a range of concentrations.
-
-
Inoculation :
-
Add the prepared bacterial inoculum to each well.
-
Include a positive control (inoculum with no compound) and a negative/sterility control (broth only).
-
-
Incubation :
-
Incubate the plate at 37 °C for 16-20 hours.
-
-
MIC Determination :
-
Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound with no visible bacterial growth.
-
Diagram 2: Mechanism of GABA-A Receptor Modulation
Caption: Allosteric modulation of the GABA-A receptor by an isoxazole compound.
IV. Future Perspectives
The isoxazole scaffold continues to be a fertile ground for drug discovery.[6] Emerging trends include its use in developing multi-targeted therapies, exploring its potential in neurodegenerative diseases, and its application as covalent inhibitors and modulators of protein-protein interactions.[6][14] The synthetic versatility and proven track record of isoxazoles ensure their continued importance in addressing unmet medical needs.[6]
V. References
-
BenchChem. (2025). Protocol for Cytotoxicity Assessment of Novel Compounds in Cancer Cell Lines. BenchChem.
-
Sigma-Aldrich. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
-
JoVE. (2018). Methods for the Discovery of Novel Compounds Modulating a Gamma-Aminobutyric Acid Receptor Type A Neurotransmission. Journal of Visualized Experiments.
-
Abcam. (2025). ab283401– COX2 Inhibitor Screening Kit (Fluorometric). Abcam.
-
BenchChem. (2025). Application Notes & Protocols: Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. BenchChem.
-
Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. (2015). Molecules.
-
National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
-
Assay Genie. (n.d.). COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). Assay Genie.
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche.
-
BenchChem. (2025). Application Notes and Protocols: Antimicrobial Susceptibility Testing of Novel Compounds. BenchChem.
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2023). International Journal of Pharmaceutical Research and Applications (IJPRA).
-
Organic Chemistry Portal. (n.d.). Isoxazole synthesis.
-
JoVE. (2018). Methods for the Discovery of Novel Compounds Modulating a Gamma-Aminobutyric Acid Receptor Type A Neurotransmission. Journal of Visualized Experiments.
-
Semantic Scholar. (2018). Methods for the Discovery of Novel Compounds Modulating a Gamma- Aminobutyric Acid Receptor Type A Neurotransmission.
-
BenchChem. (2025). Comparative Analysis of In Vitro Anticancer Activity of Novel Isoxazolo-Indole Derivatives. BenchChem.
-
Cayman Chemical. (n.d.). COX-2 (human) Inhibitor Screening Assay Kit.
-
Construction of Isoxazole ring: An Overview. (2024).
-
BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit.
-
BenchChem. (2025). Application Notes and Protocols for Antibacterial Susceptibility Testing of Novel Compounds like Baumycins. BenchChem.
-
NINGBO INNO PHARMCHEM CO.,LTD. (2025). Mastering Isoxazole Synthesis: A Guide for Novel Drug Development.
-
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). MDPI.
-
BenchChem. (2025). Application Notes and Protocols for In Vitro Evaluation of Polmacoxib's COX-2 Inhibition. BenchChem.
-
Henrik's Lab. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). YouTube.
-
Interchim. (n.d.). COX Fluorescent Inhibitor Screening Assay Kit.
-
BenchChem. (2025). Preliminary Cytotoxicity Screening of Isoxazolo[4,5-b]indole Derivatives: A Technical Guide. BenchChem.
-
Broth microdilution for antibacterial testing as recommended by CLSI protocol. (n.d.).
-
WOAH - Asia. (n.d.). Antimicrobial susceptibility testing (Broth microdilution method).
-
PubMed. (2017). Chemoselective Nitrile Oxide-Alkyne 1,3-Dipolar Cycloaddition Reactions from Nitroalkane-Tethered Peptides.
-
PubMed. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2.
-
Semantic Scholar. (2024). Synthesis and Antibacterial Screening of Some Novel Isoxazole Derivatives.
-
PubMed Central. (n.d.). Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility.
-
PubMed. (2000). A novel class of potent 3-isoxazolol GABA(A) antagonists: design, synthesis, and pharmacology.
-
PubMed Central. (2018). Isoxazole Derivatives as Regulators of Immune Functions.
-
ResearchGate. (n.d.). 4-Heterocyclic aryl isoxazoline derivatives as GABAA receptor modulators.
-
Wikipedia. (n.d.). GABAA receptor positive allosteric modulator.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. assaygenie.com [assaygenie.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. Isoxazole synthesis [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
- 6. Methods for the Discovery of Novel Compounds Modulating a Gamma-Aminobutyric Acid Receptor Type A Neurotransmission - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Methods for the Discovery of Novel Compounds Modulating a Gamma-Aminobutyric Acid Receptor Type A Neurotransmission [jove.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. bpsbioscience.com [bpsbioscience.com]
- 10. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 12. researchgate.net [researchgate.net]
- 13. content.abcam.com [content.abcam.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijprajournal.com [ijprajournal.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. youtube.com [youtube.com]
Application Notes and Protocols: Strategic Derivatization of 3-Methoxyisoxazole-5-carboxylic Acid for Library Synthesis
Introduction: The Isoxazole Scaffold in Modern Drug Discovery
The isoxazole ring is a privileged five-membered heterocyclic motif that serves as a cornerstone in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and ability to engage in various non-covalent interactions have cemented its role in the development of numerous therapeutic agents.[3][4] The 3-methoxyisoxazole-5-carboxylic acid scaffold, in particular, offers a synthetically tractable and highly versatile starting point for the construction of diverse chemical libraries. The carboxylic acid handle at the 5-position provides a prime location for derivatization, allowing for the systematic exploration of chemical space around the core isoxazole structure. This strategic modification is pivotal in lead discovery and optimization, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]
This guide provides an in-depth exploration of key derivatization strategies for this compound, focusing on robust and scalable methods suitable for library synthesis. We will delve into the mechanistic rationale behind common synthetic choices and provide detailed, field-proven protocols for amide bond formation and esterification, empowering researchers to efficiently generate novel isoxazole-based compound libraries.
Core Derivatization Strategies: A Mechanistic Overview
The derivatization of this compound primarily revolves around the activation of the carboxyl group to facilitate nucleophilic attack. The choice of strategy is dictated by the desired functional group (amide or ester), the nature of the coupling partner, and the scale of the library synthesis.
Amide Bond Formation: The Workhorse of Library Synthesis
Amide bond formation is the most frequently employed reaction in medicinal chemistry, and for good reason. The resulting amide is a stable, planar functional group capable of acting as both a hydrogen bond donor and acceptor, making it ideal for molecular recognition at biological targets. Direct condensation of a carboxylic acid and an amine is generally infeasible due to the formation of a non-reactive ammonium carboxylate salt. Therefore, activation of the carboxylic acid is essential.
The Causality Behind Reagent Selection: The selection of a coupling reagent is a critical decision that balances reactivity, cost, and the potential for side reactions, such as racemization if chiral amines are used.
-
Carbodiimides (e.g., EDC): These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. While effective, this intermediate can be unstable. The addition of nucleophilic additives like N-hydroxysuccinimide (NHS) traps the activated acid as a more stable NHS ester, which then reacts cleanly with the amine. This two-step, one-pot approach is highly reliable and minimizes side reactions. EDC is particularly advantageous for library synthesis due to the water-solubility of its urea byproduct, simplifying purification.
-
Uronium/Aminium Salts (e.g., HATU): Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are among the most powerful coupling agents. They react with the carboxylic acid to form an activated OAt-ester, which is highly reactive and less prone to racemization. The presence of the aza-benzotriazole moiety (HOAt) accelerates the coupling. HATU is often the reagent of choice for difficult couplings involving sterically hindered or electron-deficient amines.
-
Acid Chlorides (via SOCl₂): Conversion to the acyl chloride is a classic and cost-effective activation method. The resulting acyl chloride is highly electrophilic and reacts rapidly with amines. However, the use of thionyl chloride (SOCl₂) generates HCl as a byproduct, necessitating the use of a non-nucleophilic base (e.g., pyridine, triethylamine) to scavenge the acid. This method is robust but may not be suitable for sensitive substrates due to the harsh conditions.
Esterification: Modulating Polarity and Bioavailability
Ester derivatives are crucial for modulating properties such as lipophilicity, which can significantly impact a compound's absorption, distribution, metabolism, and excretion (ADME) profile. Esters can also serve as prodrugs, designed to be hydrolyzed in vivo to release the active carboxylic acid.
The Causality Behind Method Selection:
-
Fischer Esterification: This is the acid-catalyzed reaction between a carboxylic acid and an alcohol. It is an equilibrium process.[5] To drive the reaction to completion, a large excess of the alcohol is typically used, often serving as the solvent. The reaction is simple and inexpensive but is generally limited to simple, low-boiling alcohols and can require high temperatures.
-
Mitsunobu Reaction: This powerful reaction allows for the esterification of carboxylic acids with primary or secondary alcohols under mild, neutral conditions. It proceeds via a redox condensation mechanism involving a phosphine (e.g., triphenylphosphine, PPh₃) and an azodicarboxylate (e.g., diethyl azodicarboxylate, DEAD).[6] The reaction is known for its reliability and stereospecificity (inversion of configuration at the alcohol's stereocenter), but it generates stoichiometric byproducts (triphenylphosphine oxide and a hydrazine derivative) that must be removed during purification.[6]
Experimental Protocols and Workflows
The following protocols are designed for the solution-phase synthesis of a library of derivatives from this compound. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment.
Protocol 1: Amide Library Synthesis via HATU Coupling
This protocol is recommended for a broad range of primary and secondary amines, including those that are sterically hindered or electron-deficient.
Caption: General workflow for HATU-mediated amide coupling.
Step-by-Step Methodology:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, 0.2 M), add HATU (1.1 eq) and N,N-diisopropylethylamine (DIPEA, 2.5 eq).
-
Pre-activation: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen) for 20 minutes. The solution should be homogeneous.
-
Amine Addition: Add a solution of the desired amine (1.2 eq) in a small amount of DMF to the activated acid mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 1-4 hours).
-
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl (to remove DMF), 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate gradient).
-
Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 2: Amide Library Synthesis via EDC/NHS Coupling
This protocol is a cost-effective and reliable method for coupling with most primary and secondary amines.
Caption: General workflow for EDC/NHS-mediated amide coupling.
Step-by-Step Methodology:
-
Reaction Setup: In an oven-dried round-bottom flask under a nitrogen atmosphere, dissolve this compound (1.0 eq), EDC·HCl (1.2 eq), and NHS (1.2 eq) in anhydrous dichloromethane (DCM) or DMF (0.2 M).
-
Activation: Stir the mixture at room temperature for 30-60 minutes.
-
Amine Addition: Add the desired amine (1.1 eq) followed by a non-nucleophilic base such as triethylamine (Et₃N, 1.5 eq) or DIPEA (1.5 eq).
-
Reaction Monitoring: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction with DCM and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the crude amide by flash column chromatography.
-
Characterization: Confirm the structure and purity of the product by ¹H NMR, ¹³C NMR, and LC-MS.
Protocol 3: Ester Library Synthesis via Fischer Esterification
This protocol is suitable for generating simple alkyl esters (e.g., methyl, ethyl) where the alcohol can be used in large excess.
Caption: Workflow for Fischer Esterification.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve this compound (1.0 eq) in a large excess of the desired alcohol (e.g., methanol or ethanol, which also serves as the solvent).
-
Catalyst Addition: To the stirring solution, carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~5 mol%).
-
Reaction: Attach a reflux condenser and heat the mixture to reflux. Monitor the reaction by TLC until completion (typically 4-24 hours).[7]
-
Work-up: Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure. Dissolve the residue in ethyl acetate and carefully neutralize the mixture by washing with saturated aqueous NaHCO₃ solution until effervescence ceases.
-
Extraction: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude ester by flash column chromatography or distillation if applicable.
-
Characterization: Confirm the product structure and purity by ¹H NMR, ¹³C NMR, and GC-MS.
Data Presentation: Comparative Analysis of Derivatization Methods
The selection of a synthetic method often involves a trade-off between reaction time, yield, substrate scope, and ease of purification. The following tables provide a comparative summary of the discussed derivatization strategies. Yields are representative and can vary based on the specific substrates used.
Table 1: Comparison of Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Typical Solvent | Reaction Time | Reported Yield Range | Key Advantages & Considerations |
| EDC | NHS | Et₃N/DIPEA | DCM, DMF | 2-12 hours | 60-95% | Cost-effective; water-soluble byproduct simplifies workup.[8] |
| HATU | None | DIPEA | DMF | 1-4 hours | 75-98% | High reactivity, low racemization; ideal for difficult couplings.[8] |
| SOCl₂ | None | Pyridine/Et₃N | DCM, Toluene | 1-3 hours | 70-90% | Highly reactive acyl chloride intermediate; harsh conditions.[3] |
Table 2: Comparison of Esterification Methods
| Method | Reagents | Catalyst/Mediator | Typical Solvent | Reaction Time | Reported Yield Range | Key Advantages & Considerations |
| Fischer | Alcohol | H₂SO₄ (catalytic) | Excess Alcohol | 4-24 hours | 50-95% | Economical, simple; requires excess alcohol and heat.[9] |
| Mitsunobu | Alcohol | PPh₃, DEAD/DIAD | THF, Dioxane | 1-12 hours | 60-90% | Mild, neutral conditions; good for sensitive substrates; byproduct removal.[6] |
Conclusion and Future Outlook
The derivatization of this compound is a powerful strategy for generating novel compound libraries for drug discovery.[10][11] By leveraging robust amide coupling and esterification protocols, researchers can efficiently explore the structure-activity relationships of this versatile scaffold. The choice of methodology—be it the speed and efficiency of HATU coupling, the cost-effectiveness of EDC/NHS, or the mild conditions of the Mitsunobu reaction—should be tailored to the specific goals of the library synthesis and the nature of the building blocks. As combinatorial chemistry and high-throughput screening continue to evolve, the development of efficient, scalable, and diverse synthetic routes for privileged scaffolds like the isoxazole core will remain a critical endeavor in the quest for new medicines.[12]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. 3405-77-4 | 5-Methylisoxazole-3-carboxylic acid - AiFChem [aifchem.com]
- 8. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 9. SYNTHESIS OF 3-METHYLISOXAZOLE- 5-CARBOXAMIDES AND 5-[(1H-PYRAZOL-1-YL)CARBONYL]- 3-METHYLISOXAZOLES | Semantic Scholar [semanticscholar.org]
- 10. 3-Methyl-5-isoxazolecarboxylic acid | C5H5NO3 | CID 76947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3-Methylisoxazole-5-carboxylic acid, 97% | Fisher Scientific [fishersci.ca]
Application Notes & Protocols: The Strategic Incorporation of 3-Methoxyisoxazole-5-carboxylic Acid in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Isoxazole Moiety as a Privileged Scaffold in Kinase Inhibitor Design
In the landscape of modern medicinal chemistry, the pursuit of selective and potent kinase inhibitors remains a cornerstone of drug discovery, particularly in oncology. Kinases, as central regulators of cellular signaling, represent a vast and compelling class of therapeutic targets. The dysregulation of kinase activity is a known driver of numerous pathologies, making the design of small molecules that can modulate their function a critical endeavor.[1]
Within the diverse armamentarium of heterocyclic scaffolds employed by medicinal chemists, the isoxazole ring has emerged as a "privileged" structure.[2] Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it an attractive component in the design of kinase inhibitors. This application note focuses on a particularly valuable, yet specific building block: 3-methoxyisoxazole-5-carboxylic acid . We will explore its strategic application in the synthesis of sophisticated kinase inhibitors, elucidating the rationale behind its use and providing detailed protocols for its incorporation into a lead compound scaffold.
The this compound moiety offers a unique combination of features:
-
Bioisosteric Mimicry: The isoxazole ring can act as a bioisostere for other functional groups, including amides and carboxylic acids, allowing for the fine-tuning of physicochemical properties and target engagement.
-
Defined Vectorial Chemistry: The distinct substitution pattern at the 3- and 5-positions provides well-defined vectors for synthetic elaboration, allowing for precise orientation of substituents within a kinase's ATP-binding pocket.
-
Modulation of Physicochemical Properties: The methoxy group can influence the electronics of the isoxazole ring and provide a handle for improving metabolic stability and pharmacokinetic profiles.
-
Versatile Synthetic Handle: The carboxylic acid at the 5-position serves as a robust and versatile handle for amide bond formation, a cornerstone of kinase inhibitor synthesis, enabling the coupling of the isoxazole core to a wide array of amine-containing fragments.[3]
This guide will provide researchers, scientists, and drug development professionals with a comprehensive understanding of the utility of this compound, supported by a detailed synthetic protocol for a representative kinase inhibitor.
The Role of this compound in Targeting Kinase Signaling Pathways
The strategic placement of the 3-methoxyisoxazole-5-carboxamide core within a kinase inhibitor is designed to maximize interactions within the highly conserved ATP-binding site. The isoxazole nitrogen and the carbonyl oxygen of the resulting amide bond can act as crucial hydrogen bond acceptors, interacting with the hinge region of the kinase, a critical interaction for potent inhibition.
To illustrate the context of such an inhibitor, consider the Focal Adhesion Kinase (FAK) signaling pathway. FAK is a non-receptor tyrosine kinase that plays a pivotal role in cell adhesion, migration, proliferation, and survival. Its overexpression and activation are implicated in the progression and metastasis of numerous cancers, making it a compelling therapeutic target.[4][5][6]
Caption: FAK Signaling Pathway and Point of Inhibition.
Inhibitors targeting FAK, such as the clinical candidate GSK2256294 (a potent soluble epoxide hydrolase inhibitor with a similar core structure), are designed to block the autophosphorylation of FAK at Tyr397, thereby preventing the recruitment and activation of downstream signaling partners like Src, PI3K, and Grb2.[1][7][8] This disruption of the signaling cascade can lead to reduced cell proliferation, migration, and survival, ultimately inhibiting tumor growth and metastasis.
Protocol: Synthesis of a Representative Kinase Inhibitor via Amide Coupling of this compound
This protocol details the synthesis of a representative N-aryl-3-methoxyisoxazole-5-carboxamide, a core structure found in a number of kinase inhibitors. The key transformation is the amide bond formation between this compound and a substituted aniline derivative.
Caption: General Synthetic Workflow for N-aryl-3-methoxyisoxazole-5-carboxamides.
Materials and Reagents
-
This compound
-
Substituted aniline (e.g., 4-fluoroaniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous DMF (N,N-Dimethylformamide)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography (230-400 mesh)
-
Standard laboratory glassware, magnetic stirrer, and rotary evaporator.
Step-by-Step Procedure
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq.).
-
Dissolution: Dissolve the starting material in anhydrous DMF (approximately 0.2 M concentration).
-
Addition of Reagents: To the stirred solution at room temperature, add the substituted aniline (1.1 eq.) followed by DIPEA (3.0 eq.).
-
Activation and Coupling: Add HATU (1.2 eq.) to the reaction mixture in one portion. The solution may change color.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Aqueous Workup: Upon completion, dilute the reaction mixture with ethyl acetate. Wash the organic layer sequentially with 5% aqueous LiCl solution (to remove DMF), 1M HCl, saturated aqueous NaHCO₃ solution, and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-aryl-3-methoxyisoxazole-5-carboxamide.
-
Characterization: Characterize the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.
Causality and Experimental Choices
-
Choice of Coupling Reagent: HATU is a highly efficient, modern coupling reagent that minimizes side reactions and racemization (if chiral centers are present in the amine partner). It is particularly effective for coupling with less nucleophilic anilines.
-
Base: DIPEA is a non-nucleophilic hindered base used to neutralize the hexafluorophosphate salt formed during the reaction and to facilitate the formation of the activated ester.
-
Solvent: Anhydrous DMF is an excellent polar aprotic solvent for this type of coupling reaction, as it effectively solubilizes the reactants and reagents.
-
Workup: The aqueous workup sequence is designed to remove the DMF, excess reagents, and byproducts, leading to a cleaner crude product for purification.
Data Presentation: Inhibitory Activity of Isoxazole-Containing Kinase Inhibitors
The potency of kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce the activity of the target kinase by 50%. The following table provides representative data for isoxazole-containing inhibitors against various kinases, illustrating the potential of this scaffold.
| Kinase Target | Inhibitor Scaffold | Representative IC₅₀ (nM) | Reference |
| FAK | Pyrimidine-based | <10 | [5] |
| sEH | Piperidinecarboxamide | 0.027 (human) | [9] |
| DAPK1 | Aryl carboxamide | 10,000 (10 µM) | [10] |
| JNK3 | 4-(Pyrazol-3-yl)-pyrimidine | 630 | [8] |
Note: The IC₅₀ values are highly dependent on the specific inhibitor structure and assay conditions.
Conclusion and Future Perspectives
This compound stands as a valuable and versatile building block in the synthesis of advanced kinase inhibitors. Its inherent chemical properties and strategic positioning of functional groups provide medicinal chemists with a powerful tool for constructing potent and selective modulators of kinase activity. The robust amide coupling protocol detailed herein offers a reliable and efficient method for incorporating this key fragment into diverse molecular scaffolds. As the field of kinase inhibitor discovery continues to evolve, the strategic use of such well-designed heterocyclic building blocks will undoubtedly play a crucial role in the development of the next generation of targeted therapeutics.
References
- 1. A novel small molecule inhibitor of FAK decreases growth of human pancreatic cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Structure-Based Design, Synthesis, and Characterization of the First Irreversible Inhibitor of Focal Adhesion Kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Roles and inhibitors of FAK in cancer: current advances and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Soluble Epoxide Hydrolase Inhibitors from Chemical Synthesis and Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spannetwork.org [spannetwork.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. mdpi.com [mdpi.com]
Introduction: The Significance of Isoxazole Esters in Modern Chemistry
An Application Guide to the Esterification of 3-Methoxyisoxazole-5-carboxylic Acid
The isoxazole ring is a privileged scaffold in medicinal chemistry and agrochemical research, forming the core of numerous biologically active molecules.[1][2] Specifically, derivatives of this compound are crucial intermediates in the synthesis of novel pharmaceuticals, including anti-inflammatory, antimicrobial, and anti-cancer agents.[2][3] The conversion of the carboxylic acid moiety into an ester is a pivotal transformation, enabling the modulation of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are critical for optimizing drug candidates.
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the strategic selection and practical execution of esterification protocols for this compound. We will move beyond simple procedural lists to explore the underlying chemical principles, empowering the scientist to make informed decisions tailored to their specific synthetic challenges.
Strategic Selection of an Esterification Protocol
The "best" esterification method is not universal; it is dictated by the specific alcohol being used, the scale of the reaction, and the presence of other functional groups. The isoxazole ring itself is generally stable but can be sensitive to harsh acidic or reductive conditions. Below is a decision-making framework to guide your choice.
Caption: Decision workflow for selecting an esterification method.
Protocol 1: Fischer-Speier Esterification (Acid-Catalyzed)
The Fischer esterification is a classic, atom-economical method that involves reacting a carboxylic acid and an alcohol in the presence of an acid catalyst.[4][5] It is an equilibrium-driven process, making it most suitable for simple, inexpensive primary or secondary alcohols that can be used in large excess to drive the reaction to completion.[6][7]
Causality Behind Experimental Choices:
-
Catalyst: A strong acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH) protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack by the alcohol.[5]
-
Equilibrium Control: The reaction produces water as a byproduct. According to Le Châtelier's principle, the equilibrium can be shifted towards the ester product by either using the alcohol as the solvent (a large excess) or by removing water as it forms, often through azeotropic distillation with a Dean-Stark apparatus.[4][5]
-
Alternative Catalyst Generation: Using thionyl chloride (SOCl₂) in an alcoholic solvent provides a convenient alternative. SOCl₂ reacts with the alcohol to generate HCl in situ, which acts as the acid catalyst, and also serves as a dehydrating agent by reacting with the water produced.[8][9][10]
Detailed Step-by-Step Methodology:
-
Reagent Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq).
-
Solvent/Reagent Addition: Add the desired alcohol (e.g., methanol or ethanol), using it as the solvent (approx. 0.2-0.5 M concentration relative to the acid).
-
Catalyst Addition: Slowly add concentrated sulfuric acid (H₂SO₄, ~5 mol%).
-
Reaction: Heat the mixture to reflux and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the excess acid by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases.
-
Extract the aqueous layer with an organic solvent like ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel if necessary.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Substrate |
| Alcohol (e.g., Methanol) | Solvent | Reagent and Solvent |
| Sulfuric Acid (H₂SO₄) | 0.05 | Catalyst |
Protocol 2: Steglich Esterification (Carbodiimide-Mediated Coupling)
For substrates that are sensitive to strong acids or when using more complex, precious alcohols, the Steglich esterification is a superior choice.[9][11] This method utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or the water-soluble N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide (EDC), to activate the carboxylic acid under mild, neutral conditions.
Causality Behind Experimental Choices:
-
Activation: The carbodiimide (DCC or EDC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[11][12] This intermediate is essentially a carboxylic acid with an excellent leaving group, primed for nucleophilic attack.
-
Catalysis and Side Reaction Prevention: 4-Dimethylaminopyridine (DMAP) is added in catalytic amounts. As a hyper-nucleophilic acyl transfer catalyst, DMAP reacts with the O-acylisourea to form a more stable, yet still highly reactive, DMAP-acylpyridinium salt.[11] This intermediate reacts cleanly with the alcohol and, crucially, minimizes a common side reaction: the intramolecular rearrangement of the O-acylisourea to a stable, unreactive N-acylurea.[11]
-
Byproduct Removal: The reaction produces a urea byproduct (dicyclohexylurea, DCU, if using DCC). DCU is insoluble in most organic solvents and can often be removed by simple filtration. If using the water-soluble EDC, the corresponding urea byproduct can be removed during an aqueous work-up.[13]
Caption: Key intermediates in the Steglich esterification.
Detailed Step-by-Step Methodology:
-
Reagent Preparation: To a round-bottom flask, add this compound (1.0 eq), the desired alcohol (1.1-1.5 eq), and DMAP (0.1-0.2 eq).
-
Solvent Addition: Dissolve the components in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Carbodiimide Addition: Cool the solution to 0 °C in an ice bath. Add EDC (1.5 eq) or DCC (1.2 eq) portion-wise.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours, monitoring by TLC.
-
Work-up (if using DCC):
-
Filter the reaction mixture through a pad of Celite to remove the precipitated DCU.
-
Rinse the filter cake with a small amount of the reaction solvent.
-
Proceed to wash the filtrate.
-
-
Work-up (General):
-
Dilute the reaction mixture with the organic solvent.
-
Wash sequentially with 1 M HCl (to remove excess DMAP and any remaining EDC/urea), saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude ester via flash column chromatography.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.0 | Substrate |
| Alcohol | 1.1 - 1.5 | Nucleophile |
| EDC or DCC | 1.2 - 1.5 | Activating Agent |
| DMAP | 0.1 - 0.2 | Acyl-Transfer Catalyst / Suppresses side reaction |
Protocol 3: The Mitsunobu Reaction
The Mitsunobu reaction is an exceptionally mild and reliable method for forming esters, particularly with secondary alcohols where it proceeds with complete inversion of stereochemistry.[14][15] It operates under neutral conditions at low temperatures. The main drawback is the generation of stoichiometric amounts of triphenylphosphine oxide and a hydrazine derivative, which can complicate purification.
Causality Behind Experimental Choices:
-
Reagent Activation: Triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), react to form a phosphonium salt intermediate.[14]
-
Alcohol Activation: This intermediate deprotonates the carboxylic acid, and the resulting carboxylate anion is set aside. The alcohol then attacks the activated phosphorus center, forming an alkoxyphosphonium salt. This process effectively converts the alcohol's hydroxyl group into an excellent leaving group.[14][15]
-
Nucleophilic Displacement: The carboxylate anion, which was formed in the first step, now acts as the nucleophile, displacing the activated hydroxyl group in a classic Sₙ2 reaction to form the ester.[14] The order of reagent addition can be critical to success.[14]
Detailed Step-by-Step Methodology:
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere (Nitrogen or Argon), dissolve this compound (1.2 eq), the alcohol (1.0 eq), and triphenylphosphine (PPh₃, 1.5 eq) in anhydrous THF.
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Azodicarboxylate Addition: Add DIAD or DEAD (1.5 eq) dropwise to the stirred solution. A color change and/or formation of a precipitate is often observed.
-
Reaction: Allow the reaction to slowly warm to room temperature and stir for 2-16 hours. Monitor by TLC.
-
Work-up:
-
Concentrate the reaction mixture under reduced pressure.
-
The crude residue can be directly purified by column chromatography. The byproducts (triphenylphosphine oxide and the dialkyl hydrazinedicarboxylate) are often less polar than the desired ester and can be separated.
-
Alternatively, trituration with a solvent like diethyl ether can sometimes precipitate the byproducts, which can then be removed by filtration.
-
-
Purification: Purify thoroughly by flash column chromatography.
| Reagent | Molar Eq. | Purpose |
| This compound | 1.2 | Nucleophile |
| Alcohol | 1.0 | Substrate to be activated |
| Triphenylphosphine (PPh₃) | 1.5 | Activator / Oxygen Scavenger |
| DIAD or DEAD | 1.5 | Activator / Hydrogen Scavenger |
Protocol 4: Acyl Chloride-Mediated Esterification
This robust, two-step procedure is highly effective and often succeeds when other methods fail. The carboxylic acid is first converted to the highly reactive acyl chloride, which is then treated with the alcohol in the presence of a non-nucleophilic base.
Causality Behind Experimental Choices:
-
Acyl Chloride Formation: Reagents like thionyl chloride (SOCl₂) or oxalyl chloride convert the carboxylic acid into an acyl chloride.[16][17] The hydroxyl group is transformed into an excellent leaving group, and the subsequent nucleophilic attack by chloride yields the highly electrophilic acyl chloride.[17][18]
-
Ester Formation: The isolated (or in situ generated) acyl chloride reacts rapidly with the alcohol. A base, such as pyridine or triethylamine, is required to neutralize the HCl byproduct generated during this step, preventing it from causing side reactions.[8]
Detailed Step-by-Step Methodology:
Step A: Acyl Chloride Formation
-
Place this compound (1.0 eq) in a flask with a reflux condenser under an inert atmosphere.
-
Add thionyl chloride (SOCl₂, 2-5 eq) and a catalytic amount of dimethylformamide (DMF, 1 drop).
-
Heat the mixture to reflux (approx. 70-80 °C) for 1-3 hours.
-
Cool the mixture and remove the excess SOCl₂ under reduced pressure (co-evaporating with a solvent like toluene can help remove final traces). The crude acyl chloride is often used directly in the next step.
Step B: Esterification
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent (e.g., DCM).
-
In a separate flask, dissolve the alcohol (1.0 eq) and a base like pyridine or triethylamine (1.5 eq) in the same solvent.
-
Cool the alcohol/base solution to 0 °C.
-
Slowly add the acyl chloride solution to the alcohol/base solution.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor by TLC.
-
Work-up:
-
Quench the reaction with water.
-
Separate the layers and extract the aqueous phase with DCM.
-
Combine the organic layers and wash with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry over Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify by flash column chromatography.
References
- 1. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 5. Fischer Esterification [organic-chemistry.org]
- 6. community.wvu.edu [community.wvu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. echemi.com [echemi.com]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. Acid to Ester - Thionyl Chloride (SOCl2) and Methanol (MeOH) [commonorganicchemistry.com]
- 11. Steglich Esterification [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. masterorganicchemistry.com [masterorganicchemistry.com]
- 18. m.youtube.com [m.youtube.com]
Modifying the Isoxazole Ring: A Guide to Reaction Conditions and Protocols
Introduction: The Versatile Isoxazole Core in Modern Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone scaffold in medicinal chemistry and materials science.[1][2] Its prevalence in a wide array of biologically active compounds, from the anti-inflammatory drug Valdecoxib to various experimental therapeutics, underscores its importance.[3][4] The unique electronic properties of the isoxazole ring, stemming from the electronegativity of the heteroatoms, impart a distinct reactivity profile that allows for selective modification. This guide provides an in-depth exploration of the primary reaction conditions for modifying the isoxazole ring, offering detailed protocols and mechanistic insights for researchers in drug development and synthetic chemistry.
This document is structured to provide not just procedural steps, but a deeper understanding of the causality behind experimental choices. We will delve into the major avenues of isoxazole functionalization: electrophilic substitution, nucleophilic substitution, and ring-opening reactions, providing field-proven protocols and data to guide your synthetic strategies.
Electrophilic Aromatic Substitution: Functionalizing the C4 Position
The isoxazole ring is generally electron-deficient, making it less reactive towards electrophilic aromatic substitution than benzene. However, substitution is possible and overwhelmingly favors the C4 position. This regioselectivity can be rationalized by examining the resonance structures of the Wheland intermediate formed upon electrophilic attack. Attack at C4 allows the positive charge to be delocalized without placing it on the electronegative oxygen atom or adjacent to the already partially positive nitrogen atom, resulting in a more stable intermediate compared to attack at C3 or C5.[5]
Halogenation at C4
Introducing a halogen at the C4 position is a common strategy to create a versatile handle for further functionalization, such as cross-coupling reactions. Direct halogenation can be achieved under mild conditions.
Causality Behind Experimental Choices:
-
Electrophile: Iodine monochloride (ICl) is often preferred over I₂ as it is a more potent electrophile, leading to faster reaction times and higher yields.[3] N-chlorosuccinimide (NCS) and N-bromosuccinimide (NBS) are effective and easy-to-handle sources for chlorine and bromine, respectively.[6]
-
Solvent: Dichloromethane (CH₂Cl₂) or other inert chlorinated solvents are typically used as they are unreactive towards the electrophilic reagents and effectively solubilize the isoxazole substrate.
-
Temperature: These reactions are often run at room temperature, reflecting the relatively mild conditions required for the functionalization of the C4 position.[3]
Protocol 1: Iodination of a 3,5-Disubstituted Isoxazole
This protocol is adapted from the work of Larock and Waldo, which describes an efficient electrophilic cyclization to form 4-iodoisoxazoles.[3][7]
Step-by-Step Methodology:
-
Dissolve the 3,5-disubstituted isoxazole (1.0 mmol) in dichloromethane (10 mL) in a round-bottom flask equipped with a magnetic stirrer.
-
To this solution, add a solution of iodine monochloride (1.1 mmol, 1.1 mL of a 1.0 M solution in CH₂Cl₂) dropwise at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) (15 mL).
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the 4-iodoisoxazole.
Data Presentation: Halogenation of Various Isoxazoles
| Entry | R3 Substituent | R5 Substituent | Halogenating Agent | Conditions | Yield (%) | Reference |
| 1 | Phenyl | Methyl | ICl | CH₂Cl₂, rt, 1h | 95 | [3] |
| 2 | 4-MeO-Ph | Phenyl | ICl | CH₂Cl₂, rt, 2h | 92 | [3] |
| 3 | Phenyl | t-Butyl | ICl | CH₂Cl₂, rt, 1.5h | 99 | [3] |
| 4 | Phenyl | Methyl | TCCA | MeCN, rt, 24h | (Not specified) | [6] |
| 5 | Phenyl | Methyl | DBI | HFIP, rt, 24h | (Not specified) | [6] |
| TCCA = Trichloroisocyanuric acid, DBI = 1,3-Dibromo-5,5-dimethylhydantoin, rt = room temperature. |
Nitration of the Isoxazole Ring
Nitration also occurs selectively at the C4 position. The introduction of a nitro group can serve as a precursor for an amino group or act as a powerful electron-withdrawing group to influence further reactions.
Causality Behind Experimental Choices:
-
Reagents: A classic nitrating mixture of fuming nitric acid (HNO₃) and sulfuric acid (H₂SO₄) is effective. For sensitive substrates, a milder mixture of nitric acid and acetic anhydride (Ac₂O) can be used at low temperatures to prevent degradation.[8]
-
Temperature Control: The reaction is highly exothermic and must be performed at low temperatures (0-5 °C) to control the reaction rate and prevent over-nitration or decomposition of the isoxazole ring.
Protocol 2: Nitration of 3-phenyl-5-methylisoxazole
Step-by-Step Methodology:
-
In a flask cooled to 0 °C in an ice bath, carefully add acetic anhydride (Ac₂O, 3 mL) to fuming nitric acid (HNO₃, 2 mL).
-
Dissolve the 3-phenyl-5-methylisoxazole (1.0 mmol) in a minimal amount of acetic anhydride.
-
Slowly add the isoxazole solution to the nitrating mixture, ensuring the temperature does not exceed 5 °C.
-
Stir the reaction at 0-5 °C for 30 minutes.
-
Carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the crude product from ethanol to afford pure 3-phenyl-4-nitro-5-methylisoxazole.
Experimental Workflow: Electrophilic Substitution
Caption: General workflow for electrophilic substitution on the isoxazole ring.
Nucleophilic Aromatic Substitution (SNAr)
While the electron-deficient nature of the isoxazole ring disfavors electrophilic attack, it makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly when a good leaving group is present at the C3 or C5 positions. A strongly electron-withdrawing group, such as a nitro group, is an excellent activating group for this transformation, effectively acting as a leaving group.[9][10]
Causality Behind Experimental Choices:
-
Leaving Group: The nitro group at the C5 position is an exceptional leaving group in this context. Its strong electron-withdrawing nature polarizes the C5-N bond and stabilizes the Meisenheimer-like intermediate formed upon nucleophilic attack.[10]
-
Nucleophiles: A wide range of nucleophiles, including alkoxides, thiolates, and amines, can be employed.
-
Solvent: Polar aprotic solvents like DMF or DMSO are ideal as they can solvate the cation of the nucleophilic salt while leaving the nucleophile itself highly reactive.
Protocol 3: SNAr of 3-Methyl-5-nitroisoxazole with Sodium Methoxide
This protocol is based on the work demonstrating the utility of 5-nitroisoxazoles in SNAr reactions.[9]
Step-by-Step Methodology:
-
To a solution of 3-methyl-5-nitroisoxazole (1.0 mmol) in dry methanol (10 mL), add sodium methoxide (1.2 mmol) at room temperature.
-
Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Neutralize the reaction mixture with a few drops of acetic acid.
-
Remove the solvent under reduced pressure.
-
Add water (15 mL) to the residue and extract with diethyl ether (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate to obtain the 5-methoxy-3-methylisoxazole, which can be further purified by chromatography if necessary.
Data Presentation: SNAr with 5-Nitroisoxazoles
| Entry | R3 Substituent | Nucleophile | Solvent | Conditions | Yield (%) | Reference |
| 1 | Phenyl | PhONa | DMF | 20 °C, 10 min | 96 | [10] |
| 2 | Phenyl | PhSNa | DMF | 20 °C, 10 min | 94 | [10] |
| 3 | 4-Cl-Ph | Morpholine | DMF | 20 °C, 1 h | 90 | [10] |
| 4 | 4-Me-Ph | Piperidine | DMF | 20 °C, 1 h | 92 | [10] |
Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)
Caption: The two-step addition-elimination mechanism for SNAr on an isoxazole ring.
Ring-Opening Reactions: Unlocking New Scaffolds
The N-O bond in the isoxazole ring is relatively weak and susceptible to cleavage under various conditions, providing a powerful synthetic tool for transforming the heterocycle into other valuable acyclic or cyclic structures.
Reductive Ring Opening
Catalytic hydrogenation is a classic method for cleaving the N-O bond, typically yielding an enaminone or β-hydroxy ketone, depending on the subsequent workup and substrate.
Causality Behind Experimental Choices:
-
Catalyst: Raney Nickel (Ra-Ni) is a highly effective catalyst for the hydrogenolysis of the N-O bond.[11][12] Its high surface area and activity allow the reaction to proceed under relatively mild hydrogen pressures.
-
Solvent: Alcohols like methanol or ethanol are common solvents as they are suitable for hydrogenation and can dissolve a range of substrates.
-
Additive: The addition of a weak base like triethylamine (Et₃N) can sometimes be beneficial to neutralize any acidic byproducts and prevent side reactions.[11]
Protocol 4: Reductive Cleavage of a Bicyclic Isoxazolidine with Raney Nickel
This protocol is adapted from a procedure for the reductive ring-opening of isoxazolidines to form 1,3-amino alcohols.[11]
Step-by-Step Methodology:
-
Prepare a slurry of freshly prepared Raney Nickel (approx. 50% w/w of the substrate) in methanol.
-
To a hydrogenation vessel, add the isoxazole substrate (1.0 mmol), methanol (20 mL), and triethylamine (1.2 mmol).
-
Carefully add the Raney Nickel slurry to the vessel.
-
Seal the vessel and purge with hydrogen gas. Pressurize the vessel to 40 psi with hydrogen.
-
Stir the mixture vigorously at room temperature for 12-24 hours.
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, carefully vent the hydrogen and filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with methanol.
-
Concentrate the combined filtrates under reduced pressure to yield the crude product, which can be purified by chromatography.
Ring-Opening Halogenation
Recent studies have shown that electrophilic halogenating agents can induce a ring-opening reaction, providing access to valuable α-halocyanoketones.[6][13]
Causality Behind Experimental Choices:
-
Reagents: Electrophilic halogen sources like N-chlorosuccinimide (NCS), trichloroisocyanuric acid (TCCA), and 1,3-dibromo-5,5-dimethylhydantoin (DBI) are effective.[6]
-
Solvent: Solvents like hexafluoroisopropanol (HFIP) or acetonitrile (MeCN) have been shown to facilitate this transformation. HFIP, in particular, can stabilize charged intermediates through hydrogen bonding.
Protocol 5: Ring-Opening Chlorination of 3,5-Diphenylisoxazole
This protocol is based on the work by Komatsuda and colleagues.[6]
Step-by-Step Methodology:
-
Dissolve 3,5-diphenylisoxazole (0.20 mmol) in acetonitrile (1.0 mL) in a screw-cap vial.
-
Add trichloroisocyanuric acid (TCCA, 0.12 mmol) to the solution.
-
Seal the vial and stir the mixture at room temperature for 24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with ethyl acetate and filter through a short pad of silica gel.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by preparative TLC or column chromatography to afford the α-chloro-β-cyanoketone.
Data Presentation: Ring-Opening Halogenation of Isoxazoles
| Entry | R3 Substituent | R5 Substituent | Reagent | Solvent | Yield (%) | Reference |
| 1 | Phenyl | Phenyl | TCCA | MeCN | 80 | [6] |
| 2 | 4-Me-Ph | Phenyl | TCCA | MeCN | 72 | [6] |
| 3 | Phenyl | Phenyl | DBI/BHT | HFIP | 82 | [6] |
| 4 | 4-Br-Ph | Phenyl | DBI/BHT | HFIP | 85 | [6] |
| BHT = Butylated hydroxytoluene, used as a radical inhibitor. |
Reaction Pathways: Isoxazole Ring Opening
Caption: Major pathways for the synthetic transformation of the isoxazole ring.
Conclusion
The modification of the isoxazole ring is a rich and varied field, offering chemists numerous strategies to access novel and complex molecules. By understanding the inherent electronic nature of the ring, one can selectively target specific positions for functionalization. Electrophilic substitution at C4 provides a reliable method for introducing new substituents. The electron-deficient character of the ring allows for efficient nucleophilic substitution at C5, especially with an activating nitro group. Finally, the strategic cleavage of the N-O bond through reductive or halogenating pathways opens the door to entirely different molecular scaffolds. The protocols and data presented herein serve as a robust starting point for researchers aiming to harness the synthetic potential of the isoxazole core in their drug discovery and development endeavors.
References
- 1. Transition Metal-Mediated Functionalization of Isoxazoles: A Review (2021) | Suchithra Madhavan | 29 Citations [scispace.com]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Isoxazoles via Electrophilic Cyclization [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 12. N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ring‐Opening Chlorination and Bromination of Pyrazolopyridines and Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Methoxyisoxazole-5-carboxylic Acid as a Versatile Ligand for Metal Complex Synthesis
Introduction: Unveiling the Potential of 3-Methoxyisoxazole-5-carboxylic Acid in Coordination Chemistry
The field of coordination chemistry continually seeks novel ligands that can impart unique electronic and steric properties to metal centers, thereby enabling the development of complexes with tailored functionalities. Among the vast landscape of heterocyclic compounds, isoxazole derivatives have emerged as privileged scaffolds in medicinal chemistry, materials science, and catalysis.[1][2] This guide focuses on a particularly promising yet underexplored ligand: This compound .
The structural rigidity of the isoxazole ring, combined with the bidentate coordination potential of the nitrogen atom and the carboxylate group, makes this compound an attractive candidate for the synthesis of stable and diverse metal complexes. The methoxy substituent at the 3-position further modulates the electronic properties of the isoxazole ring, influencing the ligand field strength and, consequently, the catalytic and biological activities of the resulting metal complexes.
These application notes provide a comprehensive technical guide for researchers, scientists, and drug development professionals on the synthesis, characterization, and potential applications of metal complexes derived from this compound. The protocols are designed to be self-validating, with an emphasis on the rationale behind experimental choices, ensuring both scientific integrity and practical utility.
Part 1: Ligand Synthesis
A robust and reproducible synthesis of the this compound ligand is paramount for its successful application in coordination chemistry. The following two-step protocol outlines the synthesis of the ligand, starting from the commercially available methyl 3-hydroxyisoxazole-5-carboxylate.
Protocol 1.1: Synthesis of Methyl 3-Methoxyisoxazole-5-carboxylate
This protocol is adapted from a literature procedure with minor modifications. The methylation of the hydroxyl group is a critical step to introduce the methoxy functionality.
Materials:
-
Methyl 3-hydroxyisoxazole-5-carboxylate
-
Potassium carbonate (K₂CO₃)
-
Methyl iodide (CH₃I)
-
Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
0.5 M Hydrochloric acid (HCl)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq) in dimethylformamide (DMF), add potassium carbonate (K₂CO₃) (1.5 eq) and methyl iodide (CH₃I) (1.5 eq) at 0°C.
-
Allow the reaction mixture to stir at room temperature for 14 hours.
-
Pour the mixture into an ice-cold aqueous solution of 0.5 M HCl and extract with diethyl ether (Et₂O).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford the crude product.
-
Purify the crude product by silica gel column chromatography to obtain methyl 3-methoxyisoxazole-5-carboxylate as a colorless crystalline solid.
Protocol 1.2: Hydrolysis to this compound
The hydrolysis of the methyl ester to the corresponding carboxylic acid is a standard procedure. The following protocol is based on the hydrolysis of a structurally similar compound, methyl 3-methyl-5-isoxazolecarboxylate.[3]
Materials:
-
Methyl 3-methoxyisoxazole-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
Water (H₂O)
-
1 N Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add a solution of methyl 3-methoxyisoxazole-5-carboxylate (1.0 eq) in tetrahydrofuran (THF).
-
Add a solution of sodium hydroxide (NaOH) (2.0 eq) in water, followed by methanol (MeOH).
-
Stir the reaction mixture at room temperature for 18-20 hours.
-
Transfer the reaction mixture to a separatory funnel and adjust the pH to 2 by the addition of 1 N HCl.
-
Extract the aqueous layer with ethyl acetate (EtOAc).
-
Combine the organic extracts, wash with brine, dry over magnesium sulfate (MgSO₄), and filter.
-
Concentrate the filtrate under reduced pressure to yield this compound as a white solid. The product can often be used in the next step without further purification.
Part 2: Synthesis of Metal Complexes
The coordination of this compound to various metal ions can be achieved through straightforward synthetic protocols. The ligand can act as a bidentate chelator, binding through the isoxazole nitrogen and one of the carboxylate oxygens. The following are general protocols for the synthesis of transition metal and lanthanide complexes.
Protocol 2.1: General Synthesis of Transition Metal (e.g., Cu(II), Zn(II)) Complexes
This protocol describes a general method for the synthesis of transition metal complexes with this compound. The stoichiometry of the resulting complex will depend on the metal-to-ligand ratio and the coordination preferences of the metal ion.
Materials:
-
This compound
-
A suitable metal salt (e.g., Cu(OAc)₂, Zn(NO₃)₂·6H₂O)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Water (H₂O) (if the metal salt is hydrated)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Dissolve this compound (2.0 eq) in methanol or ethanol in a round-bottom flask.
-
In a separate flask, dissolve the metal salt (1.0 eq) in a minimal amount of methanol or a methanol/water mixture.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Reflux the reaction mixture for 2-4 hours.
-
Allow the solution to cool to room temperature. If a precipitate forms, collect it by filtration, wash with cold solvent, and dry in vacuo.
-
If no precipitate forms, slowly evaporate the solvent to induce crystallization.
Causality Behind Experimental Choices:
-
The use of a 2:1 ligand-to-metal molar ratio is common for the formation of M(L)₂ complexes with divalent metal ions.
-
Refluxing the reaction mixture provides the necessary activation energy for the coordination reaction to proceed to completion.
-
The choice of solvent depends on the solubility of both the ligand and the metal salt. Alcohols like methanol and ethanol are often good choices.
Self-Validating System:
-
The formation of the complex can often be visually observed by a color change or the formation of a precipitate.
-
The pH of the solution may change upon complexation, which can be monitored.
Experimental Workflow for Transition Metal Complex Synthesis
Caption: Workflow for the synthesis of transition metal complexes.
Part 3: Characterization of the Ligand and its Metal Complexes
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized ligand and its metal complexes. A combination of spectroscopic and analytical techniques should be employed.
Spectroscopic Characterization
FT-IR Spectroscopy:
Infrared spectroscopy is a powerful tool to confirm the coordination of the ligand to the metal ion.
-
Ligand (this compound): Expect a broad O-H stretching band from the carboxylic acid group around 2500-3300 cm⁻¹ and a sharp C=O stretching vibration around 1700-1730 cm⁻¹.[4] The isoxazole ring vibrations will also be present.
-
Metal Complexes: Upon deprotonation and coordination of the carboxylate group, the broad O-H band will disappear, and the C=O stretching frequency will shift to a lower wavenumber (typically 1550-1650 cm⁻¹) due to the formation of carboxylate-metal bonds. New bands at lower frequencies corresponding to M-N and M-O vibrations may also be observed.[5]
NMR Spectroscopy (¹H and ¹³C):
NMR spectroscopy is useful for characterizing the diamagnetic metal complexes (e.g., Zn(II)).
-
Ligand (in CDCl₃ or DMSO-d₆): The ¹H NMR spectrum will show characteristic signals for the methoxy protons, the isoxazole ring proton, and the carboxylic acid proton. The ¹³C NMR will show signals for all the unique carbon atoms in the molecule.
-
Diamagnetic Metal Complexes: Coordination to a metal ion will cause shifts in the proton and carbon signals of the ligand. The disappearance of the carboxylic acid proton signal in the ¹H NMR spectrum is a key indicator of deprotonation and coordination.
UV-Vis Spectroscopy:
Electronic spectroscopy can provide information about the coordination environment of the metal ion in the complex.
-
Ligand: The ligand will exhibit absorption bands in the UV region corresponding to π→π* and n→π* transitions within the isoxazole ring and the carboxyl group.
-
Transition Metal Complexes: New absorption bands in the visible region may appear due to d-d electronic transitions of the metal ion, which are characteristic of the coordination geometry.
Mass Spectrometry:
Mass spectrometry is used to determine the molecular weight of the ligand and its complexes, confirming their composition.
Analytical and Physical Characterization
Elemental Analysis (C, H, N):
Elemental analysis is crucial for confirming the empirical formula of the synthesized complexes and determining the ligand-to-metal ratio.
Molar Conductivity Measurements:
Measuring the molar conductivity of the complexes in a suitable solvent (e.g., DMF or DMSO) helps to determine whether the complexes are electrolytes or non-electrolytes, providing insight into their structure in solution.
Thermal Analysis (TGA/DTA/DSC):
Thermogravimetric analysis (TGA), differential thermal analysis (DTA), and differential scanning calorimetry (DSC) are used to study the thermal stability of the complexes and to identify the presence of coordinated or lattice solvent molecules.[6][7] The decomposition pattern can provide information about the structure and bonding within the complex.
Table 1: Typical Characterization Data for this compound and a Hypothetical M(L)₂ Complex
| Technique | This compound (L) | Hypothetical M(L)₂ Complex (e.g., M = Cu(II)) |
| FT-IR (cm⁻¹) | ~3000 (br, O-H), ~1710 (s, C=O), ~1600 (C=N) | No O-H band, ~1600 (asym, COO⁻), ~1400 (sym, COO⁻), ~500 (M-N), ~450 (M-O) |
| ¹H NMR (ppm) | ~4.0 (s, 3H, OCH₃), ~7.0 (s, 1H, isoxazole-H), ~13.0 (br s, 1H, COOH) | Shifts in ligand protons, disappearance of COOH proton |
| UV-Vis (nm) | λmax in UV region | Ligand-based bands + d-d transition bands in the visible region |
| Elemental Analysis | C, H, N values consistent with C₅H₅NO₄ | C, H, N values consistent with M(C₅H₄NO₄)₂ |
| Molar Conductivity | - | Low value, indicating a non-electrolyte |
| TGA | Decomposition at higher temperatures | Stepwise decomposition, loss of any coordinated solvent, then ligand decomposition |
Part 4: Potential Applications of Metal Complexes
The unique structural and electronic features of metal complexes derived from this compound suggest their potential in various applications, particularly in catalysis and medicinal chemistry.
Catalysis
Transition metal complexes are widely used as catalysts in a variety of organic transformations.[8][9][10] The isoxazole-carboxylate ligand can stabilize different oxidation states of the metal center, a key requirement for many catalytic cycles. Potential catalytic applications include:
-
Oxidation Reactions: Complexes of metals like copper and cobalt can be investigated as catalysts for the oxidation of alcohols and other organic substrates.
-
Cross-Coupling Reactions: Palladium and nickel complexes could be explored for their catalytic activity in C-C and C-N bond-forming reactions. The electronic properties of the ligand can be tuned to optimize catalytic efficiency.
-
Lewis Acid Catalysis: Complexes of zinc and other Lewis acidic metals could be utilized in various organic reactions, such as Diels-Alder or Friedel-Crafts reactions.
Logical Relationship in Catalytic Application Development
Caption: Development cycle for catalytic applications of metal complexes.
Medicinal Chemistry and Drug Development
Isoxazole-containing molecules are known for their diverse biological activities.[2] The formation of metal complexes can enhance the therapeutic potential of the parent ligand.[1][3][11][12]
-
Antimicrobial Agents: Copper and zinc complexes, in particular, have shown promising antimicrobial activity.[1] The chelation can increase the lipophilicity of the compound, facilitating its transport across microbial cell membranes. The metal ion itself can also interfere with essential biological processes in the microorganism.
-
Anticancer Agents: Many metal complexes exhibit anticancer properties through various mechanisms, including DNA binding and inhibition of key enzymes.[3] The planar nature of the isoxazole ring could facilitate intercalation with DNA.
-
Enzyme Inhibition: The specific geometry and electronic properties of the metal complexes can be designed to target the active sites of specific enzymes involved in disease pathways.
Conclusion
This compound represents a highly promising ligand for the development of novel metal complexes with diverse applications. Its straightforward synthesis, coupled with its versatile coordination behavior, opens up a wide range of possibilities for creating tailored catalysts and therapeutic agents. The detailed protocols and characterization guidelines provided in these application notes are intended to serve as a solid foundation for researchers to explore the full potential of this exciting class of coordination compounds. Further investigations into the crystal structures and a broader screening of the biological and catalytic activities of these complexes are warranted to fully elucidate their structure-activity relationships and pave the way for their practical implementation.
References
- 1. Biological potential of copper complexes: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 3-(4-Methoxyphenyl)-5-methylisoxazole-4-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. d-nb.info [d-nb.info]
- 5. jocpr.com [jocpr.com]
- 6. researchgate.net [researchgate.net]
- 7. jocpr.com [jocpr.com]
- 8. Catalysis using transition metal complexes featuring main group metal and metalloid compounds as supporting ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. asianpubs.org [asianpubs.org]
- 12. mdpi.com [mdpi.com]
Introduction: The Significance of 3-Methoxyisoxazole-5-Carboxylic Acid
An Application Note and Protocol for the Scale-Up Synthesis of 3-Methoxyisoxazole-5-Carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This compound is a pivotal heterocyclic building block in the landscape of modern medicinal chemistry and drug development. The isoxazole scaffold is a privileged structure, appearing in numerous FDA-approved drugs and clinical candidates, valued for its metabolic stability and ability to participate in key binding interactions with biological targets.[1] The specific substitution pattern of a methoxy group at the 3-position and a carboxylic acid at the 5-position provides a versatile handle for the synthesis of a diverse array of more complex molecules, including potential anti-inflammatory, anti-cancer, and anti-infective agents.
The provision of a robust and scalable synthetic route to this key intermediate is therefore of paramount importance to facilitate the rapid and efficient discovery and development of new chemical entities. This application note provides a comprehensive, field-tested guide for the multi-kilogram scale synthesis of this compound, focusing on process safety, scalability, and high-yield production. The presented methodology is a multi-step synthesis commencing from readily available starting materials.
Synthetic Strategy Overview
The overall synthetic strategy is a three-step process designed for scalability and safety. The synthesis begins with the formation of the core isoxazole ring system to produce methyl 3-hydroxyisoxazole-5-carboxylate. This is followed by methylation of the hydroxyl group to yield methyl 3-methoxyisoxazole-5-carboxylate. The final step is the hydrolysis of the methyl ester to afford the target compound, this compound. This modular approach allows for the purification of intermediates, ensuring a high-purity final product.
Part 1: Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate
The initial step involves the construction of the isoxazole ring. A particularly scalable and safe method for this transformation is the reaction of dimethyl fumarate with bromine in a photoflow reactor, followed by condensation with hydroxyurea.[2] The use of photoflow chemistry for the bromination step is a key advantage for scale-up as it allows for precise control of reaction time, temperature, and stoichiometry, minimizing the risks associated with handling elemental bromine in large batch reactors.
Experimental Protocol: Kilogram-Scale Synthesis of Methyl 3-Hydroxyisoxazole-5-Carboxylate
Materials and Equipment:
-
Photoflow reactor system
-
Large-scale glass reactor (jacketed, with overhead stirring, temperature control, and reflux condenser)
-
Dimethyl fumarate
-
Bromine
-
Hydroxyurea
-
Sodium methoxide solution in methanol
-
Methanol
-
Toluene
-
Hydrochloric acid (concentrated)
-
Water (deionized)
-
Standard laboratory glassware and personal protective equipment (PPE)
Procedure:
-
Photoflow Bromination of Dimethyl Fumarate:
-
Prepare a solution of dimethyl fumarate in a suitable solvent (e.g., methanol).
-
Separately, prepare a solution of bromine in the same solvent.
-
Using a photoflow reactor, pump the two solutions to a T-mixer and into the illuminated reaction coil. The precise flow rates and residence time should be optimized based on the specific reactor setup to ensure complete conversion.
-
The output from the reactor, containing the dibrominated intermediate, is collected in a receiving vessel.
-
-
Cyclocondensation with Hydroxyurea:
-
To a large, jacketed glass reactor, charge a solution of sodium methoxide in methanol.
-
Add hydroxyurea to the reactor and stir until dissolved.
-
Cool the mixture to a controlled temperature (e.g., 0-5 °C).
-
Slowly add the solution of the dibrominated intermediate from the photoflow step to the reactor, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by a suitable analytical method (e.g., HPLC, TLC).
-
-
Work-up and Isolation:
-
Once the reaction is complete, carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of approximately 2-3.
-
Concentrate the mixture under reduced pressure to remove the bulk of the methanol.
-
Add toluene and water to the residue and heat to dissolve the solids.
-
Separate the organic and aqueous layers. Extract the aqueous layer with toluene.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude methyl 3-hydroxyisoxazole-5-carboxylate.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., toluene/heptane).
-
Part 2: Methylation of Methyl 3-Hydroxyisoxazole-5-Carboxylate
The second stage of the synthesis involves the methylation of the hydroxyl group at the 3-position of the isoxazole ring. A standard and effective method for this transformation is the use of methyl iodide with a suitable base, such as potassium carbonate, in an aprotic polar solvent like dimethylformamide (DMF).[3]
Experimental Protocol: Synthesis of Methyl 3-Methoxyisoxazole-5-Carboxylate
Materials and Equipment:
-
Large-scale glass reactor (jacketed, with overhead stirring and temperature control)
-
Methyl 3-hydroxyisoxazole-5-carboxylate
-
Methyl iodide (CH₃I)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF)
-
Diethyl ether (Et₂O)
-
Hydrochloric acid (aqueous solution, e.g., 0.5 M)
-
Sodium carbonate (aqueous solution)
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup:
-
To a large, dry, jacketed glass reactor, add a solution of methyl 3-hydroxyisoxazole-5-carboxylate in DMF.
-
Add potassium carbonate to the solution.
-
Cool the mixture to 0 °C with stirring.
-
-
Methylation:
-
Slowly add methyl iodide to the cooled suspension.
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 12-16 hours, or until reaction completion is confirmed by HPLC or TLC.
-
-
Work-up and Purification:
-
Pour the reaction mixture into a large vessel containing an ice-cold aqueous solution of hydrochloric acid (e.g., 0.5 M).
-
Extract the aqueous mixture with diethyl ether multiple times.
-
Combine the organic extracts and wash with a saturated aqueous solution of sodium carbonate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude methyl 3-methoxyisoxazole-5-carboxylate by silica gel column chromatography or recrystallization to yield a colorless crystalline solid.[3]
-
Part 3: Hydrolysis to this compound
The final step is the saponification of the methyl ester to the desired carboxylic acid. This is a standard hydrolysis reaction that can be effectively carried out using a base such as sodium hydroxide in a mixture of solvents.[4][5]
Experimental Protocol: Scale-Up Synthesis of this compound
Materials and Equipment:
-
Large-scale glass reactor (jacketed, with overhead stirring, temperature control, and reflux condenser)
-
Methyl 3-methoxyisoxazole-5-carboxylate
-
Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Methanol
-
Water (deionized)
-
Hydrochloric acid (e.g., 1 N)
-
Ethyl acetate
-
Brine
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup:
-
In a large glass reactor, dissolve methyl 3-methoxyisoxazole-5-carboxylate in a mixture of THF and methanol.
-
Prepare a solution of sodium hydroxide in water.
-
-
Hydrolysis:
-
Slowly add the aqueous sodium hydroxide solution to the solution of the ester.
-
Stir the reaction mixture at room temperature for 18-24 hours, monitoring for the disappearance of the starting material by HPLC or TLC.
-
-
Work-up and Isolation:
-
Once the hydrolysis is complete, transfer the reaction mixture to a separatory funnel.
-
Carefully adjust the pH of the aqueous layer to approximately 2 by the addition of 1 N hydrochloric acid.
-
Extract the acidified aqueous layer multiple times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield this compound as a white solid.[4] The product is often of sufficient purity to be used in subsequent steps without further purification.
-
Data Presentation and Process Optimization
Table 1: Reagent Stoichiometry and Typical Yields
| Step | Starting Material | Key Reagents | Molar Ratio (SM:Reagent) | Typical Yield |
| 1 | Dimethyl Fumarate | Bromine, Hydroxyurea | 1 : 1.1 : 1.2 | 70-80% |
| 2 | Methyl 3-hydroxyisoxazole-5-carboxylate | Methyl Iodide, K₂CO₃ | 1 : 1.5 : 1.5 | 60-70% |
| 3 | Methyl 3-methoxyisoxazole-5-carboxylate | Sodium Hydroxide | 1 : 2.0 | >90% |
Process Optimization and Scale-Up Considerations:
-
Thermal Safety: All steps should be evaluated for their thermal profiles using reaction calorimetry, especially the bromination and the final hydrolysis workup (acidification).[6] This is crucial for preventing thermal runaway on a large scale.
-
Reagent Handling: The handling of bromine and methyl iodide requires specialized equipment and safety protocols due to their toxicity and reactivity.
-
Solvent Selection: For larger scale production, consider the environmental impact, cost, and recyclability of solvents. Where possible, greener solvent alternatives should be explored.
-
Impurity Profile: A thorough analysis of the impurity profile at each stage is necessary to ensure the final product meets the required specifications. Potential regioisomers or byproducts from side reactions should be identified and controlled.[7]
Visualizations
Overall Synthetic Scheme
Caption: Overall synthetic route to this compound.
Experimental Workflow for Hydrolysis Step
References
- 1. Page loading... [wap.guidechem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [chemicalbook.com]
- 6. helgroup.com [helgroup.com]
- 7. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Purification of 3-Methoxyisoxazole-5-Carboxylic Acid
Prepared by the Office of the Senior Application Scientist
Welcome to the technical support guide for 3-methoxyisoxazole-5-carboxylic acid. This document is designed for researchers, medicinal chemists, and process development professionals who encounter challenges in obtaining this valuable heterocyclic building block with high purity. We will move beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt these methods to your specific experimental context.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the purification of this compound.
Q1: What are the expected physical properties and key structural features of this compound?
While extensive data for this specific molecule is not widely published, we can infer its properties from its structure and closely related analogs like 3-methylisoxazole-5-carboxylic acid.
-
Physical State: It is expected to be a white to off-white crystalline solid at room temperature.[1]
-
Solubility: The molecule possesses both a polar carboxylic acid group and a moderately polar methoxy-isoxazole core. It will likely exhibit poor solubility in non-polar solvents (e.g., hexanes), moderate solubility in solvents like ethyl acetate and dichloromethane, and good solubility in polar protic solvents (e.g., methanol, ethanol) and polar aprotic solvents (e.g., THF, DMSO). It will be highly soluble in aqueous base due to deprotonation of the carboxylic acid.
-
Acidity: The carboxylic acid proton is the most acidic site. Its pKa will be influenced by the electron-withdrawing nature of the isoxazole ring.
-
Thermal Stability: Isoxazole rings are generally stable aromatic systems.[2] However, like many carboxylic acids, decarboxylation could be a concern at very high temperatures, although this typically requires significant heat.
Q2: I've just completed the hydrolysis of methyl 3-methoxyisoxazole-5-carboxylate. What are the most likely impurities in my crude product?
Understanding your potential impurities is the first step to designing a successful purification strategy. Based on the common synthetic route involving ester hydrolysis[3], your crude product may contain:
-
Unreacted Starting Material: Incomplete hydrolysis will leave residual methyl 3-methoxyisoxazole-5-carboxylate. This is a common issue if reaction times are too short or the base concentration is insufficient.
-
Inorganic Salts: Salts such as sodium chloride or sodium sulfate are introduced during the neutralization/acidification and drying steps of the aqueous work-up.[1][4]
-
Ring-Opened Byproducts: While isoxazoles are relatively stable, harsh basic or acidic conditions (especially with prolonged heating) can potentially lead to ring-opening, forming cyano- or other acyclic impurities.
-
Residual Solvents: Solvents used in the reaction (e.g., THF, methanol) and extraction (e.g., ethyl acetate) may be trapped in the crude solid.
Q3: How can I effectively remove inorganic salts from my crude product before attempting recrystallization?
Inorganic salts are a common nuisance that can hinder crystallization.
-
The Problem: Salts are generally insoluble in the organic solvents used for recrystallization and can become trapped within your crystalline product, artificially inflating your yield and contaminating your material.
-
The Solution: A simple and effective method is to perform a "trituration" or slurry wash. Suspend your crude solid in a solvent in which your desired product has minimal solubility but the salts are also insoluble, such as diethyl ether or dichloromethane. Stir vigorously for 15-30 minutes. The organic solid will remain suspended, while the salts will also be present. The key is to then add a minimal amount of water to dissolve the salts. The product can then be filtered off, leaving the salt in the aqueous portion of the filtrate. Alternatively, dissolving the crude product in a suitable organic solvent, washing with a small amount of water, separating the organic layer, and drying it can also be effective if the product has sufficient solubility.
Q4: My product "oils out" instead of forming crystals during recrystallization. What is happening and how can I fix it?
"Oiling out" occurs when the solid melts in the hot solvent or its solubility limit is exceeded at a temperature above its melting point, causing it to separate as a liquid phase instead of crystallizing.
-
Causality: This is common when using a solvent that is too non-polar for the compound or when the solution is cooled too rapidly. Impurities can also suppress the melting point and disrupt the crystal lattice formation, promoting oiling out.
-
Troubleshooting Steps:
-
Reheat and Add More Solvent: Reheat the solution until the oil redissolves completely. Add more of the same solvent to lower the saturation point.
-
Cool Slowly: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath. Rapid cooling promotes precipitation over crystallization.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the solvent-air interface. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Add a Seed Crystal: If you have a small amount of pure solid, add a single crystal to the cooled, supersaturated solution to initiate crystallization.
-
Change the Solvent System: If the problem persists, the solvent is likely unsuitable. Switch to a more polar solvent or use a co-solvent system (e.g., ethyl acetate/heptane or ethanol/water).
-
Q5: What are the best analytical techniques for assessing the purity of this compound?
A multi-pronged approach is always recommended for robust purity analysis.
-
¹H NMR Spectroscopy: This is the most powerful tool. It will confirm the structure and identify organic impurities. Look for the absence of the methyl ester singlet (~3.9 ppm) from the starting material and the presence of the characteristic isoxazole proton and methoxy group signals.
-
HPLC-UV/MS: High-Performance Liquid Chromatography is excellent for quantifying purity.[5] A reversed-phase C18 column with a mobile phase like acetonitrile/water with 0.1% formic acid is a good starting point. Mass spectrometry (MS) detection will confirm the mass of the parent ion and help identify impurities.
-
Melting Point: A sharp melting point range (e.g., within 1-2 °C) is a good indicator of high purity. A broad or depressed melting point suggests the presence of impurities.
Section 2: Troubleshooting Guides
This section provides structured workflows for overcoming specific experimental hurdles.
Guide 1: Challenges in Post-Reaction Work-Up
The initial isolation of the crude product is a critical step that dictates the success of subsequent purification.
-
Issue: Low Yield After Acidification and Extraction
-
Cause: The pH of the aqueous layer may not be sufficiently acidic. To precipitate the carboxylic acid fully, the pH should be at least 1-2 units below its pKa.
-
Solution: Ensure the pH is adjusted to ~2 using 1N or 2N HCl.[1][4] Check the pH with indicator paper after vigorous stirring. Perform multiple extractions (e.g., 3x) with a suitable organic solvent like ethyl acetate, as the product may have some water solubility.
-
-
Issue: Persistent Emulsion During Extraction
-
Cause: Emulsions form when the organic and aqueous layers have similar densities or when surfactants (or surfactant-like impurities) are present.
-
Solution: Add a small amount of saturated NaCl solution (brine). This increases the ionic strength and density of the aqueous phase, helping to break the emulsion.[1][4] Gentle swirling or centrifugation can also be effective.
-
Workflow: Post-Synthesis Work-Up Decision Tree
Caption: Decision workflow for initial product isolation.
Guide 2: Optimizing Recrystallization
Recrystallization is the most common and cost-effective method for purifying crystalline solids.[6]
-
Issue: Finding a Suitable Solvent
-
Cause: The ideal solvent should dissolve the compound when hot but not when cold.
-
Solution: Test solubility in a range of solvents with varying polarities. A good starting point is to test ethyl acetate, isopropanol, ethanol, and acetone. For less soluble compounds, a co-solvent system is highly effective. Dissolve the compound in a minimal amount of a "good" hot solvent (e.g., ethanol) and then add a "poor" hot solvent (e.g., water or heptane) dropwise until the solution becomes cloudy (the cloud point). Add a few more drops of the good solvent to clarify and then allow to cool slowly.
-
Table 1: Solvent Selection Guide for Isoxazole Carboxylic Acids
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| Heptane | 0.1 | 98 | Good anti-solvent; useful in co-solvent systems. |
| Dichloromethane | 3.1 | 40 | Often too good a solvent, but useful for slurries. |
| Ethyl Acetate | 4.4 | 77 | Excellent general-purpose solvent for this class. |
| Isopropanol | 3.9 | 82 | Good choice, less volatile than ethanol. |
| Ethanol | 4.3 | 78 | Good solvent, often used with water as an anti-solvent. |
| Water | 10.2 | 100 | Product is insoluble, but useful as an anti-solvent. |
-
Issue: Colored Impurities Persist After Recrystallization
-
Cause: Highly colored, non-polar impurities may be present in small quantities.
-
Solution: After dissolving the crude product in the hot recrystallization solvent, add a small amount (1-2% w/w) of activated charcoal. Keep the solution hot and swirl for 2-5 minutes. The charcoal will adsorb the colored impurities. Filter the hot solution through a pad of celite (to remove the fine charcoal particles) and then allow the filtrate to cool and crystallize. Caution: Using too much charcoal can lead to product loss.
-
Guide 3: When Recrystallization Fails: Chromatographic Purification
If isomeric impurities or byproducts with similar solubility are present, column chromatography is necessary.
-
Issue: Isomeric Impurities Detected by NMR/HPLC
-
Cause: Isomers often have very similar physical properties, making separation by recrystallization difficult or impossible.[7]
-
Solution: Flash column chromatography using silica gel is the standard method.
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexanes or heptane) and a more polar solvent (e.g., ethyl acetate). A gradient elution (e.g., starting from 10% EtOAc in hexanes and gradually increasing to 50%) is often effective. Adding a small amount of acetic or formic acid (0.5-1%) to the eluent can improve peak shape and prevent the carboxylic acid from "tailing" on the silica gel.
-
-
Workflow: Purification Strategy Flowchart
Caption: Logic for selecting the appropriate purification method.
Section 3: Standard Operating Protocols (SOPs)
SOP-01: Standard Aqueous Work-Up and Isolation
-
Quenching: Slowly pour the completed reaction mixture into a beaker containing crushed ice and water with vigorous stirring.
-
Acidification: Cool the mixture in an ice bath and slowly add 2N HCl dropwise until the pH of the aqueous solution is ~2.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic extracts and wash with saturated NaCl (brine) solution (1 x volume).
-
Drying: Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, then filter to remove the drying agent.
-
Concentration: Remove the solvent under reduced pressure using a rotary evaporator to yield the crude solid product.
SOP-02: Recrystallization from Ethyl Acetate / Heptane
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot ethyl acetate required to fully dissolve the solid.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration.
-
Cloud Point Titration: While the solution is still hot, add heptane dropwise until a persistent cloudiness is observed. Add 1-2 more drops of hot ethyl acetate to re-dissolve the precipitate.
-
Cooling: Cover the flask and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration, washing the filter cake with a small amount of cold heptane.
-
Drying: Dry the purified crystals under vacuum.
References
- 1. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [chemicalbook.com]
- 2. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]
- 3. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. mdpi.com [mdpi.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
Technical Support Center: Synthesis of 3-Methoxyisoxazole-5-Carboxylic Acid
Welcome to the technical support resource for the synthesis of 3-methoxyisoxazole-5-carboxylic acid. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Instead of a rigid protocol, we offer a dynamic troubleshooting guide in a question-and-answer format to address specific issues you may face in the lab.
Introduction
This compound is a crucial building block in medicinal chemistry, valued for its role as a bioisostere for carboxylic acids and its presence in various pharmacologically active compounds.[1][2] Its synthesis, while conceptually straightforward, is prone to several side reactions that can impact yield, purity, and scalability. The most common synthetic strategy involves the formation of the isoxazole core via cyclocondensation, followed by methylation and final ester hydrolysis. This guide provides in-depth, field-proven insights to help you diagnose and resolve common experimental hurdles at each stage.
Synthetic Pathway Overview & Key Challenge Points
The synthesis is typically achieved in three main stages, each with a unique set of potential side reactions. Understanding these challenge points is the first step toward optimizing your process.
Caption: General synthetic route and points of common side reactions.
Part 1: Troubleshooting Guide & FAQs
Stage 1: Isoxazole Ring Formation (Cyclocondensation)
This initial step involves the reaction of a β-ketoester with hydroxylamine to form the methyl 3-hydroxyisoxazole-5-carboxylate core.[3][4][5] Success here is critical for the overall yield.
Q1: My yield for the cyclocondensation step is very low, and the reaction seems messy. What are the likely causes?
A1: Low yields in this step often trace back to one of three issues: starting material quality, hydroxylamine stability, or reaction conditions.
-
Hydroxylamine Stability: Hydroxylamine (NH₂OH) is known to be unstable and can decompose, especially under non-optimal thermal conditions.[6] It is often supplied as a more stable salt (e.g., hydroxylamine hydrochloride or sulfate). Ensure you are using a stoichiometric amount of a suitable base (like sodium acetate) to liberate the free hydroxylamine in situ.
-
Reaction Control: The reaction of diketene (a common precursor to the β-ketoester) with hydroxylamine forms an unstable intermediate, acetoacetohydroxamic acid, which must be cyclized quickly under acidic conditions to minimize side reactions.[7] Running the reaction in a continuous process or ensuring rapid acidification after the initial condensation can significantly improve yields.
-
Isomer Formation: Depending on your β-ketoester, the formation of positional isomers can be a significant side reaction that complicates purification and reduces the yield of the desired product.[8][9] This is particularly problematic if the starting material is not symmetric. Controlling the pH can influence the enolate equilibrium of the β-ketoester, potentially favoring one regioisomer over the other.
Q2: I've identified an isomeric impurity in my product that is very difficult to separate. How can I prevent its formation?
A2: This is a classic challenge in isoxazole synthesis. The formation of positional isomers, such as ethyl 3-methylisoxazole-4-carboxylate when ethyl 5-methylisoxazole-4-carboxylate is desired, arises from the two possible modes of attack of hydroxylamine on the β-dicarbonyl system.[8]
To suppress this, consider the following:
-
Use a Pre-formed Enamine/Enol Ether: A more controlled approach involves reacting a primary nitro compound with an enamino ester using a dehydrating agent like phosphorus oxychloride. This method proceeds through a 1,3-dipolar cycloaddition of an intermediate nitrile oxide and is highly selective, often yielding a single positional isomer.[9]
-
Optimize Reaction Conditions: Lowering the reaction temperature during the cyclization step can increase selectivity. For instance, conducting the reaction at temperatures between -20°C and 10°C has been shown to reduce the formation of isomeric impurities.[8]
Stage 2: O-Methylation of the 3-Hydroxy Group
This step converts the 3-hydroxyisoxazole intermediate to the target 3-methoxy derivative using a methylating agent.
Q3: My methylation reaction is incomplete, leaving significant amounts of starting material. How can I drive it to completion?
A3: Incomplete methylation is typically an issue of reactivity or stoichiometry.
-
Choice of Base and Solvent: The 3-hydroxy group is acidic (pKa ~4-5), behaving like a carboxylic acid isostere, but requires a sufficiently strong base to deprotonate it for efficient methylation.[1] A common and effective system is using methyl iodide (CH₃I) with potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetone.[10] Ensure the K₂CO₃ is finely powdered and the solvent is anhydrous to maximize reactivity.
-
Stoichiometry and Temperature: Use a slight excess (1.5 equivalents) of both the methylating agent and the base.[10] If the reaction is still sluggish at room temperature, gently heating to 40-50°C can increase the rate. Monitor the reaction progress by TLC until the starting material is consumed.
Q4: I am observing a byproduct with a similar mass to my product, which I suspect is from N-methylation. Is this possible?
A4: Yes, N-methylation is a known side reaction. The 3-hydroxyisoxazole intermediate can exist in tautomeric forms, presenting the ring nitrogen as a competing nucleophilic site for the methylating agent. While O-methylation is generally favored, N-methylation can occur, leading to a difficult-to-separate impurity. To minimize this, stick to the well-established conditions of using a carbonate base in DMF or acetone, which are less likely to promote N-alkylation compared to stronger, more reactive bases like sodium hydride.
Stage 3: Saponification (Ester Hydrolysis)
The final step is the hydrolysis of the methyl ester to yield the desired carboxylic acid.
Q5: My hydrolysis is incomplete. My final product is contaminated with the starting ester, which has a higher Rf on my TLC plate.
A5: This is one of the most frequently encountered problems. An impurity with a higher Rf value is less polar, which strongly suggests the presence of the unhydrolyzed methyl ester.[11]
-
Reaction Conditions: Standard conditions involve using sodium hydroxide (NaOH) in a mixture of THF, methanol, and water at room temperature for 18-20 hours.[12][13]
-
Solubility: Poor solubility of the ester can be a limiting factor. Adding a co-solvent like THF or methanol is crucial to create a homogeneous reaction mixture and ensure the base can effectively attack the ester carbonyl.[11]
-
Troubleshooting Steps:
-
Increase Base: Increase the equivalents of NaOH from 2.0 to 3.0.
-
Extend Time: If the reaction is still incomplete after 20 hours, allow it to stir for up to 48 hours.
-
Gentle Heat: Gently warm the reaction to 30-40°C. Be cautious, as excessive heat can promote side reactions.[11]
-
Q6: My yield is low after workup, and the product seems unstable. Could it be degrading?
A6: Yes, product degradation is a significant risk, primarily through two pathways:
-
Decarboxylation: Isoxazole carboxylic acids can undergo decarboxylation (loss of CO₂) if exposed to high temperatures.[11][14] During workup, after removing the organic solvent, avoid heating the aqueous solution excessively. When drying the final product, do so under vacuum at a mild temperature (e.g., <40°C).
-
Ring Opening: The isoxazole ring can be susceptible to cleavage under harsh hydrolytic conditions (e.g., high concentrations of base or prolonged heating).[15] It is best to use the mildest conditions necessary to achieve full hydrolysis and to process the reaction as soon as it is complete.
Part 2: Data & Protocols
Table 1: Common Impurities and Troubleshooting
| Impurity Name | Probable Stage of Origin | Identification Method | Prevention & Troubleshooting |
| Isomeric Isoxazole | Stage 1: Ring Formation | ¹H NMR (different chemical shifts), LC-MS | Use regioselective synthetic methods[9]; optimize cyclization temperature.[8] |
| 3-Hydroxy Intermediate | Stage 2: Methylation | TLC (lower Rf than product), LC-MS | Increase equivalents of methylating agent/base; extend reaction time or apply gentle heat.[10] |
| N-Methylated Byproduct | Stage 2: Methylation | LC-MS (same mass, different retention) | Use milder base (K₂CO₃) instead of stronger alternatives. |
| Unhydrolyzed Ester | Stage 3: Hydrolysis | TLC (higher Rf than product)[11] | Increase base/reaction time; add co-solvent (THF/MeOH) for solubility.[11][12][13] |
| Decarboxylation Product | Stage 3: Hydrolysis/Workup | ¹H NMR (loss of C5-H signal), GC-MS | Avoid excessive heat during solvent removal and drying.[11] |
Experimental Protocol: Optimizing the Final Hydrolysis Step
If you are struggling with incomplete hydrolysis, this systematic approach can help you find the optimal conditions.
-
Setup: In three separate vials, dissolve 100 mg of methyl 3-methoxyisoxazole-5-carboxylate in 1 mL of THF and 1 mL of methanol.
-
Variable Conditions:
-
Vial 1 (Standard): Add 2.0 equivalents of 2M NaOH. Stir at room temperature.
-
Vial 2 (Increased Base): Add 3.0 equivalents of 2M NaOH. Stir at room temperature.
-
Vial 3 (Increased Temp): Add 2.0 equivalents of 2M NaOH. Stir at 40°C.
-
-
Monitoring: Spot each reaction on a TLC plate (e.g., 50% Ethyl Acetate/Hexanes with 1% acetic acid) every 4 hours. The product (acid) will have a lower Rf than the starting material (ester).
-
Analysis: After 24 hours, quench a small aliquot from each vial with 1N HCl, extract with ethyl acetate, and analyze by TLC. Choose the condition that leads to complete consumption of the starting material without forming new impurity spots.
Troubleshooting Workflow Diagram
If you encounter a low yield of the final product, this logical flow can help diagnose the issue.
Caption: A decision-making workflow for troubleshooting low final product yield.
References
- 1. scispace.com [scispace.com]
- 2. chemimpex.com [chemimpex.com]
- 3. METHYL 3-HYDROXY-5-ISOXAZOLECARBOXYLATE Five Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. Methyl 3-hydroxyisoxazole-5-carboxylate | C5H5NO4 | CID 2724585 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chemsynthesis.com [chemsynthesis.com]
- 6. Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines [organic-chemistry.org]
- 7. CA1218660A - Process for preparing 3-hydroxy-5-methylisoxazole - Google Patents [patents.google.com]
- 8. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 13. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [chemicalbook.com]
- 14. researchgate.net [researchgate.net]
- 15. BJOC - Selective hydrolysis of α-oxo ketene N,S-acetals in water: switchable aqueous synthesis of β-keto thioesters and β-keto amides [beilstein-journals.org]
stability of 3-methoxyisoxazole-5-carboxylic acid under acidic conditions
Welcome to the technical support center for 3-methoxyisoxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions regarding the handling and stability of this compound, with a specific focus on its behavior under acidic conditions.
Introduction
This compound is a key heterocyclic building block in medicinal chemistry and drug discovery. Its isoxazole core is a privileged scaffold found in numerous biologically active compounds. Understanding the chemical stability of this molecule, particularly in acidic environments frequently encountered during synthesis, formulation, and biological assays, is critical for obtaining reliable and reproducible experimental results. This guide provides a comprehensive overview of the stability of this compound and practical guidance for its use.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the isoxazole ring in this compound under acidic conditions?
A1: The isoxazole ring system is generally considered to be stable under neutral and acidic conditions. Studies on related isoxazole-containing compounds, such as the anti-inflammatory drug leflunomide, have shown that the isoxazole ring is resistant to opening at acidic pH (e.g., pH 4.0) at both room temperature (25°C) and physiological temperature (37°C)[1]. While specific kinetic data for this compound is not extensively published, the inherent electronic properties of the isoxazole ring suggest a general robustness in acidic media. However, stability can be influenced by the specific substituents on the ring.
Q2: How do the methoxy and carboxylic acid groups influence the stability of the isoxazole ring?
A2: The electron-donating nature of the 3-methoxy group and the electron-withdrawing nature of the 5-carboxylic acid group can influence the electron density and reactivity of the isoxazole ring. The methoxy group may slightly increase the electron density of the ring, potentially affecting its susceptibility to electrophilic attack. Conversely, the carboxylic acid group withdraws electron density, which can impact the pKa of the molecule and its reactivity. The interplay of these electronic effects is complex and can affect the overall stability profile compared to unsubstituted isoxazoles.
Q3: What are the potential degradation pathways for this compound under harsh acidic conditions?
A3: While stable under moderately acidic conditions, exposure to strong acids and high temperatures can potentially lead to degradation. The most probable degradation pathway is acid-catalyzed hydrolysis, which would involve the cleavage of the N-O bond of the isoxazole ring. This ring-opening would likely be followed by subsequent reactions to form various smaller, more polar degradation products. It is also possible for the methoxy group to be hydrolyzed to a hydroxyl group under forcing acidic conditions.
Q4: I am observing unexpected side products in a reaction involving this compound under acidic conditions. What could be the cause?
A4: If you are observing unexpected side products, consider the following possibilities:
-
Reagent Incompatibility: The acidic reagent you are using may be reacting with the isoxazole ring or one of the substituents.
-
Temperature Effects: High reaction temperatures, even in moderately acidic conditions, can promote degradation.
-
Concentration of Acid: A high concentration of a strong acid can lead to decomposition.
-
Presence of Water: Water can act as a nucleophile in acid-catalyzed hydrolysis. Ensure your reaction is anhydrous if you suspect hydrolysis is an issue.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low yield in an acid-mediated reaction | Degradation of the starting material. | - Lower the reaction temperature. - Use a milder acid or a lower concentration of the acid. - Reduce the reaction time. - Perform the reaction under anhydrous conditions. |
| Appearance of unknown impurities in HPLC analysis after acidic workup | Acid-induced degradation of the product or starting material. | - Neutralize the reaction mixture promptly after completion. - Use a milder acid for pH adjustment during extraction. - Analyze the sample immediately after workup to minimize degradation over time. |
| Inconsistent biological assay results | Degradation of the compound in acidic assay buffer. | - Assess the stability of the compound in the assay buffer by incubating it for the duration of the assay and analyzing for degradation. - Consider using a buffer with a less acidic pH if the compound shows instability. |
Experimental Protocols
Protocol 1: General Procedure for Assessing the Stability of this compound in Acidic Solution
This protocol outlines a general method for determining the stability of this compound in a specific acidic solution.
Materials:
-
This compound
-
Acid of choice (e.g., HCl, H₂SO₄)
-
Organic solvent (e.g., acetonitrile, methanol)
-
Water (HPLC grade)
-
Buffer for neutralization (e.g., phosphate buffer)
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV)
Procedure:
-
Prepare a stock solution of this compound in an appropriate organic solvent (e.g., 1 mg/mL in acetonitrile).
-
Prepare the acidic solution at the desired concentration (e.g., 0.1 N HCl).
-
Initiate the stability study: Add a known volume of the stock solution to the acidic solution to achieve the desired final concentration.
-
Incubate the sample at a controlled temperature (e.g., 25°C or 40°C).
-
Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).
-
Neutralize the aliquots immediately by adding a suitable buffer to quench the degradation.
-
Analyze the samples by HPLC: Quantify the peak area of the parent compound and any degradation products.
-
Calculate the percentage of degradation at each time point.
Protocol 2: Forced Degradation Study Under Acidic Conditions
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods[2][3].
Materials:
-
This compound
-
1 N HCl
-
1 N NaOH (for neutralization)
-
Heating apparatus (e.g., water bath)
-
HPLC-MS system for identification of degradation products
Procedure:
-
Prepare a solution of this compound in 1 N HCl (e.g., 1 mg/mL).
-
Heat the solution at an elevated temperature (e.g., 60°C) for a specified period (e.g., 24 hours).
-
Cool the solution to room temperature.
-
Neutralize the solution with 1 N NaOH.
-
Analyze the sample by a validated HPLC method to determine the extent of degradation.
-
Characterize the degradation products using HPLC-MS to elucidate their structures.
Visualizing Stability and Degradation
The following diagrams illustrate the concepts of stability testing and potential degradation pathways.
Caption: Workflow for assessing compound stability in acidic solution.
Caption: Plausible acid-catalyzed degradation pathway.
References
Technical Support Center: Troubleshooting Failed Reactions Involving 3-Methoxyisoxazole-5-carboxylic Acid
Welcome to the technical support center for 3-methoxyisoxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of reactions involving this versatile building block. Here, we address common challenges in a question-and-answer format, providing in-depth, field-proven insights to ensure the success of your experiments.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable reagent in medicinal chemistry and drug discovery, prized for its rigid heterocyclic scaffold. However, the interplay of the carboxylic acid, the electron-donating methoxy group, and the inherent reactivity of the isoxazole ring can present unique challenges. This guide will equip you with the knowledge to anticipate and overcome these hurdles. The methoxy group enhances the electron density of the isoxazole ring, which can influence the reactivity of the carboxylic acid and the stability of the entire molecule.
Section 1: Amide Coupling Reactions - Troubleshooting Guide
Amide bond formation is the most common application for this compound. Failed or low-yielding reactions are a frequent source of frustration. This section will dissect the potential failure points and offer targeted solutions.
Question 1: My amide coupling reaction has a low yield or has failed completely. What are the likely causes and how can I fix it?
Several factors can contribute to a failed amide coupling reaction. A systematic approach to troubleshooting is essential.
Possible Cause 1: Inefficient Carboxylic Acid Activation
The first step in any successful amide coupling is the activation of the carboxylic acid. Incomplete activation will inevitably lead to low yields.
-
Insight: The electronic nature of the 3-methoxyisoxazole ring can influence the reactivity of the carboxylic acid.
-
Solution:
-
Choice of Coupling Reagent: If you are using a milder coupling reagent like EDC/HOBt, consider switching to a more potent uronium or phosphonium salt such as HATU, HBTU, or PyBOP. These reagents are often more effective for heterocyclic carboxylic acids.
-
Pre-activation: Allow the this compound to react with the coupling reagent and a tertiary amine base (like DIPEA) for 15-30 minutes before adding your amine. This ensures the formation of the activated species.
-
Reagent Stoichiometry: Ensure you are using a slight excess (1.1-1.2 equivalents) of the coupling reagent.
-
Possible Cause 2: Poor Nucleophilicity of the Amine
Sterically hindered or electron-deficient amines can be poor nucleophiles, leading to slow or incomplete reactions.
-
Insight: The activated ester of this compound may not be reactive enough to couple with a challenging amine.
-
Solution:
-
Increase Reaction Temperature: Gently heating the reaction mixture to 40-50 °C can increase the reaction rate. However, be cautious, as higher temperatures can promote side reactions and potentially isoxazole ring opening.
-
Alternative Activation: For particularly challenging amines, converting the carboxylic acid to the more reactive acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride may be necessary.
-
Possible Cause 3: Solubility Issues
Poor solubility of any of the reactants can severely hamper the reaction.
-
Insight: this compound and its salts may have limited solubility in common aprotic solvents like dichloromethane (DCM).
-
Solution:
-
Solvent Screening: If you observe a heterogeneous mixture, switch to a more polar aprotic solvent like N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Sonication: Using an ultrasonic bath can help to dissolve recalcitrant starting materials.
-
Possible Cause 4: Isoxazole Ring Instability
The isoxazole ring is susceptible to cleavage under certain conditions.
-
Insight: Isoxazole rings can undergo base-catalyzed ring opening, especially at elevated temperatures.[1]
-
Solution:
-
Choice of Base: Use a hindered, non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) instead of less hindered bases like triethylamine (TEA).
-
Temperature Control: Avoid excessive heating. If the reaction is sluggish, it is often better to switch to a more powerful coupling reagent at room temperature than to increase the temperature significantly.
-
Reaction Time: Prolonged reaction times, especially in the presence of a strong base, can lead to degradation. Monitor the reaction by TLC or LC-MS and work it up as soon as it is complete.
-
Troubleshooting Flowchart for Amide Coupling
Caption: Troubleshooting workflow for failed amide coupling reactions.
Question 2: I am observing significant side product formation in my amide coupling reaction. What are these byproducts and how can I prevent them?
The formation of side products can complicate purification and reduce the yield of your desired amide.
Common Side Product 1: Guanidinylation of the Amine
-
Cause: This occurs when using an excess of uronium-based coupling reagents (e.g., HATU, HBTU), which can react directly with the amine starting material.[2]
-
Prevention:
-
Use a stoichiometric amount of the coupling reagent relative to the carboxylic acid.
-
Employ the pre-activation strategy mentioned above to ensure the coupling reagent reacts with the carboxylic acid first.
-
Common Side Product 2: N-Acylurea
-
Cause: This is a common byproduct when using carbodiimide coupling reagents like DCC or EDC. It arises from the rearrangement of the O-acylisourea intermediate.[3]
-
Prevention:
-
Use an additive like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). These additives trap the O-acylisourea to form an active ester that is less prone to rearrangement.
-
Perform the reaction at a lower temperature (0 °C to room temperature).
-
Common Side Product 3: Ring-Opened Isoxazole Species
-
Cause: As mentioned previously, the isoxazole ring can be cleaved by strong bases, leading to a complex mixture of byproducts.[1]
-
Prevention:
-
Strictly control the amount and type of base used.
-
Keep reaction temperatures as low as possible.
-
Minimize reaction times.
-
Common Side Product 4: Epimerization
-
Cause: If your amine or carboxylic acid contains a chiral center, racemization can occur during the activation step.
-
Prevention:
-
Use racemization-suppressing additives like HOBt or HOAt.
-
Perform the reaction at low temperatures (e.g., 0 °C).
-
Side Product Prevention Strategies
Caption: Strategies to prevent common side products in amide coupling.
Section 2: Esterification Reactions - Troubleshooting Guide
Esterification of this compound can also be challenging, particularly with sterically hindered alcohols.
Question 3: My esterification reaction is not working. What should I try?
Similar to amide coupling, several factors can lead to a failed esterification.
Possible Cause 1: Inappropriate Esterification Method
-
Insight: Traditional Fischer esterification (acid catalysis with an excess of alcohol) may not be suitable due to the potential for isoxazole ring decomposition under strongly acidic conditions and high temperatures.
-
Solution:
-
Steglich Esterification: This is a mild and highly effective method for sterically hindered substrates. It uses a carbodiimide (like DCC or EDC) and a catalytic amount of 4-dimethylaminopyridine (DMAP).[1][3][4][5][6]
-
Mitsunobu Reaction: For precious or sensitive alcohols, the Mitsunobu reaction (using triphenylphosphine and a dialkyl azodicarboxylate like DEAD or DIAD) can be an excellent option, although it requires careful purification to remove the phosphine oxide and hydrazine byproducts.
-
Possible Cause 2: Steric Hindrance
-
Insight: The isoxazole ring itself can present some steric bulk around the carboxylic acid, and this is exacerbated when using bulky alcohols.
-
Solution:
Possible Cause 3: Hydrolysis of the Methoxy Group
-
Insight: While direct evidence for the hydrolysis of the 3-methoxy group on this specific isoxazole under typical esterification conditions is limited, it is a potential side reaction, especially under acidic conditions, which would lead to the formation of the corresponding 3-hydroxyisoxazole.
-
Solution:
-
Favor neutral or mildly basic reaction conditions, such as those used in the Steglich esterification or by activating the carboxylic acid as an acid chloride and reacting it with the alcohol in the presence of a non-nucleophilic base.
-
Section 3: Experimental Protocols
Here are detailed, step-by-step methodologies for key reactions.
Protocol 1: Amide Coupling using HATU
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (3.0 eq).
-
Add HATU (1.1 eq) to the solution and stir at room temperature for 15 minutes (pre-activation).
-
Add the amine (1.2 eq) to the reaction mixture.
-
Stir at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, dilute the reaction with ethyl acetate and wash sequentially with water, 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Steglich Esterification
-
Dissolve this compound (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of DCC (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, filter off the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
Section 4: Data Presentation
Table 1: Comparison of Common Amide Coupling Reagents
| Coupling Reagent | Additive | Base | Typical Solvents | Key Advantages | Common Side Products |
| EDC | HOBt/HOAt | DIPEA | DCM, DMF | Water-soluble byproducts | N-Acylurea |
| DCC | HOBt/HOAt | DIPEA | DCM, THF | Inexpensive | Insoluble DCU byproduct |
| HATU | None | DIPEA | DMF, NMP | High reactivity, low racemization | Guanidinylation (with excess) |
| HBTU | None | DIPEA | DMF, NMP | Good reactivity | Guanidinylation (with excess) |
| PyBOP | None | DIPEA | DMF, DCM | Good for hindered couplings | Phosphonium byproducts |
Section 5: Frequently Asked Questions (FAQs)
-
Q1: How can I monitor the progress of my reaction?
-
A1: Thin-layer chromatography (TLC) is a quick and effective method. Use a suitable eluent system (e.g., ethyl acetate/hexanes) and visualize the spots under UV light. The isoxazole ring is a good chromophore. Staining with potassium permanganate can also be effective. For more quantitative analysis, liquid chromatography-mass spectrometry (LC-MS) is ideal.
-
-
Q2: My product is difficult to purify. What are some common impurities and how can I remove them?
-
A2: Common impurities include unreacted starting materials, coupling reagent byproducts (e.g., DCU, HOBt), and side products as discussed above.
-
DCU (from DCC): Mostly insoluble in many organic solvents and can be removed by filtration.
-
HOBt/HOAt and uronium/phosphonium byproducts: These are generally polar and can be removed by aqueous workup (washes with dilute acid and base).
-
Unreacted Carboxylic Acid: Can be removed by washing the organic layer with a mild base like saturated sodium bicarbonate solution.
-
Unreacted Amine: Can be removed by washing with a dilute acid like 5% citric acid or 1M HCl.
-
If these impurities persist, column chromatography on silica gel is usually effective.
-
-
-
Q3: Can I store this compound in solution?
-
A3: It is best to store the solid material in a cool, dry place. If you need to make a stock solution, use an anhydrous aprotic solvent like DMF or DMSO and store it under an inert atmosphere (argon or nitrogen) at low temperature (-20 °C) to minimize potential degradation. Avoid prolonged storage in protic solvents or in the presence of moisture.
-
-
Q4: Is the 3-methoxy group on the isoxazole ring stable to acidic and basic conditions?
-
A4: The isoxazole ring itself is susceptible to cleavage under strong basic conditions, especially with heat.[1] While the methoxy group is generally stable, harsh acidic conditions could potentially lead to ether cleavage to form the corresponding 3-hydroxyisoxazole. It is therefore advisable to use mild reaction conditions whenever possible and to avoid prolonged exposure to strong acids or bases.
-
References
- 1. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Steglich Esterification [organic-chemistry.org]
- 4. grokipedia.com [grokipedia.com]
- 5. Steglich esterification - Wikipedia [en.wikipedia.org]
- 6. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
Technical Support Center: Recrystallization of 3-Methoxyisoxazole-5-carboxylic Acid
This guide provides in-depth technical support for the purification of 3-methoxyisoxazole-5-carboxylic acid via recrystallization. It is designed for researchers, medicinal chemists, and process development professionals who require high-purity material for their work. This document offers a combination of foundational principles, step-by-step protocols, and robust troubleshooting advice to navigate common challenges encountered during crystallization.
Physicochemical Properties Overview
Understanding the fundamental properties of this compound is the first step in developing a successful purification strategy. While experimental data for this specific molecule is not widely published, we can infer its likely behavior from its structural analogs, such as 3-methylisoxazole-5-carboxylic acid and 3-hydroxyisoxazole-5-carboxylic acid. The presence of a carboxylic acid, an ether, and a heterocyclic aromatic ring system suggests a polar molecule capable of hydrogen bonding.
Table 1: Properties of this compound and Related Analogs
| Property | This compound (Target) | 3-Methylisoxazole-5-carboxylic Acid (Analog) |
| Molecular Formula | C₅H₅NO₄ | C₅H₅NO₃[1][2][3] |
| Molecular Weight | 143.10 g/mol | 127.10 g/mol [1][2][3] |
| Appearance | Expected to be a white to off-white solid | White solid[4] |
| Melting Point (mp) | Not widely reported; requires experimental determination. | Isomer dependent: 106-110 °C[5] |
| CAS Number | Not readily available. Precursor (3-hydroxy) is 13626-60-3[6]. | 4857-42-5[1][3][7][8] |
| General Solubility | Expected to be soluble in polar organic solvents (e.g., alcohols, ethyl acetate, acetone) and aqueous base. Limited solubility in nonpolar solvents (e.g., hexanes). | Soluble in various organic solvents[9]. |
Note: Data for the methyl analog is provided for guidance. The methoxy group may alter properties such as melting point and solubility.
Frequently Asked Questions (FAQs)
Q1: What is the best starting solvent for the recrystallization of this compound?
A1: The ideal recrystallization solvent is one in which the compound is highly soluble at elevated temperatures but sparingly soluble at low temperatures. Given the polar nature of the isoxazole, methoxy, and carboxylic acid groups, polar protic solvents are excellent starting points.
-
Primary Recommendation: Ethanol or Methanol. Several isoxazole derivatives show good recrystallization behavior in ethanol.
-
Secondary Recommendation: Ethyl acetate or Acetone. These are good for moderately polar compounds.
-
Mixed Solvent System: An Ethanol/Water or Acetone/Water mixture can be highly effective. This approach is useful if the compound is too soluble in the pure organic solvent even when cold, or not soluble enough when hot. You would dissolve the compound in the minimum amount of hot ethanol (the "good" solvent) and then slowly add hot water (the "poor" solvent) until the solution becomes faintly cloudy (the saturation point). A small addition of hot ethanol should clarify it before cooling.
Q2: How can I determine the optimal solvent without wasting a large amount of material?
A2: Always perform small-scale solubility tests in test tubes before committing your entire batch.[10]
-
Place ~20-30 mg of your crude solid into a small test tube.
-
Add a potential solvent dropwise at room temperature, vortexing after each addition. Note the solubility in the cold solvent. An ideal solvent will show low solubility.
-
If the solid does not dissolve, gently heat the mixture to the solvent's boiling point.
-
If the solid dissolves completely, it is a potential candidate. Allow it to cool slowly to room temperature, then place it in an ice bath.
-
Observe the quality and quantity of the crystals that form. Abundant, well-formed crystals indicate a good solvent choice.
Q3: How can I assess the purity of my recrystallized product?
A3: Purity assessment is a critical self-validating step.
-
Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2 °C). Impurities tend to depress and broaden the melting point range. Compare your experimental value to any available literature data.
-
Thin-Layer Chromatography (TLC): Spot your crude material and the recrystallized product on the same TLC plate. A pure product should ideally show a single spot, whereas the crude material may show multiple spots.
-
Spectroscopic Methods: For definitive purity assessment, techniques like ¹H NMR, ¹³C NMR, and LC-MS can be used to identify and quantify any remaining impurities.
Troubleshooting Guide
Q4: My compound "oiled out" as a liquid instead of forming solid crystals. What should I do?
A4: "Oiling out" occurs when the solid melts or the solution becomes supersaturated at a temperature above the compound's melting point in that specific solvent system. It can also happen if the solution cools too quickly or if significant impurities are present.
-
Immediate Action: Reheat the solution until the oil redissolves completely.
-
Solution 1 (Add More Solvent): Add a small amount (1-5% of total volume) of the hot "good" solvent to decrease the saturation level slightly. This ensures the saturation point is reached at a lower temperature.
-
Solution 2 (Cool Slower): Allow the flask to cool much more slowly. Insulate the flask with glass wool or paper towels and let it stand undisturbed at room temperature before moving it to an ice bath. Slow cooling is crucial for proper crystal lattice formation.
-
Solution 3 (Change Solvent): If the problem persists, the chosen solvent is likely unsuitable. Try a solvent with a lower boiling point or switch to a different mixed-solvent system.
Q5: Crystal formation is very slow or not happening at all. How can I induce crystallization?
A5: This is a common issue resulting from a supersaturated but stable solution. Nucleation sites are needed to initiate crystal growth.
-
Scratching Method: Gently scratch the inside surface of the flask at the air-liquid interface with a glass stirring rod. The microscopic scratches on the glass provide nucleation sites for crystal formation.
-
Seeding Method: If you have a small crystal of the pure compound (a "seed crystal"), add it to the cooled solution. The seed crystal acts as a template for other molecules to crystallize upon.
-
Reduce Volume: You may have used too much solvent. Gently heat the solution and evaporate some of the solvent to increase the concentration, then attempt to cool again.
-
Deep Cooling: If crystals still do not form, try placing the sealed flask in a freezer for a longer period.
Q6: My final yield is very low. What are the likely causes and how can I improve it?
A6: Low yield is often a trade-off for high purity, but can be optimized.
-
Excess Solvent: Using too much solvent is the most common cause. The compound remains in the "mother liquor" (the solution after filtering). Try to recover the product by evaporating the solvent from the filtrate and re-crystallizing from a smaller volume.
-
Premature Crystallization: The compound may have crystallized in the filter funnel during hot filtration. Ensure your funnel and receiving flask are pre-heated to prevent this.
-
Incomplete Cooling: Ensure the solution is thoroughly chilled in an ice-water bath for at least 15-20 minutes before filtration to maximize precipitation.
-
Washing with Warm Solvent: When washing the collected crystals, always use a minimal amount of ice-cold solvent to avoid redissolving your product.
Q7: The recrystallized product is still colored. How can I remove colored impurities?
A7: Colored impurities are often large, polar molecules with extended conjugation.
-
Activated Charcoal (Norit/Decolorizing Carbon): Add a very small amount of activated charcoal (1-2% of the solute's weight) to the cool solution before heating. The colored impurities adsorb onto the surface of the carbon particles. Heat the solution to boiling, and then perform a hot gravity filtration to remove the charcoal before allowing the solution to cool and crystallize.
-
Caution: Using too much charcoal can adsorb your desired product, reducing your yield. Never add charcoal to a hot or boiling solution, as it can cause violent bumping.
Detailed Experimental Protocol: Recrystallization from an Ethanol/Water System
This protocol assumes the use of a mixed solvent system, which is often effective for polar carboxylic acids.
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in a suitably sized Erlenmeyer flask. Add a magnetic stir bar. Place the flask on a stirrer/hotplate and add the minimum amount of ethanol required to dissolve the solid at a near-boiling temperature. Add the solvent in small portions, allowing the solution to return to a gentle boil between additions.
-
(Optional) Decolorization: If the solution is colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat the mixture to a gentle boil for 2-5 minutes.
-
Hot Gravity Filtration: If charcoal was used or if insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel (with fluted filter paper) and a clean receiving Erlenmeyer flask by placing them over a beaker of boiling solvent (e.g., ethanol). Pour the hot solution through the fluted filter paper quickly to remove the insoluble impurities or charcoal.
-
Saturation: Re-heat the clear filtrate to boiling. Add hot water dropwise while stirring until a persistent cloudiness appears. This is the point of saturation.
-
Clarification: Add a few drops of hot ethanol to the cloudy solution until it becomes clear again. This ensures you are just below the saturation point.
-
Cooling & Crystallization: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Then, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals in the funnel with a very small amount of ice-cold ethanol/water mixture (use the same ratio as your final solvent mixture) to rinse away any remaining soluble impurities.
-
Drying: Allow the crystals to dry on the filter under vacuum for several minutes. Then, transfer the solid to a watch glass and allow it to air-dry completely. For final drying, a vacuum oven at a temperature well below the compound's melting point can be used.
References
- 1. 4857-42-5 CAS MSDS (3-METHYLISOXAZOLE-5-CARBOXYLIC ACID) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 3-Methyl-5-isoxazolecarboxylic acid | C5H5NO3 | CID 76947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-Methylisoxazole-5-carboxylic acid, 97% | Fisher Scientific [fishersci.ca]
- 4. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 5. 5-甲基异噁唑-3-甲酸 | Sigma-Aldrich [sigmaaldrich.com]
- 6. 13626-60-3|3-Hydroxyisoxazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [chemicalbook.com]
- 8. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [amp.chemicalbook.com]
- 9. Buy 5-Methylisoxazole-3-carboxylic acid | 3405-77-4 [smolecule.com]
- 10. 3-Methylisoxazole-5-carboxylic acid, 97% 1 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
Technical Support Center: Synthesis of 3-Methoxyisoxazole-5-carboxylic Acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 3-methoxyisoxazole-5-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic building block. Here, we provide in-depth, field-proven insights, troubleshooting guides, and validated protocols to enhance the purity, yield, and reproducibility of your experiments.
Overview of the Primary Synthetic Challenge
The most prevalent and scalable synthetic route to this compound involves the saponification (base-mediated hydrolysis) of its corresponding alkyl ester, typically the methyl or ethyl ester. While seemingly straightforward, this final step is often the primary source of impurities that can complicate purification and impact downstream applications. The stability of the isoxazole ring and the reactivity of the target molecule under hydrolytic conditions present unique challenges.
This guide focuses on identifying and mitigating the formation of common impurities during this critical hydrolysis step.
Synthetic Workflow Overview
The general process involves converting the precursor ester to the desired carboxylic acid. Understanding this flow is key to pinpointing where issues can arise.
Validation & Comparative
A Comparative Analysis for the Bench Chemist: 3-Methoxyisoxazole-5-carboxylic Acid vs. 3-Methylisoxazole-5-carboxylic Acid
For the attention of researchers, scientists, and professionals in drug development, this guide provides a detailed comparative analysis of 3-methoxyisoxazole-5-carboxylic acid and 3-methylisoxazole-5-carboxylic acid. This document delves into their synthesis, physicochemical properties, and biological potential, supported by available data to inform experimental design and compound selection.
The isoxazole scaffold is a cornerstone in medicinal chemistry, valued for its presence in numerous biologically active compounds.[1][2][3] The substitution pattern on the isoxazole ring plays a critical role in modulating the physicochemical and pharmacological properties of the resulting molecules.[2] This guide focuses on two closely related analogues: this compound and 3-methylisoxazole-5-carboxylic acid. The core structural difference lies in the substituent at the 3-position—an electron-donating methoxy group versus a lipophilic methyl group. This seemingly subtle variation can significantly influence acidity, solubility, metabolic stability, and receptor interactions, thereby altering the compound's overall suitability as a drug candidate or a chemical probe.
Molecular Structures and Key Physicochemical Properties
The foundational difference between these two molecules is the nature of the C3 substituent. The methoxy group in this compound can act as a hydrogen bond acceptor and introduces a degree of polarity. In contrast, the methyl group in 3-methylisoxazole-5-carboxylic acid is non-polar and increases the molecule's lipophilicity.
| Property | This compound | 3-Methylisoxazole-5-carboxylic Acid |
| Molecular Formula | C₅H₅NO₄ | C₅H₅NO₃ |
| Molecular Weight | 143.09 g/mol | 127.10 g/mol |
| Melting Point | Not available | 210-211 °C[4] |
| Predicted pKa | Not available | 2.36 ± 0.10[4] |
| Predicted LogP | Not available | Not available |
| Aqueous Solubility | Not available | Not available |
Note: The lack of extensive experimental data for this compound in public databases highlights a knowledge gap for this particular analogue.
Comparative Synthesis Strategies
The synthetic routes to these two compounds, while both culminating in the isoxazole-5-carboxylic acid moiety, originate from different precursors and employ distinct chemical transformations, reflecting the influence of the C3 substituent.
Synthesis of this compound
The synthesis of this compound can be approached through the methylation of a 3-hydroxyisoxazole precursor, followed by the hydrolysis of the corresponding ester. A key intermediate, methyl 3-methoxyisoxazole-5-carboxylate, can be prepared from methyl 3-hydroxyisoxazole-5-carboxylate.[5] The final step is a standard ester hydrolysis.[6][7]
References
- 1. ijpca.org [ijpca.org]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [amp.chemicalbook.com]
- 5. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 7. chem.libretexts.org [chem.libretexts.org]
A Multi-Modal Spectroscopic Guide to the Structural Confirmation of 3-methoxyisoxazole-5-carboxylic acid
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides an in-depth, multi-technique spectroscopic workflow for the unequivocal structural confirmation of 3-methoxyisoxazole-5-carboxylic acid. Moving beyond a simple recitation of data, we explore the causality behind our analytical choices, demonstrating how orthogonal techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—are synergistically employed to create a self-validating system of structural proof. We will compare the expected spectral data against its key isomer, 5-methoxyisoxazole-3-carboxylic acid, to highlight the discriminatory power of these methods.
The Analytical Challenge: Structure & Isomerism
The synthesis of substituted isoxazoles, a scaffold of significant interest in medicinal chemistry, often presents the potential for isomeric products.[1][2] For this compound (Molecular Formula: C₅H₅NO₄, Molecular Weight: 143.09 g/mol ), the primary analytical challenge is to definitively confirm the substitution pattern and distinguish it from its constitutional isomer, 5-methoxyisoxazole-3-carboxylic acid. While both molecules share the same mass and elemental composition, their distinct connectivity gives rise to unique spectroscopic fingerprints.
This guide establishes a logical workflow to deconstruct the molecule's structure piece by piece, using a suite of spectroscopic techniques.
Caption: Figure 1: Overall Analytical Workflow.
Mass Spectrometry: The First Checkpoint
Expertise & Rationale: Mass spectrometry is the first logical step. It provides the molecular weight (MW) of the compound, offering immediate confirmation of the elemental formula. For a small, acidic molecule, Liquid Chromatography-Mass Spectrometry (LC-MS) with electrospray ionization (ESI) is the method of choice, as it is well-suited for analyzing polar, ionizable compounds.[3][4] We will operate in negative ion mode to deprotonate the carboxylic acid, expecting to observe the [M-H]⁻ ion.
Experimental Protocol: LC-MS
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol. Dilute to a final concentration of 10 µg/mL with the initial mobile phase composition.
-
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
-
MS Conditions (ESI Negative Mode):
-
Ionization Mode: ESI⁻.
-
Scan Range: m/z 50-500.
-
Capillary Voltage: -3.5 kV.
-
Source Temperature: 150 °C.
-
Expected Data & Interpretation
| Ion Species | Calculated m/z | Expected Observed m/z | Interpretation |
| [M-H]⁻ | 142.0140 | ~142.01 | Confirms the molecular formula C₅H₅NO₄. |
| [M+Na-2H]⁻ | 163.9960 | ~164.00 | Possible sodium adduct. |
The observation of a high-resolution mass peak at m/z 142.0140 provides strong evidence for the elemental composition C₅H₄NO₄⁻, corresponding to the deprotonated target molecule. This result confirms that the correct atoms are present but does not differentiate between isomers.
Infrared (IR) Spectroscopy: Functional Group Identification
Expertise & Rationale: Fourier-Transform Infrared (FT-IR) spectroscopy is an indispensable, non-destructive technique for identifying the functional groups present in a molecule. For our target, we expect to see characteristic absorptions for the carboxylic acid (both O-H and C=O stretches), the C-O bonds of the methoxy and ester functionalities, and the C=N bond of the isoxazole ring.[5][6] The O-H stretch of a carboxylic acid is particularly diagnostic, appearing as a very broad band due to hydrogen bonding.[7][8][9]
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal.
-
Data Acquisition:
-
Instrument: FT-IR spectrometer with an ATR accessory.
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16 scans for a high signal-to-noise ratio.
-
-
Processing: Perform a background scan of the clean ATR crystal before analyzing the sample. The instrument software will automatically generate the transmittance or absorbance spectrum.
Expected Data & Interpretation
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Structural Moiety Confirmed |
| 3300-2500 | Strong, Very Broad | O-H stretch | Carboxylic Acid |
| ~1725-1700 | Strong, Sharp | C=O stretch | Carboxylic Acid (conjugated) |
| ~1600 & ~1450 | Medium | C=N & C=C stretch | Isoxazole Ring |
| ~1300-1200 | Strong | C-O stretch | Carboxylic Acid & Methoxy |
| ~1100-1000 | Strong | C-O stretch | Methoxy Ether |
The IR spectrum provides a rapid and robust confirmation of the key functional groups. The presence of the extremely broad O-H band and the strong carbonyl peak are definitive evidence for the carboxylic acid. This data, combined with the MS results, builds a strong case for the proposed structure. However, the isomer, 5-methoxyisoxazole-3-carboxylic acid, would present a nearly identical IR spectrum. To differentiate them, we must turn to NMR.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Proof
Expertise & Rationale: NMR spectroscopy is the most powerful tool for elucidating the precise atomic connectivity of an organic molecule. By analyzing the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR), we can piece together the molecular puzzle. The key to differentiating our target from its isomer lies in the chemical shift of the lone proton on the isoxazole ring (H4). The electronic environment, and thus the chemical shift, of this proton is highly sensitive to the nature of the substituents at positions 3 and 5.[10][11]
Caption: Figure 2: Structure of this compound.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve ~10-15 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Data Acquisition:
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Experiments: Standard ¹H, ¹³C{¹H} (proton-decoupled), and optionally 2D experiments like HSQC and HMBC for unequivocal assignment.
-
¹H Parameters: Spectral width of 12 ppm, 16 scans, relaxation delay of 2 s.
-
¹³C Parameters: Spectral width of 220 ppm, 512 scans, relaxation delay of 2 s.
-
-
Processing: Fourier transform the raw data, phase correct, and calibrate the spectrum using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).
Expected Data & Interpretation: A Comparative Analysis
The comparative analysis of the expected NMR data is where the structural assignment becomes definitive. The electron-donating methoxy group and the electron-withdrawing carboxylic acid group exert different electronic effects on the isoxazole ring.
Table 3: Comparative ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton | Expected Shift (ppm) for 3-methoxy-5-COOH | Expected Shift (ppm) for 5-methoxy-3-COOH | Multiplicity | Integration | Assignment Rationale |
| COOH | ~13.5 | ~13.5 | Broad Singlet | 1H | Exchangeable acidic proton. |
| H4 | ~6.8 - 7.2 | ~6.4 - 6.7 | Singlet | 1H | Key Differentiator: H4 is more deshielded by the adjacent C5-COOH group. In the isomer, it's less deshielded by the C3-COOH.[10][11] |
| OCH₃ | ~4.1 | ~4.2 | Singlet | 3H | Typical methoxy group protons. |
Table 4: Comparative ¹³C NMR Data (101 MHz, DMSO-d₆)
| Carbon | Expected Shift (ppm) for 3-methoxy-5-COOH | Expected Shift (ppm) for 5-methoxy-3-COOH | Assignment Rationale |
| C=O | ~160 | ~162 | Carboxylic acid carbonyl. |
| C3 | ~164 | ~158 | Key Differentiator: C3 is directly attached to the electron-donating -OCH₃ group, shifting it downfield. |
| C5 | ~157 | ~170 | Key Differentiator: C5 is directly attached to the electron-donating -OCH₃ group in the isomer, shifting it significantly downfield. |
| C4 | ~105 | ~103 | Shielded carbon adjacent to two heteroatoms. |
| OCH₃ | ~58 | ~59 | Methoxy carbon. |
Note: Specific chemical shifts are estimates based on published data for similar isoxazole structures and substituent effects.[12][13][14]
The NMR data provides an unambiguous solution. The chemical shift of the H4 proton and the C3/C5 carbons are highly diagnostic. For our target molecule, this compound, we confidently predict a ¹H signal for H4 around 6.8-7.2 ppm and ¹³C signals for C3 and C5 around 164 ppm and 157 ppm, respectively. This unique combination of shifts serves as the final, definitive fingerprint.
Conclusion: A Self-Validating Triad
The structural elucidation of this compound is a clear demonstration of the power of a multi-modal spectroscopic approach.
-
Mass Spectrometry confirmed the correct elemental formula.
-
Infrared Spectroscopy verified the presence of all required functional groups.
-
NMR Spectroscopy provided the definitive atomic connectivity and, crucially, allowed for unambiguous differentiation from its primary isomer.
Each technique provides a piece of the puzzle, and together they form an orthogonal and self-validating dataset. This rigorous workflow ensures the highest level of scientific integrity and provides absolute confidence in the final structural assignment, a critical requirement for researchers in synthetic chemistry and drug development.
References
- 1. Molecular Docking Studies, Synthesis of Novel Isoxazole Derivatives from 3-Methoxy Substituted Chalcone and Evaluation of their Anti-Inflammatory Activity – Oriental Journal of Chemistry [orientjchem.org]
- 2. Synthesis, Biological Evaluation and QSAR Studies of Newer Isoxazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. acgpubs.org [acgpubs.org]
- 6. researchgate.net [researchgate.net]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. echemi.com [echemi.com]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. Fluorescent Probes from Aromatic Polycyclic Nitrile Oxides: Isoxazoles versus Dihydro‐1λ3,3,2λ4‐Oxazaborinines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Isoxazole(288-14-2) 13C NMR [m.chemicalbook.com]
- 14. Methyl 4-amino-3-methoxyisoxazole-5-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
A Guide to the Orthogonal Validation of Synthesized 3-Methoxyisoxazole-5-carboxylic Acid
For professionals in drug discovery and development, the purity of a synthetic building block is not merely a quality metric; it is the foundation upon which the safety and efficacy of a final active pharmaceutical ingredient (API) are built. 3-Methoxyisoxazole-5-carboxylic acid, a key heterocyclic intermediate, is no exception. Impurities, even in trace amounts, can lead to downstream reaction failures, introduce toxicological risks, or compromise the stability of the final compound.
This guide provides an in-depth comparison of analytical methodologies for validating the purity of synthesized this compound. We will move beyond simple pass/fail criteria, focusing instead on an orthogonal, self-validating approach that combines multiple analytical techniques to build a comprehensive and trustworthy purity profile. We will explore the causality behind experimental choices and provide actionable protocols grounded in established scientific principles.
The Synthetic Context: Anticipating Potential Impurities
A robust validation strategy begins with understanding the synthetic route and its potential pitfalls. A common and efficient method for synthesizing isoxazole carboxylic acids is the hydrolysis of the corresponding ester.[1][2] This informs our analytical approach, as the most probable impurities are process-related.
Caption: Synthetic route and primary impurity sources.
The primary impurities we must screen for include:
-
Unhydrolyzed Starting Material: The methyl or ethyl ester precursor is a common impurity resulting from incomplete hydrolysis. Being less polar than the target carboxylic acid, it is typically distinguishable by chromatography.[3]
-
Degradation Products: Isoxazole carboxylic acids can undergo decarboxylation, particularly if exposed to excessive heat, yielding 3-methoxyisoxazole.[3]
-
Residual Reagents and Solvents: Inorganic salts from the workup and residual solvents must be identified and quantified.
Orthogonal Validation: A Multi-Technique Approach
Relying on a single analytical method is insufficient for a definitive purity assessment. An impurity might co-elute with the main peak in chromatography or be invisible to a specific detector. An orthogonal approach, using techniques with different separation and detection principles, provides a robust, self-validating system.
Caption: Orthogonal workflow for purity validation.
Method Comparison and Data Interpretation
Here, we compare the expected results for a crude, unpurified batch versus a final, high-purity batch of this compound using our orthogonal workflow.
High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates compounds based on their differential partitioning between a stationary phase (e.g., C18) and a liquid mobile phase. A UV detector quantifies the compounds as they elute. This is the gold standard for determining the percentage purity of the main component and quantifying impurities.
Causality: A reverse-phase method is chosen due to the polar nature of the carboxylic acid. An acidic mobile phase modifier (e.g., formic or phosphoric acid) is crucial to suppress the ionization of the carboxyl group, ensuring a sharp, symmetrical peak shape for accurate quantification.[3][4]
Data Summary:
| Parameter | Batch A (Crude Product) | Batch B (Purified Product) | Analysis |
| Retention Time (Main Peak) | 4.52 min | 4.51 min | Consistent retention time confirms identity under identical conditions. |
| Purity by Area % | 89.5% | 99.2% | Demonstrates successful purification. |
| Impurity 1 (Ester) | 8.2% (at ~6.8 min) | 0.08% | The less polar ester has a longer retention time. Its significant reduction is a key metric. |
| Impurity 2 (Unknown) | 1.1% (at ~3.1 min) | Not Detected | An unknown polar impurity was successfully removed. |
| Peak Shape | Tailing factor: 1.5 | Tailing factor: 1.1 | Improved peak shape in the purified batch allows for more accurate integration. |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: ¹H and ¹³C NMR spectroscopy provide unambiguous structural confirmation. Every unique proton and carbon atom in the molecule gives a distinct signal, and their chemical shifts, integrations, and coupling patterns serve as a molecular fingerprint.[5][6][7]
Causality: While HPLC quantifies purity, NMR confirms that the main peak is the correct molecule. It is exceptionally powerful for identifying structurally similar impurities that may not be resolved by HPLC. For instance, the presence of the starting ester would be immediately obvious from the appearance of a methoxy ester singlet (~3.9 ppm) in the ¹H NMR spectrum, which is absent in the final acid.
Data Summary:
| Spectrum | Batch A (Crude Product) | Batch B (Purified Product) | Analysis |
| ¹H NMR | All expected product peaks present. Additional singlet observed at 3.9 ppm, integrating to ~8% relative to the isoxazole methoxy group. | All expected product peaks are sharp and well-resolved. No extraneous peaks observed. | The peak at 3.9 ppm in Batch A corresponds to the unhydrolyzed methyl ester, confirming the HPLC finding. Its absence in Batch B confirms its removal. |
| ¹³C NMR | Expected product peaks present, plus a weak signal around 162 ppm (ester carbonyl). | 5 distinct carbon signals matching the theoretical structure. | Confirms the carbon backbone of the target molecule and the absence of carbon-containing impurities in the final product. |
| Solvent | DMSO-d₆ | DMSO-d₆ | DMSO-d₆ is an excellent solvent for carboxylic acids and allows for the observation of the exchangeable acidic proton. |
Mass Spectrometry (MS)
Principle: Coupled with LC (LC-MS), mass spectrometry measures the mass-to-charge ratio (m/z) of molecules. It provides definitive confirmation of the molecular weight of the main HPLC peak and can help identify unknown impurities.
Causality: Electrospray Ionization (ESI) in negative mode is ideal for this analysis, as the carboxylic acid readily deprotonates to form a [M-H]⁻ ion. This provides an unambiguous mass confirmation of the target compound.
Data Summary:
| Parameter | Batch A (Crude Product) | Batch B (Purified Product) | Analysis |
| Target MW | 143.10 g/mol | 143.10 g/mol | Theoretical molecular weight. |
| [M-H]⁻ (Main Peak) | Found: 142.02 | Found: 142.02 | Confirms the molecular weight of the main component in both batches. |
| [M+H]⁺ (Impurity 1) | Found: 158.04 | Not Detected | The mass of the impurity peak at 6.8 min corresponds to the protonated methyl ester (MW 157.12), confirming its identity. |
Melting Point
Principle: The melting point is a fundamental physical property. Pure crystalline solids exhibit a sharp melting point range (typically <1°C), whereas impure substances melt over a broader range and at a lower temperature.[3]
Causality: This bulk analysis technique is an excellent, low-cost indicator of overall purity. A sharp melting point suggests the absence of significant amounts of impurities that can disrupt the crystal lattice.
Data Summary:
| Parameter | Batch A (Crude Product) | Batch B (Purified Product) | Analysis |
| Melting Range | 155-160 °C | 163-164 °C | The broad melting range of Batch A is indicative of significant impurities. The sharp range of Batch B is consistent with a highly pure compound. |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Method
-
System Preparation:
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detector: UV at 254 nm.
-
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: Linear gradient from 5% to 95% B
-
10-12 min: Hold at 95% B
-
12-12.5 min: Return to 5% B
-
12.5-15 min: Re-equilibration at 5% B
-
-
Sample Preparation:
-
Accurately weigh ~1 mg of the synthesized acid.
-
Dissolve in 1 mL of a 50:50 Acetonitrile/Water diluent to create a 1 mg/mL stock solution.
-
Further dilute 100 µL of the stock solution into 900 µL of diluent for a final concentration of 0.1 mg/mL.
-
Inject 5 µL onto the column.
-
Protocol 2: NMR Sample Preparation
-
Sample Preparation:
-
Weigh 5-10 mg of the sample directly into a clean, dry NMR tube.
-
Add ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication may be used if necessary.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Acquire a ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C, a longer acquisition time with more scans will be required.
-
Conclusion
Validating the purity of this compound requires more than a single HPLC chromatogram. A robust and trustworthy assessment is achieved by implementing an orthogonal strategy. By combining the quantitative power of HPLC , the structural verification of NMR , the mass confirmation of MS , and the bulk purity indication of melting point analysis , a comprehensive and scientifically sound purity profile can be established. This multi-faceted approach ensures that the material proceeding to the next stage of drug development is of the requisite quality, mitigating risks and ensuring reproducibility.
References
- 1. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID synthesis - chemicalbook [chemicalbook.com]
- 2. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Methyl 5-methylisoxazole-3-carboxylate | SIELC Technologies [sielc.com]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. repozytorium.ur.edu.pl [repozytorium.ur.edu.pl]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 3-Methoxy vs. 3-Hydroxyisoxazole-5-carboxylic Acid
Introduction
The isoxazole ring is a cornerstone five-membered heterocycle in medicinal chemistry and drug development, prized for its unique balance of aromatic stability and controlled reactivity.[1][2] This scaffold is present in numerous pharmacologically active compounds, including antibiotics and anti-inflammatory drugs.[3] When functionalized, subtle changes to the isoxazole core can profoundly impact a molecule's chemical behavior and biological activity.
This guide provides an in-depth technical comparison of two closely related isoxazole derivatives: 3-hydroxyisoxazole-5-carboxylic acid and 3-methoxyisoxazole-5-carboxylic acid . We will dissect how the seemingly minor difference between a hydroxyl (-OH) and a methoxy (-OCH₃) group at the 3-position dictates the reactivity of the entire molecule—from the isoxazole ring's stability to the reactivity of the carboxylic acid and the potential for further derivatization. This analysis is grounded in fundamental electronic principles and supported by established experimental observations.
Pillar 1: The Electronic Tug-of-War: -OH vs. -OCH₃
The reactivity of these molecules is fundamentally governed by the electronic nature of the 3-position substituent. Both the hydroxyl and methoxy groups exhibit a dual electronic effect: they withdraw electron density through the sigma bond network via the inductive effect (-I) due to oxygen's high electronegativity, and they donate electron density into the aromatic ring through their lone pairs via the resonance effect (+M) .[4][5]
The key difference lies in the strength of these competing effects.
-
Hydroxyl Group (-OH): The hydroxyl group is a powerful resonance donor. Its lone pairs are readily available for delocalization into the isoxazole ring.
-
Methoxy Group (-OCH₃): While also a resonance donor, the effect is slightly diminished compared to the hydroxyl group. This is often attributed to hyperconjugation between the oxygen lone pair and the C-H bonds of the methyl group, which slightly reduces the electron-donating efficiency into the aromatic system.[6][7]
Consequently, the hydroxyl group is a stronger net electron-donating group than the methoxy group when attached to an aromatic system.[4] This primary electronic difference is the root cause of the divergent reactivity profiles discussed below.
Caption: Electronic effects of -OH vs. -OCH₃ substituents.
Pillar 2: Comparative Reactivity Analysis
The differing electronic environments created by the -OH and -OCH₃ groups lead to predictable and experimentally verifiable differences in reactivity at three key locations: the isoxazole ring, the C5-carboxylic acid, and the C3-substituent itself.
Reactivity of the Isoxazole Ring
The isoxazole ring is generally stable but can be susceptible to nucleophilic attack and ring-opening, particularly under basic conditions which can cleave the weak N-O bond.[1][8]
-
3-Hydroxyisoxazole: The powerful electron-donating -OH group increases the electron density of the isoxazole ring. This heightened electron density provides a degree of "electronic shielding," making the ring less susceptible to attack by nucleophiles and thus more stable towards base-catalyzed ring opening.
-
3-Methoxyisoxazole: With a comparatively weaker electron-donating group, the isoxazole ring is less electron-rich. This makes it more susceptible to nucleophilic attack and subsequent ring cleavage compared to its hydroxyl counterpart.
Regarding electrophilic aromatic substitution (SEAr), which is generally difficult for isoxazoles[2], the stronger activating nature of the -OH group would render the 4-position of 3-hydroxyisoxazole significantly more reactive towards electrophiles than the same position on the 3-methoxy derivative.
Reactivity of the C5-Carboxylic Acid
The carboxylic acid moiety undergoes standard transformations such as esterification, amidation, and decarboxylation.[9][10] The efficiency of these reactions is directly tied to the acidity (pKa) of the proton and the electrophilicity of the carboxyl carbon.
-
Acidity: The acidity of the carboxylic acid is influenced by the stability of its conjugate base (the carboxylate). The stronger electron-donating -OH group destabilizes the negative charge of the carboxylate anion more than the -OCH₃ group does. Therefore:
-
3-Hydroxyisoxazole-5-carboxylic acid is less acidic (higher pKa).
-
This compound is more acidic (lower pKa).
-
-
Esterification and Amidation: These reactions involve nucleophilic attack on the carboxyl carbon. A more acidic carboxylic acid has a more electron-deficient (more electrophilic) carboxyl carbon. Consequently, This compound will undergo esterification and amidation reactions more readily than the 3-hydroxy derivative.
-
Decarboxylation: While thermal decarboxylation is possible, the relative rates are complex. The stability of the carbanionic intermediate formed at C-5 after CO₂ loss would be the determining factor. The less electron-rich ring of the 3-methoxy derivative might offer slightly better stabilization for this intermediate.
Reactivity at the C3-Substituent
This is where the two molecules diverge most dramatically.
-
3-Hydroxyisoxazole: The hydroxyl group is a highly versatile functional handle.
-
Acidity and Nucleophilicity: It possesses an acidic proton. Deprotonation with a base generates a potent oxygen nucleophile.
-
O-Alkylation/Acylation: This nucleophilic oxygen can readily react with a wide range of electrophiles, such as alkyl halides or acyl chlorides, allowing for extensive derivatization at the C3 position.[11]
-
Tautomerism: It exists in tautomeric equilibrium with its keto form, 3(2H)-isoxazolone, which opens up alternative reaction pathways.[12]
-
-
3-Methoxyisoxazole: The methoxy group is a chemically robust ether.
-
Inertness: It is generally unreactive under mild acidic, basic, or redox conditions.
-
Cleavage: While demethylation to reveal the hydroxyl group is possible, it requires harsh reagents like boron tribromide (BBr₃) or strong acid (HBr), limiting its synthetic utility in complex molecules.
-
Caption: Comparative reactivity pathways for the two molecules.
Pillar 3: Data Summary & Experimental Protocols
The following table summarizes the key differences in reactivity discussed above.
| Feature | 3-Hydroxyisoxazole-5-carboxylic acid | This compound | Rationale |
| Ring Electron Density | Higher | Lower | -OH is a stronger resonance donor than -OCH₃.[4][6] |
| Ring Stability vs. Nucleophiles | More Stable | Less Stable | Higher electron density repels nucleophiles. |
| Reactivity in SEAr | More Reactive | Less Reactive | Stronger ring activation by the -OH group. |
| Carboxylic Acid pKa | Higher (Less Acidic) | Lower (More Acidic) | Stronger electron donation from -OH destabilizes the carboxylate anion. |
| Esterification/Amidation Rate | Slower | Faster | A more acidic COOH corresponds to a more electrophilic carbon. |
| Reactivity at C3 Position | Highly Reactive (Acidic, Nucleophilic) | Generally Inert | Presence of a versatile hydroxyl group versus a stable ether. |
Experimental Protocol 1: O-Alkylation of Methyl 3-hydroxyisoxazole-5-carboxylate
This protocol demonstrates a key reaction that is only possible for the 3-hydroxy derivative, highlighting its utility as a synthetic intermediate. The carboxylic acid is protected as a methyl ester to prevent unwanted side reactions.
Caption: Workflow for O-alkylation of the 3-hydroxyisoxazole derivative.
Methodology:
-
Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (N₂ or Argon), add methyl 3-hydroxyisoxazole-5-carboxylate (1.0 eq).[13][14]
-
Dissolution: Dissolve the starting material in anhydrous N,N-dimethylformamide (DMF).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise.
-
Causality: NaH is a strong, non-nucleophilic base that selectively deprotonates the acidic hydroxyl group to form the sodium isoxazolide salt, a potent nucleophile.
-
-
Activation: Stir the resulting suspension at 0 °C for 30 minutes.
-
Alkylation: Add the desired alkylating agent (e.g., benzyl bromide, 1.2 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl). Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired O-alkylated product.
Experimental Protocol 2: Comparative Fischer Esterification
This experiment can quantitatively compare the reaction rates at the C5-carboxylic acid position.
Methodology:
-
Parallel Setup: Prepare two identical reaction vessels. To vessel A, add 3-hydroxyisoxazole-5-carboxylic acid (1.0 eq).[15] To vessel B, add this compound (1.0 eq).
-
Reaction Medium: To each vessel, add a large excess of methanol (e.g., 20 eq, serving as both reactant and solvent) and a catalytic amount of concentrated sulfuric acid (H₂SO₄, 0.1 eq).
-
Reaction Conditions: Stir both mixtures at reflux (approx. 65 °C).
-
Monitoring: At regular time intervals (e.g., 1, 2, 4, 8 hours), withdraw a small aliquot from each reaction. Quench the aliquot with saturated sodium bicarbonate solution and extract with a known volume of an appropriate solvent containing an internal standard (for GC or LC-MS analysis).
-
Data Analysis: Quantify the formation of the methyl ester product in each reaction over time.
-
Expected Outcome: The reaction in vessel B (3-methoxy derivative) is expected to proceed at a faster rate and reach equilibrium or completion sooner than the reaction in vessel A (3-hydroxy derivative), confirming the higher electrophilicity of its carboxyl carbon.
-
Conclusion
While 3-hydroxyisoxazole-5-carboxylic acid and this compound are structurally similar, their chemical reactivities are distinct and predictable based on the electronic properties of their C3 substituents.
-
3-Hydroxyisoxazole-5-carboxylic acid is a more versatile synthetic building block. Its primary reactive site is the C3-hydroxyl group, which can be readily deprotonated and functionalized via O-alkylation or O-acylation. Its isoxazole ring is more stable towards nucleophilic degradation, but its C5-carboxylic acid is less reactive.
-
This compound is characterized by a less reactive C3-position but a more reactive C5-carboxylic acid due to its lower pKa. Its isoxazole ring is also comparatively more susceptible to nucleophilic ring-opening.
The choice between these two reagents depends entirely on the strategic goals of the synthesis. For derivatization at the C3 position, the hydroxyl derivative is the clear choice. For reactions where enhanced reactivity at the C5-carboxylic acid is desired and the C3-position is to remain inert, the methoxy derivative is the superior option. This guide provides the foundational understanding for researchers to make informed decisions in the design and execution of synthetic routes involving these valuable isoxazole intermediates.
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A Comparative Analysis of the Biological Activity of 3-Methoxyisoxazole-5-Carboxylic Acid Derivatives
In the landscape of medicinal chemistry, the isoxazole scaffold is a cornerstone for the development of novel therapeutic agents. Its derivatives are known to exhibit a wide array of pharmacological effects, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] This guide focuses on a specific, promising subclass: derivatives of 3-methoxyisoxazole-5-carboxylic acid. The introduction of a methoxy group at the 3-position and the conversion of the carboxylic acid at the 5-position into various amides can significantly modulate the biological profile of the parent molecule.
This technical guide provides a comparative overview of the biological activities of N-aryl and N-heteroaryl amide derivatives of this compound. We will delve into the synthetic rationale, present detailed experimental protocols for their biological evaluation, and analyze structure-activity relationships (SAR) based on available data for structurally similar compounds. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this versatile chemical scaffold.
The Strategic Importance of the 3-Methoxyisoxazole-5-Carboxamide Scaffold
The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, rendering it an electron-rich system capable of engaging in various non-covalent interactions with biological targets.[3] The stability of the isoxazole ring allows for extensive functionalization, making it an attractive starting point for creating diverse chemical libraries.
The core structure of this compound offers several strategic advantages for derivatization:
-
The 3-Methoxy Group: This electron-donating group can influence the electronic properties of the isoxazole ring, potentially enhancing binding to specific biological targets. Its presence can also impact the metabolic stability and pharmacokinetic profile of the derivatives.
-
The 5-Carboxylic Acid: This functional group serves as a convenient handle for creating a diverse library of amide derivatives. By coupling the carboxylic acid with a wide range of amines, it is possible to systematically explore the chemical space around the core scaffold and optimize for desired biological activities.
Synthesis of 3-Methoxyisoxazole-5-Carboxamide Derivatives: A Step-by-Step Workflow
The synthesis of 3-methoxyisoxazole-5-carboxamide derivatives is a multi-step process that begins with the formation of the isoxazole ring, followed by the crucial amidation reaction. The following workflow outlines a general and reliable synthetic route.
Caption: General synthetic workflow for 3-methoxyisoxazole-5-carboxamide derivatives.
Experimental Protocol: Synthesis of a Representative N-Aryl-3-methoxyisoxazole-5-carboxamide
This protocol provides a detailed methodology for the synthesis of a representative compound.
Step 1: Synthesis of Ethyl 3-methoxyisoxazole-5-carboxylate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal in absolute ethanol under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: To the sodium ethoxide solution, add a mixture of diethyl oxalate and methoxyacetone dropwise at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours.
-
Cyclization: Add a solution of hydroxylamine hydrochloride in water to the reaction mixture and reflux for 4-6 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and acidify with dilute HCl. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Step 2: Hydrolysis to this compound
-
Reaction Setup: Dissolve the ethyl 3-methoxyisoxazole-5-carboxylate in a mixture of tetrahydrofuran (THF) and water.
-
Hydrolysis: Add lithium hydroxide (LiOH) or sodium hydroxide (NaOH) and stir the mixture at room temperature overnight.
-
Work-up: Acidify the reaction mixture with dilute HCl to pH 2-3. Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the carboxylic acid.
Step 3: Amide Coupling to form N-Aryl-3-methoxyisoxazole-5-carboxamide
-
Reaction Setup: Dissolve the this compound in a suitable aprotic solvent such as dichloromethane (DCM) or dimethylformamide (DMF).
-
Activation: Add a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an activator like 1-hydroxybenzotriazole (HOBt). Stir the mixture at room temperature for 30 minutes.
-
Amine Addition: Add the desired substituted aniline (1.2 equivalents) to the reaction mixture.
-
Reaction: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Dilute the reaction mixture with DCM and wash sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purification: Purify the final compound by recrystallization or column chromatography.
Comparative Biological Evaluation: A Focus on Anticancer and Antimicrobial Activities
While direct comparative data for a series of this compound derivatives is limited in publicly available literature, we can infer structure-activity relationships from studies on closely related isoxazole carboxamides. The primary areas of investigation for these compounds have been their anticancer and antimicrobial properties.
Anticancer Activity
Numerous studies have demonstrated the potent cytotoxic effects of isoxazole-containing compounds against various cancer cell lines.[4][5] The mechanism of action is often attributed to the inhibition of key cellular processes such as cell cycle progression and the induction of apoptosis.
A study on a series of 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives revealed significant cytotoxic activity against breast (MCF-7), cervical (HeLa), and liver (Hep3B) cancer cell lines.[5] The following table summarizes the IC50 values for some of these structurally related compounds, which can serve as a basis for predicting the potential activity of 3-methoxyisoxazole-5-carboxamide derivatives.
Table 1: Anticancer Activity of Structurally Related Isoxazole-Carboxamide Derivatives
| Compound ID | R-Group (on N-phenyl ring) | IC50 (µg/mL) vs. HeLa Cells[5] | IC50 (µg/mL) vs. Hep3B Cells[5] |
| 1a | 4-Fluorophenyl | 25.32 | 23.15 |
| 1b | 4-Chlorophenyl | 15.48 | 23.01 |
| 1c | 3,5-Dimethoxyphenyl | > 50 | > 50 |
| 1d | 3,4,5-Trimethoxyphenyl | > 50 | > 50 |
Data is for 3-(2-chlorophenyl)-5-methylisoxazole-4-carboxamide derivatives and is used here for illustrative purposes.
Structure-Activity Relationship (SAR) Insights:
-
Halogen Substitution: The presence of electron-withdrawing halogen atoms (fluoro and chloro) on the N-phenyl ring (compounds 1a and 1b ) appears to be favorable for anticancer activity.
-
Methoxy Substitution: Interestingly, the presence of multiple methoxy groups on the N-phenyl ring (compounds 1c and 1d ) led to a significant decrease in activity in this particular series.[5] This suggests that for anticancer activity, electronic and steric factors on the N-aryl moiety play a crucial role.
It is hypothesized that a 3-methoxy group on the isoxazole ring, combined with appropriate substitutions on the N-aryl ring, could lead to potent and selective anticancer agents. Further screening against a panel of cancer cell lines would be necessary to confirm this.
Antimicrobial Activity
Isoxazole derivatives have a long history as effective antimicrobial agents.[1] The well-known antibiotic sulfamethoxazole, which contains a 5-methyl-3-isoxazolyl group, is a testament to the potential of this scaffold in combating bacterial infections.
The antimicrobial activity of novel isoxazole derivatives is typically evaluated by determining their Minimum Inhibitory Concentration (MIC) against a panel of Gram-positive and Gram-negative bacteria.
Experimental Protocol: Determination of Minimum Inhibitory Concentration (MIC)
-
Bacterial Strains: Use standard strains of Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria.
-
Culture Preparation: Grow the bacterial strains in a suitable broth medium (e.g., Mueller-Hinton broth) to a standardized turbidity.
-
Compound Preparation: Prepare a stock solution of the test compounds in a suitable solvent (e.g., DMSO) and then prepare serial dilutions in the broth medium in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the standardized bacterial suspension.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Future Directions and Conclusion
The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic accessibility of its amide derivatives allows for the creation of large and diverse chemical libraries for high-throughput screening.
Based on the analysis of structurally related compounds, it is reasonable to hypothesize that:
-
N-aryl amide derivatives bearing electron-withdrawing substituents may exhibit potent anticancer activity.
-
The 3-methoxy group on the isoxazole ring could favorably influence the pharmacokinetic properties of the derivatives.
-
A systematic variation of the amine component in the amide synthesis could lead to the discovery of compounds with significant and selective antimicrobial activity.
To fully elucidate the potential of this class of compounds, further research is warranted. This should include the synthesis and screening of a comprehensive library of 3-methoxyisoxazole-5-carboxamide derivatives against a broad panel of cancer cell lines and microbial strains. Such studies will be instrumental in establishing definitive structure-activity relationships and identifying lead compounds for further preclinical development.
References
- 1. ijcrt.org [ijcrt.org]
- 2. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 3. zjms.hmu.edu.krd [zjms.hmu.edu.krd]
- 4. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Navigating Specificity: A Comparative Guide to the Cross-Reactivity of 3-Methoxyisoxazole-5-Carboxylic Acid Analogs
Introduction: The Isoxazole Scaffold and the Imperative of Selectivity
The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2][3][4] 3-Methoxyisoxazole-5-carboxylic acid, a key synthon, serves as a foundational building block for a diverse array of pharmacologically active analogs.[5] The modification of this core structure is a common strategy in drug discovery to enhance potency and reduce toxicity.[1] However, these structural modifications can also lead to unintended cross-reactivity, where a drug molecule interacts with off-target receptors or enzymes, potentially causing adverse effects or diminished efficacy.[6]
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the cross-reactivity profiles of this compound analogs. We will delve into the rationale behind experimental design, provide detailed, self-validating protocols for key assays, and present a clear, data-driven approach to comparing the selectivity of these compounds.
Experimental Design: A Multi-Faceted Approach to Unveiling Off-Target Interactions
A robust assessment of cross-reactivity necessitates a multi-pronged experimental strategy. The choice of assays should be guided by the known or predicted biological targets of the parent compound and the potential for interaction with related molecular families. For our comparative analysis of this compound analogs, we will focus on three fundamental and widely applicable techniques:
-
Competitive Enzyme-Linked Immunosorbent Assay (ELISA): Ideal for assessing binding to specific target proteins, particularly in a high-throughput format. This method is highly sensitive and can quantify the relative affinity of analogs for a target of interest.[7][8][9][10][11]
-
Receptor Binding Assays: These assays directly measure the interaction of a ligand (the analog) with a receptor, providing crucial information about affinity and competition with endogenous ligands.[12][13][14][15][16]
-
Enzyme Inhibition Assays: Many drugs exert their effects by inhibiting enzymes. This assay quantifies the inhibitory potency of the analogs against a specific enzyme, revealing potential off-target enzymatic interactions.[17][18][19][20][21]
The selection of specific targets for these assays should be informed by the intended therapeutic application of the analogs and a thorough understanding of the structure-activity relationships within the isoxazole class.[22][23][24]
Below is a logical workflow for a comprehensive cross-reactivity study:
References
- 1. A review of isoxazole biological activity and present synthetic techniques - Int J Pharm Chem Anal [ijpca.org]
- 2. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
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- 7. protocolsandsolutions.com [protocolsandsolutions.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. What is a Competitive ELISA? - Echelon Biosciences [echelon-inc.com]
- 10. Competitive Immunoassays for the Detection of Small Molecules Using Single Molecule Arrays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. creative-diagnostics.com [creative-diagnostics.com]
- 12. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Receptor-Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
- 14. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 15. revvity.com [revvity.com]
- 16. Receptor-Ligand Binding Assays [labome.com]
- 17. blog.biobide.com [blog.biobide.com]
- 18. Enzyme Inhibition Kit for Metabolic Studies - Creative Diagnostics [qbd.creative-diagnostics.com]
- 19. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 20. bellbrooklabs.com [bellbrooklabs.com]
- 21. mdpi.com [mdpi.com]
- 22. researchgate.net [researchgate.net]
- 23. biorxiv.org [biorxiv.org]
- 24. Discovery and structure–activity relationship study of novel isoxazole-based small molecules targeting Zika virus infections - PMC [pmc.ncbi.nlm.nih.gov]
A-Comparative-Guide-to-the-Bioisosteric-Replacement-of-the-Methoxy-Group-in-Isoxazole-Compounds
Authored by a Senior Application Scientist
In the landscape of modern drug discovery, the isoxazole scaffold has emerged as a cornerstone for the development of novel therapeutic agents, valued for its unique electronic properties and metabolic stability.[1][2] Isoxazole derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[3][4] A frequent substituent on these and other medicinal compounds is the methoxy group (-OCH3), which can significantly influence a molecule's physicochemical and pharmacokinetic properties, such as solubility, target binding, and metabolic stability.[5][6][7] However, the methoxy group can also be a metabolic liability, often undergoing O-demethylation, which can lead to the formation of reactive metabolites or alter the compound's activity profile.[7][8]
This guide provides an in-depth comparison of various bioisosteric replacements for the methoxy group in isoxazole compounds. We will explore the rationale behind these substitutions, present supporting experimental data, and provide detailed protocols for the synthesis and evaluation of these analogs. The objective is to equip researchers, scientists, and drug development professionals with the knowledge to strategically modify isoxazole-based scaffolds to optimize their therapeutic potential.
The Strategic Role of the Methoxy Group and the Rationale for its Replacement
The methoxy group is more than a simple structural component; it is a functional modulator. Its oxygen atom can act as a hydrogen bond acceptor, while the methyl group can engage in van der Waals or lipophilic interactions within a protein's binding pocket.[6][9] Furthermore, its electron-donating nature can influence the reactivity of the aromatic system to which it is attached.[6]
However, this reactivity can be a double-edged sword. The methoxy group is often susceptible to oxidative metabolism by cytochrome P450 enzymes, leading to O-demethylation.[7] This metabolic vulnerability can result in a shorter half-life of the drug and the potential for the formation of toxic byproducts. Bioisosteric replacement is a powerful strategy to mitigate these metabolic issues while retaining or even enhancing the desired pharmacological activity.[10][11] The goal is to substitute the methoxy group with another functional group that mimics its key steric and electronic properties but is more resistant to metabolic degradation.[8][12]
A Comparative Analysis of Methoxy Bioisosteres
The selection of a suitable bioisostere for the methoxy group is a critical decision in the lead optimization phase of drug discovery. The choice depends on the specific goals of the modification, whether it is to improve metabolic stability, enhance potency, modulate solubility, or alter selectivity. Below is a comparative analysis of common and emerging bioisosteric replacements.
| Bioisostere | Key Properties & Rationale for Use | Potential Advantages | Potential Disadvantages |
| Fluorine (F) | - Strong electron-withdrawing group.[13] - Blocks metabolic oxidation.[13] - Can modulate pKa of nearby functional groups.[8] | - Increased metabolic stability.[13] - Can improve binding affinity through new interactions. | - Significant alteration of electronic properties. - May increase lipophilicity.[13] |
| Difluoromethyl (-CHF2) | - Mimics the steric profile of the methoxy group.[14] - More metabolically stable.[14] | - Good steric and electronic mimic of the methoxy group.[14] - Enhances metabolic stability.[14] | - Can be synthetically challenging to introduce. |
| Trifluoromethyl (-CF3) | - Strong electron-withdrawing group. - Highly resistant to metabolic degradation. | - Excellent metabolic stability. - Can significantly alter electronic properties to improve target engagement. | - Larger steric bulk than methoxy. - Can drastically change the molecule's electronics. |
| Methylthio (-SCH3) | - Similar size and lipophilicity to the methoxy group. | - Can be a good steric and electronic match. | - Prone to oxidation to sulfoxide and sulfone, which can alter activity and solubility. |
| Amino (-NH2) & Alkylamino (-NHR) | - Can act as hydrogen bond donors and acceptors. | - Can introduce new hydrogen bonding interactions to improve potency. | - Can significantly alter the basicity and overall charge of the molecule. |
| Small Alkyl Groups (e.g., -CH3, -CH2CH3) | - Increase lipophilicity. | - Can improve cell permeability. | - Lack the hydrogen bond accepting capability of the methoxy group. - May introduce new metabolic liabilities. |
Experimental Design for Bioisosteric Replacement
The process of evaluating bioisosteric replacements is a systematic endeavor that involves synthesis, characterization, and a battery of in vitro and in vivo assays.
Caption: Workflow for the bioisosteric replacement of a methoxy group.
Experimental Protocols
A common route to synthesize 3,5-disubstituted isoxazoles is through the [3+2] cycloaddition of a nitrile oxide with an alkyne.[15][16] The following is a general procedure that can be adapted for the synthesis of various analogs.
Step 1: Synthesis of the Aldoxime
-
To a solution of the appropriately substituted benzaldehyde (1.0 eq) in ethanol (0.5 M), add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).
-
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to afford the aldoxime.
Step 2: Generation of the Nitrile Oxide and Cycloaddition
-
Dissolve the aldoxime (1.0 eq) in a suitable solvent such as dichloromethane or THF (0.2 M).
-
Add N-chlorosuccinimide (NCS) (1.1 eq) portion-wise at 0 °C and stir for 1 hour.
-
Add the desired alkyne (1.2 eq) to the reaction mixture.
-
Add triethylamine (1.5 eq) dropwise at 0 °C and allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract with dichloromethane.
-
Wash the organic layer with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to yield the desired isoxazole analog.
Lipophilicity is a critical parameter that influences a compound's absorption, distribution, metabolism, and excretion (ADME) properties. The shake-flask method is a standard technique for its determination.
-
Prepare a stock solution of the isoxazole analog in a water-miscible solvent (e.g., DMSO).
-
Add a small aliquot of the stock solution to a pre-saturated mixture of n-octanol and water.
-
Shake the mixture vigorously for 1 hour to allow for partitioning.
-
Centrifuge the mixture to separate the two phases.
-
Carefully measure the concentration of the compound in both the n-octanol and aqueous phases using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
Calculate the LogP value using the formula: LogP = log([Compound]octanol / [Compound]water).
This assay assesses the susceptibility of a compound to metabolism by liver enzymes.
-
Prepare a reaction mixture containing liver microsomes (e.g., human or rat), NADPH (a cofactor for CYP450 enzymes), and the isoxazole analog in a phosphate buffer (pH 7.4).
-
Incubate the mixture at 37 °C.
-
At various time points (e.g., 0, 5, 15, 30, and 60 minutes), quench the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of the parent compound remaining.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the compound.
Case Study: Bioisosteric Replacement of a Methoxy Group in a Hypothetical Isoxazole-Based Kinase Inhibitor
To illustrate the practical application of these principles, let's consider a hypothetical lead compound, IZ-OMe , an isoxazole-based kinase inhibitor with a methoxy group crucial for its activity. However, IZ-OMe suffers from rapid metabolism.
Caption: Comparison of bioisosteric replacements for IZ-OMe.
Experimental Data Summary:
| Compound | Kinase IC50 (nM) | Metabolic Half-life (t1/2, min) | LogP |
| IZ-OMe | 10 | 5 | 2.5 |
| IZ-F | 15 | 60 | 3.0 |
| IZ-CHF2 | 12 | 45 | 2.8 |
| IZ-Me | 150 | 20 | 2.9 |
Analysis of Results:
-
IZ-F: The fluorine replacement significantly improved metabolic stability, as expected.[13] The slight decrease in potency might be due to the altered electronic nature of the aromatic ring. The increase in lipophilicity is also a noteworthy change.
-
IZ-CHF2: The difluoromethyl analog proved to be the most promising. It retained the high potency of the parent compound while demonstrating a substantial improvement in metabolic stability.[14] The LogP value remained closer to the original compound, suggesting a more favorable overall profile.
-
IZ-Me: Replacing the methoxy group with a simple methyl group led to a significant loss of potency, highlighting the importance of the oxygen atom's hydrogen bond accepting capability for target engagement.
Conclusion
The bioisosteric replacement of the methoxy group is a nuanced yet powerful strategy in the optimization of isoxazole-based drug candidates. A thorough understanding of the physicochemical properties of different bioisosteres, coupled with a systematic experimental evaluation, is crucial for success. This guide has provided a framework for approaching this challenge, from the selection of appropriate replacements to the detailed protocols for their synthesis and evaluation. By leveraging these insights, researchers can more effectively navigate the complexities of lead optimization and accelerate the development of novel and effective isoxazole-based therapeutics.
References
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. fiveable.me [fiveable.me]
- 6. grokipedia.com [grokipedia.com]
- 7. researchgate.net [researchgate.net]
- 8. Bioisosteric Replacements [cambridgemedchemconsulting.com]
- 9. tandfonline.com [tandfonline.com]
- 10. ctppc.org [ctppc.org]
- 11. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 12. macmillan.princeton.edu [macmillan.princeton.edu]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Direct Synthesis of Fluorinated Heteroarylether Bioisosteres - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 3-Methoxyisoxazole-5-carboxylic Acid
This guide provides a detailed protocol for the proper and safe disposal of 3-Methoxyisoxazole-5-carboxylic acid, a crucial practice for maintaining laboratory safety and environmental integrity. As researchers and drug development professionals, our responsibility extends beyond the synthesis and application of novel compounds to their entire lifecycle, including their ultimate disposal. This document is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deep understanding and fostering a culture of safety and compliance in the laboratory.
Hazard Assessment and Chemical Profile
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from analogous compounds, this compound is presumed to possess the following characteristics:
| Property | Anticipated Hazard | GHS Classification (Analog) | Source |
| Physical State | Solid | - | |
| Skin Contact | Causes skin irritation | Skin Irritant, Category 2 | [1] |
| Eye Contact | Causes serious eye irritation | Eye Irritant, Category 2A | [1] |
| Inhalation | May cause respiratory irritation | STOT SE, Category 3 | [1][2] |
| Ingestion | May be harmful if swallowed | - | [3] |
| Chemical Reactivity | Incompatible with strong oxidizing agents and strong bases | - | [1] |
Causality of Hazards: The carboxylic acid moiety imparts acidic properties, which can lead to irritation upon contact with skin and mucous membranes. The isoxazole ring, a nitrogen- and oxygen-containing heterocycle, may produce toxic oxides of nitrogen (NOx) upon incomplete combustion.
Personal Protective Equipment (PPE) - Your First Line of Defense
Adherence to proper PPE protocols is non-negotiable. The acidic and irritant nature of this compound necessitates robust protection.
-
Hand Protection: Wear nitrile or neoprene gloves. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn when handling larger quantities or when there is a risk of splashing.[1]
-
Body Protection: A standard laboratory coat is required. For larger quantities, a chemically resistant apron is recommended.
-
Respiratory Protection: Work in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of any dust or aerosols.[1]
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous chemical waste. Under no circumstances should this compound be disposed of down the drain or in regular trash.
Step 1: Waste Identification and Segregation
Proper segregation is the cornerstone of safe and compliant chemical waste management.
-
Designate as Hazardous Waste: All waste containing this compound, including pure compound, contaminated materials (e.g., weighing paper, gloves, pipette tips), and reaction residues, must be classified as hazardous waste.
-
Segregate at the Source:
-
Solid Waste: Collect in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste (Solutions): If dissolved in a solvent, the entire solution is considered hazardous waste. Segregate based on solvent type (e.g., halogenated vs. non-halogenated).
-
Avoid Incompatibles: Do not mix this acidic waste with bases or strong oxidizing agents in the same container to prevent potentially violent reactions.[1]
-
Step 2: Waste Accumulation and Container Management
Adherence to EPA and OSHA guidelines for waste accumulation is critical for laboratory safety.
-
Container Selection: Use a chemically compatible container, typically high-density polyethylene (HDPE) or glass, with a secure, screw-top lid. The container must be in good condition, free from cracks or leaks.
-
Labeling: The waste container must be labeled with the words "Hazardous Waste" and the full chemical name: "this compound". List all components of a mixture, including solvents.
-
Satellite Accumulation Area (SAA): Store the waste container in a designated SAA within the laboratory, at or near the point of generation. The SAA must be under the control of the laboratory personnel.
-
Keep Containers Closed: The waste container must be kept tightly sealed at all times, except when adding waste. This prevents the release of vapors and protects the laboratory environment.
Step 3: Neutralization (for Aqueous Acidic Waste Streams)
For dilute aqueous solutions where the only hazardous characteristic is corrosivity due to the carboxylic acid, neutralization can be a viable pre-treatment step. This should only be performed by trained personnel.
Scientific Rationale: Carboxylic acids are weak acids that can be neutralized by a weak base to form a salt and water, rendering the solution less corrosive.[4] Using a weak base like sodium bicarbonate is preferred over a strong base (e.g., NaOH) to control the reaction rate and prevent excessive heat generation.
Protocol for Neutralization:
-
Work in a Fume Hood: Perform all neutralization steps within a certified chemical fume hood.
-
Prepare a Dilute Basic Solution: Prepare a dilute solution of sodium bicarbonate or sodium carbonate in water.
-
Slow Addition: Slowly and with constant stirring, add the basic solution to the acidic waste. Be prepared for some effervescence (release of CO2 gas).
-
Monitor pH: Use pH paper or a calibrated pH meter to monitor the pH of the solution. Continue adding the basic solution until the pH is between 6.0 and 8.0.
-
Final Disposal: Even after neutralization, the resulting salt solution may still contain the organic isoxazole component and should be collected as hazardous aqueous waste. Do not pour it down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.
Step 4: Final Disposal through EHS
-
Request a Pickup: Once the waste container is full, or if the project is complete, contact your institution's EHS department to arrange for a hazardous waste pickup.
-
Documentation: Complete any required waste manifest forms provided by your EHS office. Accurate documentation is a legal requirement.
The ultimate disposal method for this type of organic waste is typically high-temperature incineration at a licensed hazardous waste facility.
Why Incineration? Incineration is the preferred method for organic chemical waste as it ensures the complete destruction of the compound. However, the presence of nitrogen in the isoxazole ring necessitates specialized incinerators equipped with flue gas scrubbers to mitigate the formation and release of harmful nitrogen oxides (NOx).
Emergency Procedures: Spill and Exposure Management
In Case of a Spill:
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.
-
Don PPE: Don appropriate PPE before attempting to clean the spill.
-
Containment: For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid creating dust. For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Decontaminate: Clean the spill area with soap and water.
-
Report: Report the spill to your laboratory supervisor and EHS office.
In Case of Personal Exposure:
-
Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[1]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
References
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Methoxyisoxazole-5-carboxylic Acid
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-tested safety protocols for managing 3-Methoxyisoxazole-5-carboxylic acid (CAS No. 4857-42-5), moving beyond a simple checklist to explain the scientific rationale behind each procedural step. Our goal is to create a self-validating system of safety that protects you, your colleagues, and the integrity of your research.
Hazard Assessment: Understanding the 'Why' Behind the Precautions
This compound is a solid organic compound whose primary hazards stem from its carboxylic acid functional group and its physical form as a fine powder.[1][2] The isoxazole ring, while a stable aromatic heterocycle, contributes to the overall chemical properties and potential for reactivity with incompatible substances. A thorough risk assessment reveals the following GHS classifications, which form the basis of our PPE and handling strategy.
| Hazard Classification | GHS Category | Nature of Risk |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation upon contact.[2][3][4] |
| Serious Eye Damage/Irritation | Category 2 / 2A | Causes serious eye irritation.[2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory tract irritation if inhaled as dust.[2][3][4] |
The causality is clear: the acidic nature of the molecule poses a direct chemical threat to skin and eyes, while its solid form presents a physical inhalation hazard.[5][6][7] Therefore, our protective measures must create a complete barrier against particulate and chemical exposure.
The Core PPE Ensemble: Your First Line of Defense
For all routine laboratory operations involving this compound, such as weighing, transfers, and solution preparation, the following core PPE ensemble is mandatory. This ensemble is designed to provide comprehensive protection against the identified risks.
| Protection Type | Specification | Rationale & Best Practices |
| Eye & Face Protection | Tight-sealing safety goggles meeting ANSI Z.87.1 or EN166 standards.[3][5][8] | Standard safety glasses are insufficient. Goggles provide a seal around the eyes to protect against fine dust particulates.[1] For large-scale operations or where splashing is a risk, supplement with a full-face shield worn over the goggles.[5][6] |
| Hand Protection | Chemical-resistant, disposable nitrile gloves.[5][6] | Nitrile offers robust protection against organic acids. Always inspect gloves for tears or punctures before use. Employ the "double-gloving" technique for extended procedures. Contaminated gloves must be removed immediately and disposed of as hazardous waste.[5] |
| Body Protection | A fully-buttoned, long-sleeved laboratory coat. | This protects against incidental skin contact from spills or contaminated surfaces. Ensure cuffs are snug. |
| Foot Protection | Fully enclosed, chemical-resistant footwear.[5] | Protects feet from spills. Open-toed shoes, sandals, or porous fabric shoes are strictly prohibited in the laboratory. |
Operational Protocols: From Benchtop to Disposal
Adherence to strict operational protocols is critical for minimizing exposure. The following step-by-step guidance ensures safety throughout the chemical's lifecycle in your lab.
Engineering Controls: The Primary Barrier
All handling of solid this compound must occur within a certified chemical fume hood.[3][5] This is a non-negotiable control to prevent the inhalation of dust and contain any potential spills.[1] The fume hood sash should be kept as low as possible. Eyewash stations and safety showers must be readily accessible and tested regularly.[1][3]
Step-by-Step Handling of Solid Compound
-
Preparation: Don the complete core PPE ensemble before entering the designated handling area.[1][8]
-
Staging: Place a plastic-backed absorbent liner on the fume hood work surface to contain any minor spills.
-
Transfer: Use a spatula or powder funnel to transfer the solid.[5] Avoid any actions that could generate dust, such as pouring from a height or scraping vigorously.[1][5]
-
Weighing: If possible, weigh the compound directly into the receiving vessel within the fume hood. If an external balance must be used, tare a sealed container, add the compound in the hood, re-seal the container, and then weigh it.
-
Cleanup: After transfer, gently wipe down the spatula and any surfaces with a damp cloth or paper towel to collect residual dust, disposing of the wipe in the designated solid waste container.
Spill Management
In the event of a spill:
-
Alert & Secure: Alert personnel in the immediate area. Restrict access.
-
Assess: Evaluate the spill size and ensure you have the appropriate PPE (including respiratory protection if necessary).
-
Contain: For a solid spill, gently cover it with a plastic sheet or tarp to minimize dust spreading.[1]
-
Collect: Mechanically collect the material using a scoop or dustpan, placing it into a clearly labeled hazardous waste container.[1][8] Avoid dry sweeping, which can reaerosolize the powder.
-
Decontaminate: Thoroughly clean the contaminated surface with soap and water.[1]
Decontamination and Disposal Plan
Proper disposal is a critical and regulated component of the chemical lifecycle.[5]
PPE Doffing Procedure
To prevent cross-contamination, remove PPE in the correct order after handling is complete:
-
Remove outer gloves (if double-gloved).
-
Remove lab coat, turning it inside out as you remove it.
-
Remove face shield and goggles.
-
Remove inner gloves, peeling them off without touching the outer surface.
Waste Segregation and Disposal
-
Solid Chemical Waste: All spilled or excess this compound must be collected in a sealed, labeled hazardous waste container.
-
Contaminated Disposables: All materials that have come into contact with the chemical (e.g., gloves, weigh boats, paper towels, absorbent liners) must be placed in a separate, dedicated hazardous waste container.[5]
-
Final Disposal: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[3]
Visualization: PPE Decision Workflow
The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment based on the specific task and potential for exposure.
Caption: PPE selection workflow for this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. 3-METHYLISOXAZOLE-5-CARBOXYLIC ACID | 4857-42-5 [amp.chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. 3-Methyl-5-isoxazolecarboxylic acid | C5H5NO3 | CID 76947 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. leelinework.com [leelinework.com]
- 7. tsapps.nist.gov [tsapps.nist.gov]
- 8. fishersci.com [fishersci.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
